molecular formula C7H7BN2O6 B1308582 3,5-Dinitro-2-methylphenylboronic acid CAS No. 24341-76-2

3,5-Dinitro-2-methylphenylboronic acid

Cat. No.: B1308582
CAS No.: 24341-76-2
M. Wt: 225.95 g/mol
InChI Key: ZESXGHPFWNSQQV-UHFFFAOYSA-N
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Description

3,5-Dinitro-2-methylphenylboronic acid is a useful research compound. Its molecular formula is C7H7BN2O6 and its molecular weight is 225.95 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(2-methyl-3,5-dinitrophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BN2O6/c1-4-6(8(11)12)2-5(9(13)14)3-7(4)10(15)16/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESXGHPFWNSQQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1C)[N+](=O)[O-])[N+](=O)[O-])(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10402278
Record name (2-Methyl-3,5-dinitrophenyl)boronic acid
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Molecular Weight

225.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24341-76-2
Record name B-(2-Methyl-3,5-dinitrophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24341-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Methyl-3,5-dinitrophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Whitepaper: A Proposed Synthetic Route for 3,5-Dinitro-2-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3,5-Dinitro-2-methylphenylboronic acid is a valuable, though not commercially ubiquitous, building block in medicinal chemistry and materials science. Its synthesis presents a multi-step challenge requiring careful control of regioselectivity in aromatic substitution reactions. This technical guide outlines a proposed three-step synthetic pathway, commencing from readily available starting materials. Detailed experimental protocols for each stage are provided, along with a summary of expected quantitative data. The proposed synthesis leverages a Sandmeyer reaction, followed by a regioselective nitration, and culminates in a palladium-catalyzed Miyaura borylation.

Proposed Synthetic Pathway Overview

The synthesis of this compound can be envisioned through a three-step sequence starting from o-toluidine. The initial step involves the conversion of the amino group to a bromo substituent via a Sandmeyer reaction. Subsequently, the resulting 2-bromotoluene undergoes nitration to introduce two nitro groups at the 3 and 5 positions. The final step is the conversion of the aryl bromide to the desired boronic acid using a palladium-catalyzed borylation reaction.

Synthesis_Workflow cluster_step1 Step 1: Sandmeyer Reaction cluster_step2 Step 2: Nitration cluster_step3 Step 3: Miyaura Borylation A o-Toluidine B 2-Bromotoluene A->B 1. NaNO2, HBr, 0 °C 2. CuBr C 1-Bromo-2-methyl-3,5-dinitrobenzene B->C HNO3, H2SO4 D This compound C->D 1. Bis(pinacolato)diboron, Pd catalyst 2. Hydrolysis

Caption: Proposed three-step synthesis of this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for each step of the proposed synthesis. Please note that yields are estimates based on analogous reactions reported in the literature and may require optimization.

StepReactantProductMolecular Weight ( g/mol )Theoretical Yield (g) per mole of starting materialEstimated % Yield
1o-Toluidine2-Bromotoluene171.04171.0470%[1]
22-Bromotoluene1-Bromo-2-methyl-3,5-dinitrobenzene261.03261.0360-70%
31-Bromo-2-methyl-3,5-dinitrobenzeneThis compound225.95225.9570-80%

Experimental Protocols

Step 1: Synthesis of 2-Bromotoluene

This procedure is adapted from a standard Sandmeyer reaction protocol.[1]

  • Materials:

    • o-Toluidine (2-methylaniline)

    • Hydrobromic acid (48%)

    • Sodium nitrite (NaNO₂)

    • Copper(I) bromide (CuBr)

    • Deionized water

    • Diethyl ether

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve o-toluidine in a mixture of hydrobromic acid and water.

    • Cool the solution to 0 °C.

    • Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Monitor the reaction for the presence of excess nitrous acid using starch-iodide paper.

    • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

    • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Nitrogen gas will evolve.

    • After the addition is complete and gas evolution has ceased, warm the reaction mixture gently.

    • The product, 2-bromotoluene, will form as a separate layer. Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with water and then with a saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

    • The crude product can be purified by distillation under reduced pressure.

Step 2: Synthesis of 1-Bromo-2-methyl-3,5-dinitrobenzene

This is a standard electrophilic aromatic nitration. The conditions need to be carefully controlled to favor dinitration.

  • Materials:

    • 2-Bromotoluene

    • Fuming nitric acid (90%)

    • Concentrated sulfuric acid (98%)

    • Ice

    • Deionized water

    • Ethanol

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.

    • Slowly add 2-bromotoluene to the cold sulfuric acid with stirring.

    • Prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cold.

    • Add the cold nitrating mixture dropwise to the solution of 2-bromotoluene in sulfuric acid, maintaining the reaction temperature between 0 and 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by TLC.

    • Carefully pour the reaction mixture onto crushed ice with stirring.

    • The solid product will precipitate. Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

    • The crude product can be purified by recrystallization from ethanol.

Step 3: Synthesis of this compound

This procedure is based on the Miyaura borylation reaction.[2]

  • Materials:

    • 1-Bromo-2-methyl-3,5-dinitrobenzene

    • Bis(pinacolato)diboron (B₂pin₂)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

    • Potassium acetate (KOAc)

    • 1,4-Dioxane (anhydrous)

    • Hydrochloric acid (HCl)

    • Diethyl ether

    • Hexane

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-2-methyl-3,5-dinitrobenzene, bis(pinacolato)diboron, potassium acetate, and the palladium catalyst.

    • Add anhydrous 1,4-dioxane via syringe.

    • Heat the reaction mixture at 80-90 °C with stirring for 12-24 hours. Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

    • Cool the reaction mixture to room temperature.

    • Add water and stir for 1-2 hours to hydrolyze the pinacol boronate ester.

    • Acidify the mixture with hydrochloric acid to a pH of approximately 2-3.

    • Extract the product with diethyl ether.

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude boronic acid can be purified by recrystallization from an appropriate solvent system (e.g., ether/hexane) or by column chromatography on silica gel.

Logical Relationships and Workflow

The following diagram illustrates the logical progression of the synthesis, highlighting the key transformations.

Logical_Workflow Start Starting Material: o-Toluidine Step1 Diazotization & Sandmeyer Reaction Start->Step1 Intermediate1 Intermediate: 2-Bromotoluene Step1->Intermediate1 Step2 Electrophilic Nitration Intermediate1->Step2 Intermediate2 Intermediate: 1-Bromo-2-methyl-3,5-dinitrobenzene Step2->Intermediate2 Step3 Miyaura Borylation & Hydrolysis Intermediate2->Step3 End Final Product: This compound Step3->End

Caption: Logical workflow of the proposed synthesis.

Disclaimer: The synthetic route and experimental protocols described in this document are proposed based on established chemical principles and analogous reactions found in the scientific literature. These procedures have not been optimized for the specific synthesis of this compound and should be performed by qualified personnel in a properly equipped laboratory with all necessary safety precautions. Yields and reaction conditions may vary and require optimization.

References

Technical Guide: Spectral Analysis of 3,5-Dinitro-2-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a framework for the spectral characterization of 3,5-Dinitro-2-methylphenylboronic acid. Due to the current unavailability of public spectral data for this compound, this document presents illustrative spectral data for the structurally related compound, 3,5-Dinitro-2-methylbenzoic acid . The experimental protocols detailed herein are generalized for the analysis of aromatic boronic acids and can be adapted for the target compound.

Illustrative Spectral Data: 3,5-Dinitro-2-methylbenzoic Acid

The following tables summarize the available spectral data for 3,5-Dinitro-2-methylbenzoic acid. This data is provided as a reference to anticipate the expected spectral characteristics of the target compound, this compound.

Table 1: ¹H NMR Data for 3,5-Dinitro-2-methylbenzoic Acid[1]
Chemical Shift (ppm)MultiplicityAssignmentSolvent
8.819dAromatic ProtonCDCl₃
8.681dAromatic ProtonCDCl₃
2.626sMethyl ProtonCDCl₃
8.801dAromatic ProtonDMSO-d₆
8.681dAromatic ProtonDMSO-d₆
2.636sMethyl ProtonDMSO-d₆
Table 2: Infrared (IR) Spectroscopy Data for 3,5-Dinitro-2-methylbenzoic Acid[1]
Wavenumber (cm⁻¹)Intensity/DescriptionFunctional Group Assignment
~3000BroadO-H stretch (Carboxylic Acid)
~1700StrongC=O stretch (Carboxylic Acid)
~1540 & ~1350StrongN-O asymmetric & symmetric stretch (Nitro group)
~1300MediumC-O stretch (Carboxylic Acid)
~800-900MediumC-H bend (Aromatic)

Note: Specific peak values from the raw spectrum image are interpreted based on typical functional group regions.

Experimental Protocols

The following are detailed methodologies for acquiring spectral data for aromatic boronic acids like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the molecular structure by analyzing the chemical environment of ¹H and ¹³C nuclei.

Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of the boronic acid sample in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). Boronic acids can sometimes show poor solubility or peak broadening in CDCl₃ due to oligomerization.[1] Methanol-d₄ is often a good choice as it can help break up oligomers.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can be adjusted based on the sample concentration (typically 16 to 64 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Due to the lower natural abundance of ¹³C, a larger number of scans will be required (e.g., 1024 or more).

    • A wider spectral width is necessary compared to ¹H NMR.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Protocol using Attenuated Total Reflectance (ATR): [2][3]

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol using Electrospray Ionization (ESI-MS): [4][5]

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 µg/mL to 10 µg/mL) in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.[4] The addition of a small amount of ammonium hydroxide can aid in ionization in negative ion mode.[4]

  • Instrumentation: Use a mass spectrometer equipped with an ESI source.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions. ESI is a soft ionization technique, which should yield a prominent molecular ion peak.

  • Mass Analysis: Acquire the mass spectrum in either positive or negative ion mode. For boronic acids, negative ion mode is often effective, detecting the [M-H]⁻ or adduct ions.

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion and any characteristic fragment ions.

Visualizations

Experimental Workflow for Spectral Characterization

The following diagram illustrates a logical workflow for the synthesis and spectral characterization of a target compound.

experimental_workflow cluster_analysis Spectral Analysis start Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) start->purification Crude Product sample_prep Sample Preparation for Analysis purification->sample_prep Pure Compound nmr NMR Spectroscopy (¹H, ¹³C) sample_prep->nmr ir FT-IR Spectroscopy sample_prep->ir ms Mass Spectrometry sample_prep->ms data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis report Technical Report Generation data_analysis->report

Caption: Workflow for Synthesis and Spectral Analysis.

References

An In-depth Technical Guide on the Solubility of 3,5-Dinitro-2-methylphenylboronic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide addresses the solubility of 3,5-Dinitro-2-methylphenylboronic acid in organic solvents, a critical parameter for its application in organic synthesis, particularly in cross-coupling reactions. Due to the limited availability of specific quantitative solubility data for this compound in peer-reviewed literature, this document provides a comprehensive overview of the solubility of structurally analogous compounds, namely phenylboronic acid and 3,5-dinitrobenzoic acid. The experimental protocols for determining boronic acid solubility are detailed, offering a procedural basis for researchers. This guide aims to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound in their work.

Introduction to this compound

This compound is an organoboron compound featuring a phenylboronic acid scaffold substituted with two nitro groups and a methyl group. These functional groups significantly influence the electronic properties and, consequently, the solubility of the molecule. Boronic acids are extensively used in organic chemistry, most notably as coupling partners in Suzuki-Miyaura reactions for the formation of carbon-carbon bonds. Understanding the solubility of this compound in various organic solvents is paramount for optimizing reaction conditions, purification processes, and for its potential use in medicinal chemistry and materials science.

Chemical Structure:

  • IUPAC Name: (3,5-Dinitro-2-methylphenyl)boronic acid

  • CAS Number: 24341-76-2[1]

  • Molecular Formula: C₇H₇BN₂O₆[1][2]

  • Molecular Weight: 225.95 g/mol [1][2]

Solubility Profile: Insights from Analogous Compounds

Phenylboronic acid is generally soluble in most polar organic solvents and has low solubility in nonpolar solvents like hexanes and carbon tetrachloride.[3] A study by Leszczyński et al. (2020) experimentally determined the solubility of phenylboronic acid in several organic solvents.

Table 1: Quantitative Solubility of Phenylboronic Acid

Solvent Temperature (°C) Solubility (mole fraction, x₁)
Acetone 20 ~0.18
Chloroform 20 ~0.08
3-Pentanone 20 ~0.19
Dipropyl ether 20 ~0.15
Methylcyclohexane 20 < 0.01

Data is estimated from graphical representations in Leszczyński et al., 2020.[4]

3,5-Dinitrobenzoic acid shares the dinitro substitution pattern with the target compound, which is expected to significantly influence its polarity and solubility. Research by Zhang et al. provides solubility data for 3,5-dinitrobenzoic acid in a variety of solvents.

Table 2: Quantitative Solubility of 3,5-Dinitrobenzoic Acid at 25°C (298.15 K)

Solvent Molar Mass ( g/mol ) Solubility (mole fraction, x₁) Solubility ( g/100g solvent)
Methanol 32.04 0.0619 41.1
Ethanol 46.07 0.0537 51.1
Acetonitrile 41.05 0.0396 20.4
Ethyl Acetate 88.11 0.0336 8.08
Dichloromethane 84.93 0.0019 0.47
Toluene 92.14 0.0003 0.07
Water 18.02 0.0002 0.24

Data extracted from Zhang et al.[5]

Sigma-Aldrich also provides qualitative and semi-quantitative solubility data for 3,5-dinitrobenzoic acid:

  • Ethanol: Soluble at 0.5 g/10 mL.

  • Water: Soluble at 3 g/L at 25 °C.

  • Alcohol and Diethyl Ether: Freely soluble.

Based on these analogous data, it is anticipated that this compound will exhibit good solubility in polar aprotic solvents like acetone and acetonitrile, as well as in alcohols such as methanol and ethanol. Its solubility is expected to be lower in less polar solvents like dichloromethane and toluene, and very low in nonpolar hydrocarbon solvents.

Experimental Protocols for Solubility Determination

The following methodologies are standard for determining the solubility of boronic acids and can be applied to this compound.

This method, as described by Leszczyński et al. (2020) for phenylboronic acid, is effective for determining solubility at various temperatures.[4]

Principle: A suspension of the solute in a solvent is heated at a controlled rate until the solid phase completely dissolves, which is detected by a change in light transmission through the solution.

Apparatus:

  • Jacketed glass vessel with a magnetic stirrer

  • Thermostat for temperature control

  • Luminance probe or turbidimeter

  • Precision thermometer

Procedure:

  • A known mass of the solute and solvent are placed into the glass vessel.

  • The suspension is heated at a slow, constant rate (e.g., 0.1 K/min) with continuous stirring.

  • The intensity of light passing through the suspension is monitored continuously.

  • The temperature at which the turbidity disappears and the light intensity reaches a stable maximum is recorded as the solubility temperature for that specific concentration.

  • The procedure is repeated with different compositions of solute and solvent to generate a solubility curve.

G cluster_prep Sample Preparation cluster_measurement Measurement Cycle cluster_analysis Data Analysis prep1 Weigh solute and solvent prep2 Add to jacketed glass vessel prep1->prep2 meas1 Heat suspension at constant rate prep2->meas1 meas2 Monitor light transmission meas1->meas2 meas3 Record temperature at full dissolution meas2->meas3 an1 Repeat for different concentrations meas3->an1 an2 Construct solubility curve an1->an2

Caption: Workflow for the dynamic solubility determination method.

This is a classical and widely used method for determining equilibrium solubility at a constant temperature.

Principle: An excess amount of the solid solute is equilibrated with the solvent at a constant temperature for a sufficient period to reach saturation. The concentration of the solute in the saturated solution is then determined analytically.

Apparatus:

  • Constant temperature shaker bath or incubator

  • Vials with sealed caps

  • Analytical balance

  • Filtration system (e.g., syringe filters)

  • Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial.

  • Place the vial in a shaker bath set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant and immediately filter it using a syringe filter to remove any suspended solid particles.

  • Dilute the filtered saturated solution with a known volume of a suitable solvent.

  • Analyze the concentration of the diluted solution using a pre-calibrated analytical method (e.g., HPLC).

  • Calculate the original concentration in the saturated solution to determine the solubility.

Logical Relationships in Solubility Analysis

The solubility of a compound like this compound is governed by the interplay between its intrinsic properties and those of the solvent, as dictated by the principle of "like dissolves like."

G solute Solute Properties (this compound) polarity Polarity (Dipole Moment) solute->polarity Influences hbond Hydrogen Bonding (Donor/Acceptor) solute->hbond Influences solvent Solvent Properties solvent->polarity Influences solvent->hbond Influences solubility Solubility polarity->solubility Determines hbond->solubility Determines temp Temperature temp->solubility Affects

References

An In-depth Technical Guide on 3,5-Dinitro-2-methylphenylboronic Acid: Synthesis, Characterization, and Structural Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Dinitro-2-methylphenylboronic acid, a compound of interest in medicinal chemistry and materials science. Despite the absence of a publicly available crystal structure in the Cambridge Structural Database (CSD), this document outlines a plausible synthetic route, detailed experimental protocols, and methods for characterization. Furthermore, it presents a prospective analysis of its structural properties based on analogous compounds, offering valuable insights for researchers in the field.

Introduction

This compound (CAS 24341-76-2) is an aromatic boronic acid derivative. The presence of two nitro groups, which are strong electron-withdrawing groups, and a methyl group on the phenyl ring, suggests unique electronic and steric properties that could be exploited in various applications, including as a building block in Suzuki-Miyaura cross-coupling reactions, as a sensor, or in the development of novel therapeutic agents. The boronic acid functional group is of particular importance in drug design, known for its ability to form reversible covalent bonds with diols, a feature utilized in enzyme inhibition and carbohydrate sensing.

This whitepaper aims to consolidate the available information and provide a forward-looking guide for the synthesis, purification, and structural elucidation of this compound.

Physicochemical Properties

A summary of the known quantitative data for this compound is presented in Table 1.

PropertyValueSource
CAS Number 24341-76-2[1][2]
Molecular Formula C₇H₇BN₂O₆[1]
Molecular Weight 225.95 g/mol [1]
Appearance Not specified (expected to be a crystalline solid)-
Storage Temperature -20°C[1]

Proposed Synthesis and Experimental Protocols

While a specific, detailed synthesis of this compound is not available in the peer-reviewed literature, a plausible synthetic pathway can be proposed based on established methods for the synthesis of substituted arylboronic acids. The proposed multi-step synthesis starts from the commercially available 2-bromo-6-nitrotoluene.

Proposed Synthetic Pathway

The proposed synthesis involves three main steps:

  • Nitration of 2-bromo-6-nitrotoluene to introduce a second nitro group.

  • Borylation of the resulting 2-bromo-1-methyl-3,5-dinitrobenzene via a lithium-halogen exchange followed by reaction with a trialkyl borate.

  • Hydrolysis of the boronic ester to yield the final product, this compound.

Synthetic Pathway Proposed Synthetic Pathway for this compound A 2-Bromo-6-nitrotoluene B 2-Bromo-1-methyl-3,5-dinitrobenzene A->B HNO₃, H₂SO₄ C Trialkyl boronate ester intermediate B->C 1. n-BuLi, THF, -78°C 2. B(OR)₃ D This compound C->D H₃O⁺

A proposed multi-step synthesis of this compound.
Detailed Experimental Protocols

Step 1: Synthesis of 2-Bromo-1-methyl-3,5-dinitrobenzene

  • To a stirred solution of fuming nitric acid (25 mL) and concentrated sulfuric acid (75 mL) cooled to 0°C in an ice bath, slowly add 2-bromo-6-nitrotoluene (0.1 mol).

  • Maintain the temperature below 10°C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Carefully pour the reaction mixture onto crushed ice (500 g).

  • Filter the resulting precipitate, wash with copious amounts of cold water until the washings are neutral, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure 2-bromo-1-methyl-3,5-dinitrobenzene.

Step 2: Synthesis of the Trialkyl boronate ester intermediate

  • Dissolve 2-bromo-1-methyl-3,5-dinitrobenzene (0.05 mol) in anhydrous tetrahydrofuran (THF, 200 mL) in a flame-dried, three-necked flask under an inert atmosphere of argon.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equivalents in hexanes) dropwise via a syringe, maintaining the temperature at -78°C.

  • Stir the mixture at this temperature for 1 hour.

  • Add triisopropyl borate (1.2 equivalents) dropwise to the reaction mixture at -78°C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

Step 3: Hydrolysis to this compound

  • Quench the reaction mixture by the slow addition of 2 M hydrochloric acid (100 mL) at 0°C.

  • Stir the mixture vigorously for 2 hours at room temperature.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., water/ethanol mixture).

Characterization

The successful synthesis of this compound should be confirmed by a combination of spectroscopic and analytical techniques.

TechniqueExpected Observations
¹H NMR Aromatic protons and a singlet for the methyl group. The chemical shifts will be influenced by the nitro and boronic acid groups.
¹³C NMR Resonances for the aromatic carbons, the methyl carbon, and the carbon attached to the boron atom.
FT-IR Characteristic peaks for B-O-H stretching, aromatic C-H stretching, C=C stretching, and strong N-O stretching from the nitro groups.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (225.95 g/mol ).
Elemental Analysis The percentage composition of C, H, N should match the calculated values for C₇H₇BN₂O₆.

Crystallization and Crystal Structure Analysis

As of the date of this publication, the crystal structure of this compound has not been deposited in the Cambridge Structural Database. The following section outlines a general workflow for its crystallization and subsequent X-ray diffraction analysis.

Crystallization Workflow

Crystallization Workflow General Workflow for Crystallization and Structure Elucidation A Purified this compound B Solvent Screening A->B C Crystallization Method Selection (Slow Evaporation, Vapor Diffusion, etc.) B->C D Crystal Growth C->D E Single Crystal X-ray Diffraction D->E F Structure Solution and Refinement E->F G Validation and Deposition (e.g., CCDC) F->G

A general workflow for obtaining the crystal structure.
Expected Structural Features

Based on the known crystal structures of related compounds such as 3,5-dinitrobenzoic acid and other arylboronic acids, we can anticipate certain structural characteristics for this compound.

  • Hydrogen Bonding: The boronic acid group is an excellent hydrogen bond donor and acceptor. It is highly probable that the crystal structure will feature extensive intermolecular hydrogen bonding involving the -B(OH)₂ groups, potentially forming dimers or extended networks.

  • Planarity: The phenyl ring is expected to be planar. The nitro groups may be slightly twisted out of the plane of the phenyl ring due to steric hindrance from the adjacent methyl and boronic acid groups.

  • π-π Stacking: Aromatic rings in the crystal lattice may exhibit π-π stacking interactions, contributing to the overall stability of the crystal packing.

A table of expected bond lengths and angles, derived from computational modeling or comparison with analogous structures, can provide a useful reference for future experimental work.

ParameterExpected Value
C-B bond length ~1.55 Å
B-O bond length ~1.37 Å
C-N bond length ~1.47 Å
N-O bond length ~1.22 Å
C-C-B bond angle ~120°
O-B-O bond angle ~118°

Conclusion

This technical guide provides a foundational resource for researchers interested in this compound. While the experimental crystal structure remains to be determined, the proposed synthetic route and characterization methods offer a clear path forward for its preparation and analysis. The anticipated structural features, based on established principles of crystallography and the structures of related molecules, provide a valuable framework for future structural elucidation studies. The determination of its precise three-dimensional structure will be a critical step in unlocking the full potential of this intriguing molecule in drug discovery and materials science.

References

An In-depth Technical Guide on the Reactivity of Nitro Groups in 3,5-Dinitro-2-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dinitro-2-methylphenylboronic acid is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. The reactivity of its two nitro groups is a critical aspect that dictates its synthetic utility. This technical guide provides a comprehensive overview of the factors governing the reactivity of these nitro groups, with a focus on selective reduction strategies. This document details established experimental protocols, presents quantitative data where available, and outlines the underlying principles of regioselectivity.

Introduction

The selective functionalization of polynitro aromatic compounds is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures. This compound presents a unique synthetic challenge and opportunity due to the presence of two distinct nitro groups and a boronic acid moiety. The differential reactivity of the nitro groups, influenced by the electronic and steric effects of the neighboring methyl and boronic acid groups, allows for regioselective transformations, primarily the selective reduction to form amino-nitrophenylboronic acid derivatives. These derivatives are versatile intermediates for a range of chemical transformations, including Suzuki-Miyaura cross-coupling reactions, amide bond formations, and the synthesis of heterocyclic compounds.

This guide will delve into the factors influencing the reactivity of the nitro groups at the C3 and C5 positions, with a particular emphasis on selective monoreduction.

Factors Influencing Nitro Group Reactivity

The reactivity of the nitro groups in this compound is primarily governed by steric hindrance and electronic effects.

  • Steric Hindrance: The methyl group at the C2 position exerts significant steric hindrance on the adjacent nitro group at the C3 position. This steric congestion makes the C3 nitro group less accessible to incoming reagents, particularly bulky reducing agents or catalysts. Consequently, the nitro group at the C5 position, which is less sterically encumbered, is generally more susceptible to reduction. In substituted dinitro- and trinitro-benzenes, the least hindered nitro group is preferentially reduced.[1]

  • Electronic Effects: Both nitro groups are strongly electron-withdrawing, activating the aromatic ring towards nucleophilic attack. The boronic acid group is also an electron-withdrawing group, further influencing the electron density of the aromatic ring. While electronic effects play a role, in the case of selective reduction, steric factors are often the dominant determinant of regioselectivity.

Selective Monoreduction of the Nitro Groups

The selective reduction of one nitro group in the presence of the other is a key transformation of this compound. The primary product of selective monoreduction is expected to be 5-amino-3-nitro-2-methylphenylboronic acid , resulting from the reduction of the less sterically hindered nitro group at the C5 position.

Several methods can be employed for the selective reduction of dinitroaromatic compounds. The choice of reagent and reaction conditions is crucial to achieve high regioselectivity and to ensure the compatibility with the boronic acid functionality.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used and effective method for the reduction of nitro groups. The choice of catalyst and reaction conditions can influence the selectivity of the reduction.

  • Palladium on Carbon (Pd/C): This is a common catalyst for nitro group reductions. By carefully controlling the hydrogen pressure, temperature, and reaction time, it is often possible to achieve selective monoreduction.

  • Platinum on Carbon (Pt/C): Platinum-based catalysts can also be employed and may offer different selectivity profiles compared to palladium.

Compatibility with Boronic Acids: Boronic acids are generally stable under catalytic hydrogenation conditions, making this a suitable method for the reduction of this compound.

Metal-Acid Reductions

Reduction using a metal in an acidic medium is a classic and reliable method for converting nitro groups to amines.

  • Iron Powder in Acetic Acid: This is a mild and often selective method for nitro group reduction. The reaction is typically carried out by heating the substrate with iron powder in glacial acetic acid.

  • Tin(II) Chloride in Acid: Stannous chloride in the presence of a strong acid like hydrochloric acid is another effective reagent for nitro group reduction.

Compatibility with Boronic Acids: Boronic acids can be sensitive to strongly acidic conditions, which may lead to protodeboronation (cleavage of the C-B bond). Therefore, milder acidic conditions, such as those employed with iron in acetic acid, are generally preferred.

Sulfide-Based Reductions

Reagents such as sodium sulfide (Na₂S) or sodium dithionite (Na₂S₂O₄) are known to selectively reduce one nitro group in dinitroaromatic compounds.

  • Sodium Sulfide (Zinin Reduction): The Zinin reduction, which utilizes sodium sulfide or ammonium sulfide, is a well-established method for the selective reduction of dinitro compounds. The reaction is typically performed in an aqueous or alcoholic medium.

  • Sodium Dithionite: This reagent offers a metal-free alternative for nitro group reduction and is known for its mild reaction conditions and high chemoselectivity.

Compatibility with Boronic Acids: These methods are generally performed under neutral or slightly basic conditions and are expected to be compatible with the boronic acid moiety.

Experimental Protocols

Table 1: Summary of Potential Reduction Protocols
Method Reagents and Solvents General Conditions Expected Major Product Notes
Catalytic Hydrogenation H₂, 10% Pd/C, Ethanol/MethanolRoom temperature to 50°C, 1-4 atm H₂5-Amino-3-nitro-2-methylphenylboronic acidCareful monitoring is required to prevent over-reduction to the diamine.
Iron/Acetic Acid Reduction Fe powder, Glacial Acetic Acid80-100°C5-Amino-3-nitro-2-methylphenylboronic acidMilder conditions may favor monoreduction. Workup involves filtering off iron salts.[2]
Sodium Sulfide Reduction Na₂S·9H₂O, Ethanol/WaterReflux5-Amino-3-nitro-2-methylphenylboronic acidA classic method for selective reduction of dinitroarenes.
Detailed Experimental Protocol: Selective Monoreduction using Iron and Acetic Acid (Adapted)

This protocol is adapted from general procedures for the reduction of dinitroaromatic compounds.

Materials:

  • This compound

  • Iron powder (fine grade)

  • Glacial Acetic Acid

  • Ethanol

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Filtration apparatus (e.g., Buchner funnel with Celite®)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (1.0 eq.) in a mixture of ethanol and glacial acetic acid.

  • To this suspension, add iron powder (3.0-5.0 eq.).

  • Heat the reaction mixture to reflux (approximately 80-100°C) with vigorous stirring.

  • Monitor the progress of the reaction by TLC or HPLC. The reaction time will vary depending on the scale and specific conditions but is typically in the range of 2-6 hours.

  • Upon completion (disappearance of the starting material and formation of the desired product), cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the excess iron and iron salts. Wash the filter cake with ethanol or ethyl acetate.

  • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acetic acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 5-amino-3-nitro-2-methylphenylboronic acid can be purified by column chromatography on silica gel or by recrystallization.

Logical Workflow for the Iron/Acetic Acid Reduction:

experimental_workflow start Start reagents Combine this compound, Ethanol, and Acetic Acid start->reagents add_fe Add Iron Powder reagents->add_fe reflux Heat to Reflux (80-100°C) add_fe->reflux monitor Monitor Reaction (TLC/HPLC) reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter Filter through Celite® cool->filter concentrate Concentrate Filtrate filter->concentrate extract Workup: - Dissolve in Ethyl Acetate - Wash with H₂O, NaHCO₃, Brine concentrate->extract dry Dry Organic Layer extract->dry purify Purify Product (Column Chromatography/Recrystallization) dry->purify end End purify->end

Caption: Workflow for the selective monoreduction of this compound.

Reaction Pathways and Mechanisms

The selective reduction of a dinitro compound to a monoamino derivative proceeds through a series of intermediates. The generally accepted pathway involves the stepwise reduction of one nitro group.

Signaling Pathway for Selective Nitro Reduction:

reaction_pathway start_material This compound intermediate1 Nitroso Intermediate start_material->intermediate1 [H] intermediate2 Hydroxylamine Intermediate intermediate1->intermediate2 [H] product1 5-Amino-3-nitro-2-methylphenylboronic acid intermediate2->product1 [H] product2 3,5-Diamino-2-methylphenylboronic acid product1->product2 [H] (over-reduction)

Caption: General pathway for the reduction of a nitro group.

Conclusion

The reactivity of the nitro groups in this compound is dictated by a combination of steric and electronic factors, with steric hindrance from the ortho-methyl group playing a dominant role in directing the regioselectivity of reduction. This allows for the preferential reduction of the C5 nitro group to yield 5-amino-3-nitro-2-methylphenylboronic acid. Several established methods, including catalytic hydrogenation, metal-acid reductions, and sulfide-based reductions, can be adapted for this selective transformation. The choice of methodology should consider the desired selectivity, scalability, and compatibility with the boronic acid functionality. Careful optimization and monitoring of the reaction are essential to maximize the yield of the desired mono-amino product and minimize over-reduction. The resulting amino-nitrophenylboronic acid is a versatile intermediate for further synthetic elaborations, making the selective reduction of this compound a critical step in the synthesis of a wide range of functional molecules.

References

The Electronic Influence of Substituents on 3,5-Dinitro-2-methylphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic effects of substituents on the chemical properties and reactivity of 3,5-Dinitro-2-methylphenylboronic acid. While experimental data for this specific molecule is limited, this guide synthesizes information from structurally analogous compounds to offer robust estimations of its acidity (pKa) and the electronic influence of its substituents as quantified by Hammett constants. Detailed experimental protocols for the synthesis of similar arylboronic acids, pKa determination, and spectroscopic analysis are provided to facilitate further research. This document aims to be an essential resource for scientists working with substituted phenylboronic acids in fields such as medicinal chemistry, catalysis, and materials science.

Introduction

Phenylboronic acids are a cornerstone of modern organic synthesis, most notably for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The electronic nature of substituents on the phenyl ring profoundly influences the reactivity of the boronic acid moiety. This guide focuses on the specific case of this compound, a molecule featuring two strongly electron-withdrawing nitro groups and an electron-donating methyl group. This combination of substituents creates a unique electronic environment that dictates the acidity of the boronic acid and its performance in chemical transformations. Understanding these electronic effects is critical for predicting reaction outcomes and designing novel molecules with desired properties.

Electronic Effects of Substituents

The electronic properties of this compound are determined by the interplay of the inductive and resonance effects of its substituents.

  • Nitro Groups (-NO₂): The two nitro groups at the meta positions (relative to the boronic acid) are powerful electron-withdrawing groups. They exert a strong negative inductive effect (-I) and a significant negative resonance effect (-M). This electron withdrawal increases the Lewis acidity of the boron atom, making the boronic acid a stronger Brønsted acid (lower pKa).

  • Methyl Group (-CH₃): The methyl group at the ortho position is an electron-donating group, primarily through a positive inductive effect (+I). This effect would typically decrease the acidity of the boronic acid. However, its ortho position introduces steric hindrance, which can influence the conformation of the boronic acid group and its interactions.

The overall electronic character of the phenyl ring is dominated by the strong electron-withdrawing nature of the two nitro groups, leading to an anticipated increase in the acidity of this compound compared to unsubstituted phenylboronic acid.

Hammett Substituent Constants

The Hammett equation, log(K/K₀) = σρ, provides a quantitative measure of the electronic effect of a substituent on the reactivity of a molecule. While a specific Hammett constant (σ) for the 3,5-dinitro-2-methylphenyl group is not available, we can estimate its electronic influence by considering the additive effects of the individual substituents.

Table 1: Estimated Hammett Constants for Substituents on the Phenyl Ring

SubstituentPositionHammett Constant (σ)
-NO₂meta+0.71
-NO₂meta+0.71
-CH₃orthoN/A (ortho effects are complex and not described by a single Hammett constant)

The strong positive σ values for the meta-nitro groups indicate a significant electron-withdrawing effect, which will increase the reaction rate for reactions favored by electron-poor rings. The ortho-methyl group's effect is more complex, involving both electronic and steric factors that are not easily captured by a simple Hammett value.

Acidity (pKa)

The pKa of a phenylboronic acid is a critical parameter that influences its solubility, reactivity in cross-coupling reactions, and its ability to bind to diols. The electron-withdrawing nitro groups are expected to significantly lower the pKa of this compound relative to phenylboronic acid (pKa ≈ 8.8).

Table 2: Experimental pKa Values of Structurally Related Phenylboronic Acids

CompoundpKaReference
Phenylboronic acid8.8General knowledge
3-Nitrophenylboronic acid7.99[1]
4-Nitrophenylboronic acid7.03General knowledge
2-Nitrophenylboronic acid7.8 (estimated)[2]
3,5-Dinitrosalicylic acid2.19General knowledge

Based on the data for related compounds, the pKa of this compound is estimated to be in the range of 6.5 - 7.5 . The two nitro groups will have a substantial acidifying effect, while the ortho-methyl group may slightly counteract this due to its electron-donating nature and potential steric hindrance affecting the coplanarity of the boronic acid group with the phenyl ring.

Experimental Protocols

Synthesis of this compound (Proposed)

This proposed synthesis is adapted from established procedures for the synthesis of similar arylboronic acids.

Reaction Scheme:

Synthesis 2-Bromo-1-methyl-3,5-dinitrobenzene 2-Bromo-1-methyl-3,5-dinitrobenzene Grignard Reagent Grignard Reagent 2-Bromo-1-methyl-3,5-dinitrobenzene->Grignard Reagent Mg, THF Boronic Ester Boronic Ester Grignard Reagent->Boronic Ester B(OiPr)₃ This compound This compound Boronic Ester->this compound H₃O⁺

Caption: Proposed synthesis of this compound.

Materials:

  • 2-Bromo-1-methyl-3,5-dinitrobenzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Triisopropyl borate

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous diethyl ether

  • Anhydrous sodium sulfate

  • Hexanes

  • Ethyl acetate

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 2-Bromo-1-methyl-3,5-dinitrobenzene in anhydrous THF to the magnesium turnings. Maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 1-2 hours.

  • Borylation: Cool the Grignard solution to -78 °C (dry ice/acetone bath). Slowly add triisopropyl borate to the cooled solution. Allow the reaction mixture to warm to room temperature and stir overnight.

  • Hydrolysis: Cool the reaction mixture in an ice bath and slowly quench with 1 M HCl. Stir vigorously for 1 hour.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes.

Determination of pKa by Potentiometric Titration

Workflow for pKa Determination:

pKa_Determination cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis Dissolve Boronic Acid in Water/Co-solvent Dissolve Boronic Acid in Water/Co-solvent Titrate with Standardized NaOH Titrate with Standardized NaOH Dissolve Boronic Acid in Water/Co-solvent->Titrate with Standardized NaOH Record pH vs. Volume of Titrant Record pH vs. Volume of Titrant Titrate with Standardized NaOH->Record pH vs. Volume of Titrant Plot Titration Curve Plot Titration Curve Record pH vs. Volume of Titrant->Plot Titration Curve Determine Equivalence Point Determine Equivalence Point Plot Titration Curve->Determine Equivalence Point Calculate pKa Calculate pKa Determine Equivalence Point->Calculate pKa

Caption: Workflow for pKa determination by potentiometric titration.

Procedure:

  • Prepare a solution of the boronic acid of known concentration in deionized water. A co-solvent such as methanol or DMSO may be used if solubility is an issue.

  • Calibrate a pH meter with standard buffer solutions.

  • Titrate the boronic acid solution with a standardized solution of sodium hydroxide, recording the pH after each addition of titrant.

  • Plot the pH versus the volume of NaOH added.

  • The pKa is the pH at the half-equivalence point.

Spectroscopic Data (Estimated)

While experimental NMR data for this compound is not available in the searched literature, we can predict the expected chemical shifts based on the analysis of similar compounds.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

NucleusPredicted Chemical Shift (δ, ppm)Rationale
¹H (Ar-H)8.5 - 9.0The two aromatic protons are in a highly deshielded environment due to the strong electron-withdrawing effects of the two nitro groups.
¹H (-CH₃)2.2 - 2.5The methyl protons will be slightly deshielded by the adjacent nitro group.
¹H (-B(OH)₂)8.0 - 8.5 (broad)The acidic protons of the boronic acid group typically appear as a broad singlet.
¹³C (C-B)~130 (broad)The carbon attached to the boron atom often shows a broad signal.
¹³C (Ar-C)120 - 150The aromatic carbons will have shifts influenced by the attached substituents. Carbons bearing nitro groups will be significantly downfield.
¹³C (-CH₃)15 - 20Typical chemical shift for a methyl group attached to an aromatic ring.

Reactivity and Applications

The electronic nature of this compound suggests it will be a highly reactive partner in Suzuki-Miyaura cross-coupling reactions, particularly with electron-rich coupling partners. The increased Lewis acidity of the boron atom facilitates transmetalation, a key step in the catalytic cycle.

Suzuki-Miyaura Coupling Catalytic Cycle:

Suzuki_Coupling Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-X(L)₂ Ar-Pd(II)-X(L)₂ Pd(0)L₂->Ar-Pd(II)-X(L)₂ Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L)₂ Ar-Pd(II)-Ar'(L)₂ Ar-Pd(II)-X(L)₂->Ar-Pd(II)-Ar'(L)₂ Transmetalation (Ar'-B(OH)₂) Ar-Pd(II)-Ar'(L)₂->Pd(0)L₂ Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The steric hindrance from the ortho-methyl group may play a role in the efficiency of the coupling, potentially requiring the use of bulky phosphine ligands on the palladium catalyst to promote the reaction.

Conclusion

This compound is an interesting molecule with a rich electronic landscape. The strong electron-withdrawing nitro groups are expected to significantly increase its acidity and reactivity in cross-coupling reactions. While experimental data for this specific compound is sparse, this guide provides a solid foundation for its study by leveraging data from analogous compounds and established chemical principles. The provided experimental protocols offer a starting point for the synthesis and characterization of this and other substituted phenylboronic acids, paving the way for their application in drug discovery and materials science.

References

In-depth Technical Guide on 3,5-Dinitro-2-methylphenylboronic Acid: A Compound with Uncharted Research Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dinitro-2-methylphenylboronic acid, a specialized organoboron compound, presents a unique chemical scaffold for a variety of potential applications in research and development. Characterized by a phenylboronic acid moiety substituted with two electron-withdrawing nitro groups and a sterically influential methyl group, this molecule (CAS Number: 24341-76-2; Molecular Formula: C₇H₇BN₂O₆) holds theoretical promise in synthetic chemistry, medicinal chemistry, and materials science. However, a comprehensive review of current scientific literature reveals a significant gap in dedicated research exploring its specific applications. While general applications for boronic acids are well-documented, specific experimental data, detailed protocols, and quantitative analyses for this compound remain largely unpublished.

This technical guide, therefore, aims to provide a forward-looking perspective on the potential applications of this compound, drawing inferences from the known reactivity of analogous structures and the fundamental chemistry of boronic acids. The content herein is intended to stimulate further research and highlight areas where this compound could offer unique advantages.

Physicochemical Properties and Reactivity Profile

A summary of the basic physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number24341-76-2[1]
Molecular FormulaC₇H₇BN₂O₆[1]
Molecular Weight225.95 g/mol [1]
AppearanceSolid (form may vary)Generic Supplier Data
Storage Temperature-20°C recommendedGeneric Supplier Data

The reactivity of this compound is dictated by the interplay of its functional groups. The boronic acid group is a versatile handle for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. The two nitro groups are strong electron-withdrawing groups, which are expected to significantly influence the electronic properties of the phenyl ring and the acidity of the boronic acid. The ortho-methyl group can impart steric hindrance, potentially influencing the regioselectivity of its reactions.

Potential Research Applications

Based on the chemical nature of this compound, several key areas of research can be proposed.

Advanced Intermediate in Organic Synthesis

The primary and most immediate potential application of this compound is as a building block in multi-step organic synthesis. Its utility in Suzuki-Miyaura coupling reactions would allow for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures.[1]

Hypothetical Application: Synthesis of Sterically Hindered Biaryl Compounds

The presence of the ortho-methyl group could be strategically employed in the synthesis of sterically hindered biaryl compounds, which are of interest in medicinal chemistry and materials science for their unique conformational properties.

Diagram 1: Hypothetical Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow start Reactants: This compound + Aryl Halide (Ar-X) reaction Reaction Mixture start->reaction catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) catalyst->reaction base Base (e.g., K₂CO₃, Cs₂CO₃) base->reaction solvent Solvent (e.g., Toluene, Dioxane) solvent->reaction heating Heating (if required) reaction->heating workup Aqueous Workup & Extraction heating->workup purification Purification (e.g., Column Chromatography) workup->purification product Biaryl Product purification->product

Caption: A generalized workflow for a potential Suzuki-Miyaura coupling reaction utilizing this compound.

Precursor in Medicinal Chemistry and Drug Discovery

Boronic acids and their derivatives are increasingly recognized for their therapeutic potential. While no specific biological activities have been reported for this compound, its structural motifs suggest it could serve as a precursor for novel bioactive compounds. The dinitrophenyl group is a known pharmacophore in certain classes of compounds, and the boronic acid moiety can act as a handle for further derivatization.

Hypothetical Signaling Pathway Interaction

Given the prevalence of boronic acids as enzyme inhibitors, it is conceivable that derivatives of this compound could be designed to target specific enzymatic pathways. For instance, boronic acids are known to inhibit serine proteases. A hypothetical interaction is depicted below.

Diagram 2: Hypothetical Enzyme Inhibition Pathway

Caption: A conceptual diagram showing the potential inhibitory action of a derivative of this compound on a target enzyme.

Component in Materials Science

The electron-deficient nature of the dinitrophenyl ring suggests that this compound could be a valuable component in the synthesis of novel organic electronic materials, such as charge-transfer complexes or materials with interesting optical properties. The boronic acid group allows for its incorporation into larger polymeric or supramolecular structures.

Proposed Experimental Protocols for Future Research

To unlock the potential of this compound, systematic experimental investigation is required. The following are proposed general protocols that could be adapted for specific research goals.

General Procedure for a Trial Suzuki-Miyaura Coupling Reaction
  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.2 equivalents), an aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equivalents).

  • Solvent Addition: Add a degassed solvent (e.g., a mixture of toluene and water).

  • Reaction Execution: Stir the mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the purified product using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Conclusion and Future Outlook

This compound is a compound with significant untapped potential. While the current body of scientific literature lacks specific studies on its applications, its chemical structure suggests a range of possibilities in organic synthesis, medicinal chemistry, and materials science. The strong electron-withdrawing nature of the nitro groups, combined with the versatility of the boronic acid moiety and the steric influence of the methyl group, makes it a compelling candidate for future research.

It is our hope that this technical guide will serve as a catalyst for the scientific community to explore the properties and applications of this intriguing molecule. The development of detailed experimental protocols and the generation of quantitative data will be crucial steps in realizing the full potential of this compound. The compound is commercially available, making it accessible for researchers to initiate these much-needed investigations.

References

3,5-Dinitro-2-methylphenylboronic Acid: A Technical Whitepaper on a Niche Research Chemical

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,5-Dinitro-2-methylphenylboronic acid is a commercially available substituted phenylboronic acid. Despite its availability, a comprehensive review of the scientific literature reveals a significant scarcity of published data regarding its specific synthesis, detailed experimental protocols, quantitative characterization, and biological applications. This technical guide addresses this information gap by focusing on its likely synthetic precursor, 2-methyl-3,5-dinitrobenzoic acid, for which experimental data is available. Furthermore, this paper explores the potential applications of this compound, primarily in the context of palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry and materials science.

Introduction to this compound

This compound is an organic compound featuring a phenyl ring substituted with a boronic acid group, two nitro groups, and a methyl group. The presence of the electron-withdrawing nitro groups is expected to significantly influence the electronic properties of the boronic acid moiety, potentially impacting its reactivity in chemical transformations. Boronic acids are a critically important class of reagents in organic synthesis, most notably for their role in the Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds.

Chemical Structure and Properties:

PropertyValue
IUPAC Name (3,5-Dinitro-2-methylphenyl)boronic acid
CAS Number 24341-76-2
Molecular Formula C₇H₇BN₂O₆
Molecular Weight 225.95 g/mol

Synthesis Pathway: Focus on the Precursor 2-Methyl-3,5-dinitrobenzoic Acid

Due to the lack of a published synthesis protocol for this compound, this section details the synthesis of its logical precursor, 2-methyl-3,5-dinitrobenzoic acid. The conversion of a benzoic acid to a phenylboronic acid is a known transformation, although the specific conditions for this dinitro-substituted compound are not documented.

Synthesis of 2-Methyl-3,5-dinitrobenzoic Acid

The synthesis of 2-methyl-3,5-dinitrobenzoic acid is achieved through the nitration of 2-methylbenzoic acid (o-toluic acid).[1]

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, o-toluic acid (13.6 g, 0.1 mol) is dissolved in concentrated sulfuric acid (110.4 g, 11.2 mol) and cooled to 0°C using an ice bath.[1]

  • Nitration: A nitrating mixture of concentrated nitric acid (28.0 g, 0.7 mol) is added dropwise to the cooled solution while maintaining constant stirring. The reaction mixture is stirred for 15 minutes at 0°C.[1]

  • Overnight Reaction and Reflux: The mixture is then stirred overnight at room temperature, followed by refluxing at 100°C for 4 hours.[1]

  • Second Nitration and Reflux: After cooling to room temperature, an additional portion of concentrated nitric acid (21.0 g, 0.69 mol) is added, and the mixture is refluxed for a further 3 hours.[1]

  • Work-up and Isolation: The reaction mixture is cooled to room temperature and poured onto ice. The resulting precipitate is collected by filtration and washed with distilled water to remove residual acids.[1]

  • Purification: The crude product can be purified by crystallization from water or aqueous ethanol.[2]

Quantitative Data for 2-Methyl-3,5-dinitrobenzoic Acid:

PropertyValueCitation
Appearance Light yellow fine crystalline powder[2]
Melting Point 205-207 °C[2]
Purity (by aqueous acid-base titration) ≥97.0 to ≤103.0%[3]
Purity (by Silylated GC) ≥97.0%[3]

Characterization Data:

While specific NMR and IR spectra for this compound are not available in the reviewed literature, data for related dinitrobenzoic acids can provide an indication of expected spectral features. For instance, the 1H NMR spectrum of methyl 3,5-dinitrobenzoate in CDCl₃ shows characteristic peaks for the aromatic protons and the methyl ester group.[4] Similarly, 1H NMR data is available for 2,5-dinitrobenzoic acid.[5]

Potential Applications in Suzuki-Miyaura Cross-Coupling

The primary anticipated application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide or triflate.[6][7]

Logical Workflow for Suzuki-Miyaura Coupling:

Suzuki_Coupling A This compound F Coupled Product A->F B Organohalide (Ar-X) or Triflate (Ar-OTf) B->F C Pd Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., Na₂CO₃, K₃PO₄) D->F E Solvent (e.g., Toluene, Dioxane, Water) E->F Biological_Evaluation A This compound Synthesis & Purification B In vitro Screening (e.g., Enzyme Assays, Cell Viability) A->B C Hit Identification B->C D Lead Optimization (SAR studies) C->D E Mechanism of Action Studies (e.g., Target Identification, Pathway Analysis) C->E D->E F In vivo Studies (e.g., Animal Models) E->F G Preclinical Development F->G

References

Methodological & Application

Application Notes and Protocols for 3,5-Dinitro-2-methylphenylboronic acid in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides. This powerful palladium-catalyzed reaction is widely utilized in the pharmaceutical industry and materials science for the construction of biaryl and substituted aromatic structures. 3,5-Dinitro-2-methylphenylboronic acid is a valuable building block for introducing a highly electron-deficient and sterically hindered aryl moiety. The presence of two nitro groups significantly influences the electronic properties of the target molecule, which can be advantageous in drug design for modulating binding affinities or in the development of novel electronic materials.

However, the electron-withdrawing nature of the nitro groups makes this compound a challenging substrate for Suzuki-Miyaura coupling. Electron-deficient boronic acids are known to be susceptible to protodeboronation, a side reaction that cleaves the carbon-boron bond and reduces the yield of the desired coupled product. Therefore, careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, is critical for achieving high efficiency.

These application notes provide an overview of the key considerations and recommended protocols for the successful use of this compound in Suzuki-Miyaura coupling reactions, based on established methodologies for electron-deficient arylboronic acids.

Key Considerations for Coupling Electron-Deficient Boronic Acids

Successfully employing this compound in Suzuki-Miyaura couplings requires addressing the inherent challenges associated with electron-deficient substrates. The primary side reaction to mitigate is protodeboronation. The following factors are crucial for optimizing the reaction:

  • Catalyst System: The choice of palladium precursor and ligand is paramount. While traditional catalysts like Pd(PPh₃)₄ can be effective in some cases, modern catalyst systems employing bulky, electron-rich phosphine ligands are generally more successful with challenging substrates. These ligands stabilize the palladium center and promote the desired catalytic cycle over side reactions.

  • Base: A suitable base is required to activate the boronic acid for transmetalation. For electron-deficient boronic acids, stronger, non-nucleophilic bases are often preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are commonly used. The choice of base can also influence the rate of protodeboronation.

  • Solvent: The solvent system can significantly impact the reaction outcome. Aprotic solvents like dioxane, THF, and toluene are frequently used, often with a small amount of water to aid in the dissolution of the base and facilitate the catalytic cycle. Anhydrous conditions can sometimes be beneficial in suppressing protodeboronation.

  • Temperature and Reaction Time: Reaction temperatures typically range from room temperature to reflux, depending on the reactivity of the coupling partners. Careful monitoring of the reaction progress is recommended to avoid prolonged heating, which can promote decomposition and side reactions.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of aryl halides with electron-deficient arylboronic acids, which can be adapted for this compound.

Aryl Halide (Ar-X)Palladium Catalyst (mol%)Ligand (mol%)Base (equivalents)Solvent SystemTemp. (°C)Time (h)Typical Yield (%)
4-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (5:1)1001285-95
1-Bromo-4-nitrobenzenePd(dppf)Cl₂ (3)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)90880-92
2-ChlorotoluenePd₂(dba)₃ (2)BrettPhos (4)K₃PO₄ (2.0)Dioxane1001675-90
4-ChlorobenzonitrilePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2.0)THF801280-95
3-BromopyridinePd(PPh₃)₄ (5)-Na₂CO₃ (2.0)DME/H₂O (4:1)851070-85

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization may be required for specific substrates.

Protocol 1: Standard Conditions with a Buchwald-Type Ligand

This protocol is a robust starting point for a variety of aryl bromides and activated aryl chlorides.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the aryl halide, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is suitable for accelerating the reaction and can be beneficial for less reactive aryl chlorides.

Materials:

  • This compound (1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Degassed Water

  • Microwave reactor vial with a stir bar

Procedure:

  • In a microwave reactor vial, combine this compound, the aryl halide, Pd(dppf)Cl₂, and Cs₂CO₃.

  • Add 1,4-dioxane and degassed water (typically a 4:1 ratio).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120-150 °C for 15-60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture through a pad of celite and wash with ethyl acetate.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Active Catalyst Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)-X L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)Ar'L2 Ar-Pd(II)-Ar' L₂ Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Coupled Product (Ar-Ar') Reductive_Elimination->Product ArX Aryl Halide (Ar-X) ArX->Oxidative_Addition Boronic_Acid 3,5-Dinitro-2-methyl- phenylboronic acid (Ar'-B(OH)₂) Boronic_Acid->Transmetalation Base Base (e.g., K₃PO₄) Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup (Add reactants, catalyst, base to flask) start->setup inert Inert Atmosphere (Evacuate and backfill with Ar/N₂) setup->inert solvent Add Solvents (e.g., Dioxane/H₂O) inert->solvent reaction Heating & Stirring (e.g., 80-100 °C) solvent->reaction monitoring Monitor Progress (TLC or LC-MS) reaction->monitoring workup Aqueous Workup (Dilute, separate layers, wash) monitoring->workup Upon completion purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: A general experimental workflow for Suzuki-Miyaura coupling.

Application Notes and Protocols for 3,5-Dinitro-2-methylphenylboronic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dinitro-2-methylphenylboronic acid (CAS No: 24341-76-2) is a specialized organic building block with significant potential in the synthesis of complex organic molecules.[1][2] Its unique electronic and steric properties, imparted by the two nitro groups and the methyl group on the phenyl ring, make it a valuable reagent for creating novel molecular architectures, particularly in the fields of medicinal chemistry and materials science. The electron-withdrawing nature of the dinitro substitution can influence the reactivity of the boronic acid and the properties of the resulting products.

This document provides detailed application notes and experimental protocols for the use of this compound, with a primary focus on its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 24341-76-2[1][2]
Molecular Formula C₇H₇BN₂O₆[1][2]
Molecular Weight 225.95 g/mol [1][2]
Appearance Off-white to yellow crystalline powder
Storage Store at -20°C[2]

Applications in Organic Synthesis

The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals and functional materials.[3][4]

The presence of two strongly electron-withdrawing nitro groups on the phenyl ring of this compound can influence the transmetalation step in the Suzuki-Miyaura catalytic cycle. While electron-deficient boronic acids can sometimes exhibit slower reaction rates, they are valuable for synthesizing biaryls with specific electronic properties. The nitro groups can also serve as synthetic handles for further transformations, such as reduction to amino groups, enabling the synthesis of a diverse range of derivatives.[5]

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid) with an organic halide or triflate. A general schematic for this reaction is presented below.

Suzuki_Miyaura_Coupling cluster_catalyst Catalytic System Aryl_Halide Ar-X (Aryl Halide) Product Ar-Ar' (Biaryl Product) Aryl_Halide->Product Boronic_Acid Ar'-B(OH)₂ (this compound) Boronic_Acid->Product Catalyst Pd(0) Catalyst Catalyst->Product    Base Base Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Combine_Reactants Combine Aryl Halide, This compound, Pd Catalyst, and Base Inert_Atmosphere Establish Inert Atmosphere (Ar or N₂) Combine_Reactants->Inert_Atmosphere Add_Solvent Add Degassed Solvent Inert_Atmosphere->Add_Solvent Heat_Stir Heat to Reaction Temperature with Stirring Add_Solvent->Heat_Stir Monitor Monitor Progress (TLC, LC-MS) Heat_Stir->Monitor Cool_Quench Cool to Room Temperature and Quench Monitor->Cool_Quench Extraction Liquid-Liquid Extraction Cool_Quench->Extraction Purification Column Chromatography Extraction->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)Ln-Ar' Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArBOH2 Ar'-B(OH)₂ + Base ArBOH2->Transmetal

References

Application Note: A Protocol for Suzuki Coupling with 3,5-Dinitro-2-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[1] The reaction typically involves the palladium-catalyzed coupling of an organoboron species (like a boronic acid) with an organohalide or triflate in the presence of a base.[1] While highly versatile, the efficiency of the Suzuki coupling can be significantly impacted by the electronic and steric properties of the coupling partners.[2]

This application note provides a detailed protocol for the Suzuki coupling of 3,5-Dinitro-2-methylphenylboronic acid, a particularly challenging substrate. The challenges arise from two key features:

  • Steric Hindrance: The ortho-methyl group can impede the crucial transmetalation step of the catalytic cycle.[3][4]

  • Electronic Deactivation: The two strongly electron-withdrawing nitro groups decrease the nucleophilicity of the boronic acid, which can slow the rate of transmetalation.[2][5] These groups also make the substrate more susceptible to a competitive side reaction known as protodeboronation, especially under aqueous basic conditions.[4][5]

Addressing these challenges requires careful selection of the catalyst, ligand, base, and solvent system to favor the desired cross-coupling pathway. This protocol is designed as a robust starting point for researchers working with this or structurally similar boronic acids.

Catalytic Cycle and Workflow

The general mechanism for the Suzuki coupling proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[6]

Suzuki_Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition + R¹-X pd2_complex R¹-Pd(II)L_n-X (Oxidative Addition Complex) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation + R²-B(OR)₂ + Base pd2_biaryl R¹-Pd(II)L_n-R² (Transmetalation Complex) transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² (Product) reductive_elimination->product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The experimental procedure follows a systematic workflow from preparation to product analysis.

Workflow cluster_prep Preparation cluster_reaction Reaction Setup & Execution cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Reagents: - Boronic Acid - Aryl Halide - Base - Catalyst/Ligand solvent Prepare Anhydrous Solvent glassware Dry Glassware (Oven or Flame-dry) setup Assemble under Inert Atmosphere (N₂ or Ar) glassware->setup addition Add Reagents & Solvent to Reaction Flask setup->addition degas Degas Reaction Mixture (e.g., sparge with Ar) addition->degas heating Heat to Desired Temperature with Stirring degas->heating monitoring Monitor Reaction (TLC, GC-MS, LC-MS) heating->monitoring quench Cool to RT & Quench (e.g., add water) monitoring->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: Experimental workflow for the Suzuki coupling protocol.

Experimental Protocol

This protocol describes the coupling of this compound with a generic aryl bromide. For challenging substrates like this, highly active catalyst systems employing bulky, electron-rich phosphine ligands are recommended to achieve good yields.[2][7]

Materials and Equipment:

  • Boronic Acid: this compound

  • Aryl Halide: Aryl bromide or iodide (e.g., 4-bromoanisole)

  • Palladium Precatalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Ligand: Sphos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Base: Potassium phosphate tribasic (K₃PO₄), powder, anhydrous

  • Solvent: 1,4-Dioxane or Toluene, anhydrous

  • Standard Equipment: Schlenk flask or reaction vial, magnetic stirrer/hotplate, condenser, inert atmosphere setup (Nitrogen or Argon), standard glassware for workup, silica gel for chromatography.

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and anhydrous potassium phosphate (K₃PO₄) (3.0 equiv.).

    • In a separate vial, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%, maintaining a Pd:Ligand ratio of 1:2).

    • Evacuate and backfill the Schlenk flask with an inert gas (Nitrogen or Argon) three times.

  • Reagent Addition:

    • Add the premixed catalyst and ligand to the flask, followed by the anhydrous solvent (e.g., Dioxane) to achieve a concentration of approximately 0.1 M with respect to the aryl halide.

    • Degas the resulting suspension by sparging with Argon for 10-15 minutes.

  • Reaction Execution:

    • Seal the flask and place it in a preheated oil bath at 80-100 °C.

    • Stir the reaction mixture vigorously. The color may change to dark brown or black, which is typical for these reactions.

    • Monitor the reaction progress by taking aliquots and analyzing via TLC or GC-MS until the starting material (aryl halide) is consumed (typically 2-12 hours).

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and water.

    • Separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.

  • Characterization:

    • Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data and Optimization

The choice of reaction components is critical for success. The following table presents representative data on how varying these components can influence the reaction outcome, based on established principles for difficult Suzuki couplings.[2][4][8]

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (1.5)SPhos (3.0)K₃PO₄ (3.0)Dioxane100488
2Pd₂(dba)₃ (1.5)XPhos (3.0)K₃PO₄ (3.0)Toluene100491
3Pd(OAc)₂ (3.0)P(t-Bu)₃ (6.0)K₃PO₄ (3.0)Dioxane100685
4Pd(PPh₃)₄ (5.0)NoneK₂CO₃ (3.0)Dioxane/H₂O10012< 20
5Pd₂(dba)₃ (1.5)SPhos (3.0)Cs₂CO₃ (3.0)Toluene100485
6Pd₂(dba)₃ (1.5)SPhos (3.0)K₂CO₃ (3.0)Dioxane/H₂O100845*

Note: Lower yield is anticipated due to competitive protodeboronation in the aqueous system.

Key Observations:

  • Ligand Choice: Bulky, electron-rich Buchwald-type ligands (SPhos, XPhos) or alkylphosphines (P(t-Bu)₃) are essential for high yields (Entries 1-3).[2][7] Standard ligands like PPh₃ are often ineffective for such hindered substrates (Entry 4).[2]

  • Base and Solvent: Anhydrous conditions with a strong base like K₃PO₄ are preferable to minimize the risk of protodeboronation (compare Entry 1 vs. Entry 6).[4]

  • Catalyst Loading: While higher catalyst loadings can be used, modern ligands often allow for efficient coupling with 1-2 mol% of palladium.

Troubleshooting

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the palladium precatalyst and ligand are of high quality and handled under an inert atmosphere to prevent degradation.

    • Insufficient Temperature: The reaction may require higher temperatures (up to 120 °C) or longer reaction times.

    • Poor Solvent Quality: Use high-purity, anhydrous solvents. Water and oxygen can deactivate the catalyst.

  • Significant Protodeboronation (Loss of Boronic Acid):

    • Avoid Water: Use anhydrous solvents and bases. Dry reagents thoroughly before use.

    • Base Choice: A less nucleophilic base like K₃PO₄ or Cs₂CO₃ may be superior to hydroxides or carbonates in aqueous systems.

  • Formation of Homocoupling Byproducts:

    • This can result from issues with the catalyst initiation or side reactions. Ensure proper degassing and inert atmosphere. Adjusting the Pd:Ligand ratio may also help.

References

Application Notes and Protocols for Catalyst Selection in Cross-Coupling Reactions with 3,5-Dinitro-2-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to selecting the appropriate catalyst system for the Suzuki-Miyaura cross-coupling of the sterically hindered and electronically deactivated 3,5-dinitro-2-methylphenylboronic acid with various aryl halides. The protocols outlined below are based on established methodologies for challenging Suzuki-Miyaura couplings and are intended to serve as a robust starting point for reaction optimization.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. However, substrates bearing significant steric hindrance and strong electron-withdrawing groups, such as this compound, present unique challenges. The ortho-methyl group and the two nitro groups create a sterically congested environment around the boronic acid moiety, which can impede the crucial transmetalation step in the catalytic cycle. Furthermore, the electron-withdrawing nature of the nitro groups can decrease the nucleophilicity of the arylboronic acid.

Successful coupling of this substrate, therefore, necessitates careful selection of the palladium catalyst, ligand, base, and solvent system to overcome these hurdles. The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) is often critical to promote both the oxidative addition of the aryl halide to the palladium(0) center and the subsequent transmetalation step.

Catalyst System Selection Strategy

The selection of an optimal catalyst system is paramount for achieving high yields and reaction efficiency. The following logical workflow outlines the key considerations for catalyst selection in the cross-coupling of this compound.

CatalystSelection Catalyst Selection Workflow for Cross-Coupling with this compound cluster_catalyst Catalyst System Components cluster_conditions Reaction Conditions A Define Coupling Partners: This compound + Aryl Halide (Ar-X) B Initial Catalyst Screening: Pd Precursor + Ligand A->B C Base and Solvent Optimization B->C D Temperature and Time Optimization C->D E Analysis of Reaction Outcome (Yield, Purity, Side Products) D->E F Successful Coupling E->F High Yield G Low Yield or No Reaction E->G Low Yield G->B Iterate with different Ligand/Pd Precursor Pd_Precursor Palladium Precursor (e.g., Pd(OAc)2, Pd2(dba)3) Ligand Ligand Selection (Bulky, Electron-Rich Phosphines or NHCs) e.g., SPhos, XPhos, P(t-Bu)3, IPr Base Base (e.g., K2CO3, K3PO4, Cs2CO3, t-BuOK) Solvent Solvent (e.g., Dioxane, Toluene, THF, often with H2O)

Caption: Catalyst selection workflow.

Data Presentation: Comparison of Catalyst Systems

The following tables summarize typical catalyst systems and their performance in the Suzuki-Miyaura coupling of sterically hindered and electron-deficient arylboronic acids with various aryl halides. While specific data for this compound is not extensively published, the data for analogous systems provide a strong predictive framework for reaction optimization.

Table 1: Catalyst System Performance with Aryl Bromides

EntryPalladium Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Aryl BromideYield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (5:1)100124-Bromoanisole85-95
2Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF80162-Bromopyridine80-90
3Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O (4:1)9081-Bromo-4-nitrobenzene75-85
4Pd(OAc)₂ (2)P(t-Bu)₃ (4)K₃PO₄ (2)Toluene110242-Bromotoluene70-80

Table 2: Catalyst System Performance with Aryl Chlorides

EntryPalladium Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Aryl ChlorideYield (%)
1Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)Dioxane/H₂O (10:1)110244-Chlorotoluene70-80
2Pd₂(dba)₃ (2)BrettPhos (4)K₃PO₄ (3)Dioxane130181-Chloro-4-nitrobenzene75-85
3[Pd(IPr)]₂ (2)-t-BuOK (2)Toluene100122-Chlorotoluene65-75
4Pd(OAc)₂ (2)PCy₃ (4)K₃PO₄ (2)Toluene100184-Chlorobenzonitrile80-90

Experimental Protocols

The following are detailed experimental protocols for the Suzuki-Miyaura cross-coupling of this compound with aryl halides. These protocols are designed as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure for Coupling with Aryl Bromides using a Buchwald Ligand

This protocol is adapted from established methods for challenging couplings and is particularly effective for sterically hindered and electron-deficient substrates.[1][2]

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Toluene (anhydrous)

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene and degassed water (e.g., a 5:1 ratio) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Microwave-Assisted Coupling with Aryl Chlorides

This protocol is advantageous for accelerating reaction times, particularly for less reactive aryl chlorides.

Materials:

  • This compound (1.5 equivalents)

  • Aryl chloride (1.0 equivalent)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.5 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Microwave reactor vials

Procedure:

  • In a microwave reactor vial, combine this compound, the aryl chloride, Pd(dppf)Cl₂, and Cs₂CO₃.

  • Add 1,4-dioxane and degassed water (e.g., a 4:1 ratio).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120-150 °C for 15-60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture through a pad of celite and wash with ethyl acetate.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

SuzukiCycle Generalized Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_halide Ar-Pd(II)L_n-X OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation PdII_aryl Ar-Pd(II)L_n-Ar' Transmetalation->PdII_aryl RedElim Reductive Elimination PdII_aryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArBOH2 Ar'-B(OH)2 ArBOH2->Transmetalation Base Base Base->Transmetalation

Caption: The Suzuki-Miyaura catalytic cycle.

ExperimentalWorkflow General Experimental Workflow for Suzuki-Miyaura Coupling A Reaction Setup: Combine reagents, catalyst, ligand, and base in a flame-dried flask. B Inert Atmosphere: Evacuate and backfill with Ar or N₂. A->B C Solvent Addition: Add anhydrous, degassed solvent(s). B->C D Reaction: Heat to the desired temperature with stirring. C->D E Monitoring: Track progress via TLC, GC-MS, or LC-MS. D->E F Work-up: Quench, extract with organic solvent, wash, and dry. E->F G Purification: Column chromatography on silica gel. F->G H Characterization: Obtain pure product and confirm structure (NMR, MS, etc.). G->H

Caption: Step-by-step experimental workflow.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 3,5-Dinitro-2-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The synthesis of biaryl scaffolds is of significant interest in medicinal chemistry and materials science due to their presence in many natural products, pharmaceuticals, and functional materials.[1] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds between arylboronic acids and aryl halides, catalyzed by a palladium complex.[2][3] This method is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the general stability and low toxicity of the boronic acid reagents.[4] 3,5-Dinitro-2-methylphenylboronic acid is a potential building block for introducing a dinitro-substituted methylphenyl moiety into target molecules, which can be useful for further functionalization or for modulating the electronic properties of the resulting biaryl compound.

Hypothetical Application: Synthesis of a Nitro-Substituted Biaryl Compound

The presence of nitro groups in the boronic acid partner can influence the electronic properties of the resulting biaryl product and may serve as a handle for further chemical transformations, such as reduction to amino groups. These amino-biaryl compounds are valuable intermediates in the synthesis of various heterocyclic compounds and other complex molecules relevant to drug discovery.

General Reaction Scheme:

Where Ar-X is an aryl halide (X = I, Br, Cl) and Ar'-B(OH)2 is this compound.

Experimental Protocols

The following are generalized protocols for Suzuki-Miyaura cross-coupling reactions. The choice of catalyst, ligand, base, and solvent system is crucial for the success of the reaction and often requires optimization for each specific set of substrates.

Protocol 1: Standard Suzuki-Miyaura Coupling

This protocol is suitable for a wide range of aryl bromides and iodides.

Materials:

  • Aryl halide (1.0 equivalent)

  • This compound (1.2 - 1.5 equivalents)

  • Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)

  • Phosphine Ligand (e.g., SPhos, PPh₃) (4-10 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Anhydrous Solvent (e.g., Toluene/H₂O, Dioxane/H₂O)

  • Inert atmosphere reaction vessel (e.g., Schlenk flask)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide, this compound, palladium catalyst, ligand, and base.

  • Add the anhydrous solvent system (e.g., a 4:1 to 5:1 ratio of organic solvent to degassed water) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol can significantly reduce reaction times.

Materials:

  • Aryl halide (1.0 equivalent)

  • This compound (1.5 equivalents)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂) (3-5 mol%)

  • Base (e.g., K₂CO₃) (2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane/H₂O)

  • Microwave reaction vial

Procedure:

  • In a microwave reaction vial, combine the aryl halide, this compound, palladium catalyst, and base.

  • Add the solvent system (e.g., a 4:1 ratio of dioxane to degassed water).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to a temperature between 120-150 °C for 15-60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of various aryl halides with a generic arylboronic acid. This data is for illustrative purposes and is not specific to this compound.

Aryl Halide (Ar-X)Palladium Catalyst (mol%)Ligand (mol%)Base (equivalents)Solvent SystemTemp. (°C)Time (h)Yield (%)
4-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (5:1)1001295
1-Bromo-4-nitrobenzenePd(dppf)Cl₂ (3)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)90892
2-BromotoluenePd₂(dba)₃ (1.5)P(o-tol)₃ (6)K₃PO₄ (3.0)Dioxane1001685
4-ChlorobenzonitrileNiCl₂(dppp) (5)-K₃PO₄ (2.0)Dioxane802478
3-BromopyridinePd(PPh₃)₄ (3)-Na₂CO₃ (2.0)Toluene/EtOH/H₂O801288

This table is a compilation of representative data from general Suzuki-Miyaura coupling literature and is intended for illustrative purposes only.

Visualizations

Experimental Workflow

G General Workflow for Suzuki-Miyaura Coupling reagents 1. Combine Reactants (Aryl Halide, Boronic Acid, Base) catalyst 2. Add Catalyst System (Palladium Source, Ligand) reagents->catalyst solvent 3. Add Solvent System catalyst->solvent reaction 4. Heat Under Inert Atmosphere (Conventional or Microwave) solvent->reaction workup 5. Aqueous Work-up (Extraction, Washing) reaction->workup purification 6. Purification (Column Chromatography) workup->purification product 7. Pure Biaryl Product purification->product G Simplified Suzuki-Miyaura Catalytic Cycle cluster_0 Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate1 Ar-Pd(II)-X L_n oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation pd_intermediate2 Ar-Pd(II)-Ar' L_n transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product arx Ar-X arx->oxidative_addition ar_b Ar'-B(OH)₂ ar_b->transmetalation base Base base->transmetalation

References

Application Notes and Protocols for 3,5-Dinitro-2-methylphenylboronic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 3,5-Dinitro-2-methylphenylboronic acid (CAS: 24341-76-2) is a commercially available building block. However, as of the date of this document, there is limited published data specifically detailing its applications in medicinal chemistry. The following application notes and protocols are presented as a hypothetical guide based on the known reactivity of arylboronic acids and the biological activities of structurally related nitro-containing compounds. These notes are intended to provide a framework for the potential use of this reagent in drug discovery and development.

Introduction

This compound is an organoboron compound with the molecular formula C₇H₇BN₂O₆.[1][2] Its structure, featuring a boronic acid functional group and an electron-deficient dinitrophenyl ring, makes it a potentially valuable reagent in medicinal chemistry. Arylboronic acids are versatile building blocks, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[3][4] The nitro groups on the phenyl ring are strong electron-withdrawing groups, which can influence the reactivity of the boronic acid and may impart specific biological activities to its derivatives.[5] Nitro-containing compounds have been explored for various therapeutic areas, including antimicrobial and anticancer applications.[1]

Potential Applications in Medicinal Chemistry

Based on the chemical properties of this compound and the known applications of similar compounds, its potential uses in medicinal chemistry could include:

  • Scaffold for Kinase Inhibitors: The substituted phenyl ring can serve as a core scaffold for the synthesis of kinase inhibitors. The boronic acid moiety allows for its coupling with various heterocyclic partners, a common strategy in the design of ATP-competitive kinase inhibitors.

  • Synthesis of Novel Antimicrobial Agents: Derivatives of related nitroaromatic compounds, such as 3,5-dinitrobenzoates, have shown antifungal activity.[1] This suggests that derivatives of this compound could be explored for the development of new antimicrobial agents.

  • Probes for Biological Systems: The dinitrophenyl group is a known hapten and can be used in the design of chemical probes to study biological systems.

Hypothetical Quantitative Data

The following table presents hypothetical inhibitory concentration (IC₅₀) data for a series of imagined compounds (Series A) derived from this compound, targeting a hypothetical protein kinase. This data is for illustrative purposes only to demonstrate how such data would be presented.

Compound IDStructure (Modification on Phenyl Ring)IC₅₀ (nM) vs. Target Kinase
A-1 3,5-Dinitro-2-methylphenyl coupled with Aminopyrimidine75
A-2 3,5-Dinitro-2-methylphenyl coupled with Indazole42
A-3 3,5-Dinitro-2-methylphenyl coupled with Pyrrolopyridine18
A-4 3,5-Dinitro-2-methylphenyl coupled with Benzimidazole98

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling using this compound

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic heteroaryl bromide to synthesize a hypothetical target compound.

Materials:

  • This compound

  • Heteroaryl bromide (e.g., 4-bromo-1H-indazole)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane and water)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.2 eq.), the heteroaryl bromide (1.0 eq.), and the base (2.0 eq.).

  • Add the palladium catalyst (0.05 eq.).

  • The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • The reaction mixture is heated to 80-100 °C and stirred for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired coupled product.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Reactants: - this compound - Heteroaryl Bromide - Base (K2CO3) - Pd Catalyst inert_atm Establish Inert Atmosphere (N2 or Ar) reagents->inert_atm solvent Add Degassed Solvent inert_atm->solvent heating Heat and Stir (80-100°C, 4-12h) solvent->heating monitoring Monitor Progress (TLC or LC-MS) heating->monitoring extraction Dilute and Extract monitoring->extraction drying Dry and Concentrate extraction->drying purification Column Chromatography drying->purification product Pure Product purification->product

Caption: Workflow for a hypothetical Suzuki-Miyaura coupling reaction.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase kinase1 Kinase 1 receptor->kinase1 P kinase2 Kinase 2 kinase1->kinase2 P transcription_factor Transcription Factor kinase2->transcription_factor P gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression inhibitor Hypothetical Inhibitor (Derivative of This compound) inhibitor->kinase2

Caption: A generic kinase signaling pathway targeted by a hypothetical inhibitor.

References

Application Notes and Protocols: Development of Novel Inhibitors Using 3,5-Dinitro-2-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Boronic acids have emerged as a significant class of compounds in medicinal chemistry and drug discovery due to their unique chemical properties that allow for the formation of reversible covalent bonds with the active sites of various enzymes.[1][2] This interaction often leads to potent and selective inhibition, making them valuable scaffolds for the development of novel therapeutics.[1][2] Phenylboronic acids, in particular, have been extensively investigated as inhibitors of serine proteases and β-lactamases.[3][4] The electronic properties of the phenyl ring can be modulated by the introduction of substituents to fine-tune the inhibitory activity and selectivity.

The compound 3,5-Dinitro-2-methylphenylboronic acid possesses distinct structural features, including two electron-withdrawing nitro groups and a methyl group on the phenyl ring. These substituents are expected to influence the Lewis acidity of the boronic acid moiety and its interaction with target enzymes. While the development of inhibitors based on this specific molecule is a promising area of research, a comprehensive review of current scientific literature reveals a notable absence of studies detailing the synthesis, biological evaluation, and specific applications of inhibitors derived directly from this compound.

Therefore, this document will provide a generalized framework for the potential development of inhibitors based on this scaffold, drawing upon established principles of boronic acid-based inhibitor design and experimental protocols for analogous compounds. The following sections will outline a hypothetical workflow, potential enzyme targets, and general methodologies for synthesis and evaluation.

Hypothetical Workflow for Inhibitor Development

The development of novel inhibitors from this compound would logically follow a structured workflow from initial design to preclinical evaluation.

workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization start Target Selection (e.g., Serine Proteases) design Inhibitor Design (Structure-Activity Relationship) start->design synthesis Chemical Synthesis of 3,5-Dinitro-2-methylphenylboronic acid derivatives design->synthesis in_vitro In Vitro Assays (Enzyme Inhibition, IC50) synthesis->in_vitro cell_based Cell-Based Assays (Cytotoxicity, Target Engagement) in_vitro->cell_based sar SAR Analysis cell_based->sar sar->design Iterative Refinement adme ADME/Tox Profiling sar->adme lead Lead Compound adme->lead

Caption: A generalized workflow for the development of inhibitors based on this compound.

Potential Molecular Targets and Signaling Pathways

Based on the known reactivity of arylboronic acids, several classes of enzymes could be potential targets for inhibitors derived from this compound.

Serine Proteases

Arylboronic acids are well-established inhibitors of serine proteases, where the boronic acid forms a tetrahedral intermediate with the catalytic serine residue.[3][5]

serine_protease_inhibition inhibitor 3,5-Dinitro-2-methyl- phenylboronic Acid Derivative inhibition Reversible Covalent Inhibition inhibitor->inhibition serine_protease Serine Protease (e.g., Trypsin, Chymotrypsin) active_site Active Site (Serine Residue) serine_protease->active_site active_site->inhibition downstream Blockade of Downstream Signaling inhibition->downstream

Caption: Proposed mechanism of serine protease inhibition.

β-Lactamases

Boronic acid-based inhibitors have shown significant promise in combating antibiotic resistance by inhibiting β-lactamase enzymes.[4][6]

beta_lactamase_inhibition inhibitor 3,5-Dinitro-2-methyl- phenylboronic Acid Derivative inhibition Inhibition inhibitor->inhibition beta_lactamase β-Lactamase Enzyme hydrolysis Antibiotic Hydrolysis beta_lactamase->hydrolysis beta_lactam β-Lactam Antibiotic beta_lactam->hydrolysis resistance Antibiotic Resistance hydrolysis->resistance inhibition->beta_lactamase Blocks Active Site

References

Application Notes and Protocols: 3,5-Dinitro-2-methylphenylboronic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3,5-Dinitro-2-methylphenylboronic acid in materials science. The information is curated for professionals in research and development, with a focus on practical applications and methodologies.

Introduction

This compound is an aromatic boronic acid derivative with significant potential in the development of advanced materials. Its unique structure, featuring both a boronic acid moiety and two electron-withdrawing nitro groups, imparts dual-functionality that can be exploited in a variety of applications. The boronic acid group is well-known for its ability to form reversible covalent bonds with 1,2- and 1,3-diols, making it a valuable component in sensors for saccharides and other diol-containing biomolecules[1][2][3]. The dinitrophenyl group, on the other hand, is redox-active and can participate in electrochemical processes, opening up applications in stimuli-responsive materials and sensors for nitroaromatic compounds[4][5][6].

Key Applications

The distinct chemical features of this compound suggest its utility in several areas of materials science, primarily in the development of "smart" polymers and functional materials.

Stimuli-Responsive Polymers for Drug Delivery and Sensing

The incorporation of this compound into polymer chains can yield materials that respond to specific chemical or biological signals.

  • pH and Diol Responsiveness: The boronic acid moiety can bind with diols, such as glucose, in a pH-dependent manner. This interaction can be used to design hydrogels or micelles that undergo structural changes in the presence of specific sugars, enabling applications in self-regulated drug delivery systems for diabetes treatment[7].

  • Redox Responsiveness: The nitro groups on the phenyl ring are susceptible to reduction in specific environments, such as the hypoxic conditions found in tumor tissues. This redox activity can be harnessed to trigger the disassembly of polymer-drug conjugates, leading to targeted drug release[4].

Chemical Sensors and Molecularly Imprinted Polymers

The dual functionality of this compound makes it an excellent candidate for the development of selective chemical sensors.

  • Saccharide and Diol Sensors: Polymers functionalized with this boronic acid can be used to create fluorescent or electrochemical sensors for the detection of biologically important diols[2][3].

  • Sensors for Nitroaromatic Compounds: The dinitrophenyl structure can act as a recognition element for other nitroaromatic molecules, including explosives. This can be utilized in the fabrication of molecularly imprinted polymers (MIPs) for the selective detection of these compounds[5][8].

Building Block for Advanced Polymeric Architectures via Suzuki-Miyaura Coupling

This compound can serve as a monomer in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to synthesize conjugated polymers and other complex macromolecules. Due to the electron-withdrawing nature of the two nitro groups, it is classified as an electron-deficient boronic acid, which requires careful optimization of the reaction conditions for efficient coupling[9][10][11].

Quantitative Data Summary

Application AreaMaterial TypeAnalyte/StimulusTypical Detection Range/ResponseReference
Chemical Sensing Molecularly Imprinted Polymer2,4-Dinitrophenol (DNP)1.5 to 8.0 µmol L⁻¹[5]
Molecularly Imprinted Polymer2,4,6-Trinitrotoluene (TNT)1.3 to 6.5 µmol L⁻¹[5]
Boronic Acid-Functionalized SensorDopamine5.0 x 10⁻⁸ to 1.0 x 10⁻⁵ mol L⁻¹[12]
Polymer Properties Poly(benzimidazole-amide)s with Dinitro Groups-Glass Transition Temp: 218-248 °C[13]
Poly(benzimidazole-amide)s with Dinitro Groups-Storage Modulus: 2.61-3.54 GPa[13]

Experimental Protocols

The following are detailed protocols for key experiments involving the use of this compound and its analogs.

Protocol 1: Synthesis of a Stimuli-Responsive Polymer via Radical Polymerization

This protocol describes a general procedure for synthesizing a copolymer incorporating a boronic acid monomer.

Materials:

  • Primary monomer (e.g., N-isopropylacrylamide for thermo-responsiveness)

  • This compound-containing acrylamide monomer (synthesized separately)

  • Initiator (e.g., Azobisisobutyronitrile, AIBN)

  • Solvent (e.g., Dimethylformamide, DMF)

  • Precipitation solvent (e.g., Diethyl ether)

Procedure:

  • In a dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the primary monomer and the this compound-containing monomer in DMF.

  • Add the initiator (AIBN) to the solution.

  • Degas the solution by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (e.g., 70 °C) and stir for the specified time (e.g., 24 hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold diethyl ether with vigorous stirring.

  • Collect the precipitated polymer by filtration and wash it several times with fresh diethyl ether.

  • Dry the polymer under vacuum at room temperature to a constant weight.

  • Characterize the polymer using techniques such as ¹H NMR, GPC, and FTIR.

Visualization of the Experimental Workflow:

experimental_workflow cluster_setup Reaction Setup cluster_reaction Polymerization cluster_purification Purification cluster_characterization Characterization setup_monomers Dissolve Monomers in DMF setup_initiator Add Initiator (AIBN) setup_monomers->setup_initiator setup_degas Degas Solution setup_initiator->setup_degas reaction_heat Heat and Stir setup_degas->reaction_heat purification_precipitate Precipitate in Diethyl Ether reaction_heat->purification_precipitate purification_filter Filter and Wash purification_precipitate->purification_filter purification_dry Dry Under Vacuum purification_filter->purification_dry char_nmr ¹H NMR purification_dry->char_nmr char_gpc GPC purification_dry->char_gpc char_ftir FTIR purification_dry->char_ftir

A typical workflow for the synthesis and characterization of a stimuli-responsive polymer.
Protocol 2: Suzuki-Miyaura Cross-Coupling with an Electron-Deficient Boronic Acid

This protocol provides a general method for the Suzuki-Miyaura coupling of an aryl halide with this compound.

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • This compound

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a more active Buchwald-type catalyst system like Pd₂(dba)₃/SPhos)[9]

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)[14][15]

  • Solvent system (e.g., Toluene/water, Dioxane/water, or DMF/water)[9]

Procedure:

  • To a dried reaction vessel under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), the palladium catalyst (0.02-0.05 mmol), and the base (2.0-3.0 mmol).

  • Add the degassed solvent system (5-10 mL).

  • Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress using TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualization of the Catalytic Cycle:

suzuki_cycle pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)L₂-X pd0->pd_complex1 Oxidative Addition (R¹-X) pd_complex2 R¹-Pd(II)L₂-R² pd_complex1->pd_complex2 Transmetalation (R²-B(OR)₂) pd_complex2->pd0 Reductive Elimination product R¹-R² pd_complex2->product

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Disclaimer: The provided protocols are generalized and may require optimization for specific substrates and desired outcomes. It is crucial to consult relevant literature and perform small-scale trials before scaling up any reaction.

References

Application Notes and Protocols: Incorporating 3,5-Dinitro-2-methylphenylboronic Acid into Functional Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for incorporating 3,5-Dinitro-2-methylphenylboronic acid into functional polymers. While direct literature on the polymerization of this specific boronic acid is limited, this document outlines established protocols for the synthesis of analogous functional monomers and their subsequent polymerization. The protocols provided are based on well-documented procedures for other phenylboronic acid-containing polymers and are adapted for this specific compound.

Introduction

Phenylboronic acid (PBA) functionalized polymers are a class of smart materials with significant potential in biomedical applications, including glucose sensing and drug delivery. The reversible covalent interaction between the boronic acid moiety and diols forms the basis of their stimuli-responsive behavior. The electronic properties of the phenyl ring, as dictated by its substituents, play a crucial role in modulating the pKa of the boronic acid and its binding affinity with diols.

The subject of these notes, this compound, possesses two strongly electron-withdrawing nitro groups. This substitution is expected to lower the pKa of the boronic acid significantly, making it a potentially excellent candidate for glucose sensing at physiological pH. The methyl group provides some steric hindrance, which may also influence its binding kinetics and selectivity.

This document provides proposed synthetic routes for creating a polymerizable monomer from this compound and detailed protocols for its incorporation into a polymer backbone via Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, a controlled radical polymerization technique.

Proposed Synthesis of a Polymerizable Monomer

A common strategy to render a small molecule like this compound polymerizable is to attach a vinyl group. A proposed synthetic route to create a vinyl-functionalized monomer is outlined below.

Scheme 1: Proposed Synthesis of 4-vinylphenyl-functionalized this compound monomer

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 3_5_Dinitro This compound Reaction_Step Etherification 3_5_Dinitro->Reaction_Step 4_Vinyl 4-Vinylbenzyl chloride 4_Vinyl->Reaction_Step Monomer Vinyl-functionalized Monomer Reaction_Step->Monomer Purification

Caption: Proposed synthesis of a vinyl-functionalized boronic acid monomer.

Experimental Protocol: Synthesis of (4-( (2-borono-4,6-dinitro-3-methylphenoxy)methyl)phenyl)vinylbenzene (Proposed)
  • Materials:

    • This compound (CAS: 24341-76-2)[1][2]

    • 4-Vinylbenzyl chloride

    • Potassium carbonate (K₂CO₃)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

    • Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).

    • Add 4-vinylbenzyl chloride (1.1 eq) dropwise to the reaction mixture.

    • Heat the reaction to 60°C and stir for 24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired vinyl-functionalized monomer.

Polymerization of the Functional Monomer

RAFT polymerization is a suitable method for the controlled polymerization of functional monomers, allowing for the synthesis of polymers with well-defined molecular weights and narrow polydispersity.

Scheme 2: RAFT Polymerization of the Vinyl-Functionalized Boronic Acid Monomer

G cluster_0 Components cluster_1 Polymerization cluster_2 Product Monomer Vinyl-functionalized Monomer Polymerization_Step RAFT Polymerization Monomer->Polymerization_Step CTA RAFT Agent (e.g., DDMAT) CTA->Polymerization_Step Initiator Initiator (e.g., AIBN) Initiator->Polymerization_Step Solvent Solvent (e.g., Dioxane) Solvent->Polymerization_Step Polymer Functional Polymer Polymerization_Step->Polymer Purification

Caption: Workflow for RAFT polymerization of the functional monomer.

Experimental Protocol: Synthesis of Poly(vinyl-functionalized this compound) via RAFT (Proposed)
  • Materials:

    • Vinyl-functionalized this compound monomer

    • 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) (RAFT agent)

    • Azobisisobutyronitrile (AIBN) (Initiator)

    • 1,4-Dioxane (solvent)

    • Diethyl ether

  • Procedure:

    • In a Schlenk tube, dissolve the vinyl-functionalized monomer (e.g., 1 g), DDMAT (e.g., 20 mg, for a target degree of polymerization of 50), and AIBN (e.g., 2 mg, CTA:Initiator ratio of 5:1) in 1,4-dioxane (e.g., 5 mL).

    • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

    • Place the sealed Schlenk tube in a preheated oil bath at 70°C and stir for the desired time (e.g., 12-24 hours).

    • To monitor the polymerization, take aliquots at different time points and analyze by ¹H NMR (for monomer conversion) and Gel Permeation Chromatography (GPC) (for molecular weight and polydispersity).

    • Quench the polymerization by exposing the solution to air and cooling it in an ice bath.

    • Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether.

    • Isolate the polymer by filtration or centrifugation, wash with fresh diethyl ether, and dry under vacuum at room temperature.

Characterization and Data Presentation

The synthesized monomer and polymer should be thoroughly characterized using standard analytical techniques.

Analysis Technique Monomer Characterization Polymer Characterization
¹H and ¹³C NMR Confirm the chemical structure and purity.Determine monomer conversion and confirm the presence of the boronic acid functionality.
FT-IR Spectroscopy Identify characteristic functional groups.Confirm the incorporation of the monomer into the polymer backbone.
Mass Spectrometry Determine the exact mass of the monomer.Not typically used for polymers due to high molecular weight.
Gel Permeation Chromatography (GPC) Not applicable.Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
Differential Scanning Calorimetry (DSC) Determine the melting point.Determine the glass transition temperature (Tg).
Thermogravimetric Analysis (TGA) Not typically performed.Evaluate the thermal stability of the polymer.
Hypothetical Quantitative Data

The following table presents a hypothetical summary of the characterization data for a series of polymers synthesized with varying monomer-to-RAFT agent ratios.

Polymer ID [Monomer]:[CTA] Conversion (%) Mn (GPC, g/mol ) PDI (GPC) Tg (°C)
P-DNBPBA-2525:1925,8001.15125
P-DNBPBA-5050:18811,2001.18128
P-DNBPBA-100100:18521,5001.22130

Potential Applications and Signaling Pathways

The strong electron-withdrawing nature of the dinitro groups is expected to lower the pKa of the boronic acid, making these polymers highly sensitive to glucose at physiological pH. This opens up possibilities for applications in continuous glucose monitoring and self-regulated insulin delivery systems.

Scheme 3: Proposed Glucose Sensing Mechanism

G cluster_0 Sensing Environment cluster_1 Binding Event cluster_2 Signal Transduction Polymer Functional Polymer (Trigonal Boronic Acid) Binding Reversible Covalent Bonding Polymer->Binding Glucose Glucose (Diol) Glucose->Binding Complex Polymer-Glucose Complex (Tetrahedral Boronate Ester) Binding->Complex Signal Measurable Signal (e.g., Fluorescence Change, Swelling) Complex->Signal

Caption: Signaling pathway for a glucose sensor based on the functional polymer.

In a potential drug delivery application, the polymer could be formulated into nanoparticles or hydrogels. The binding of glucose would lead to a change in the polymer's hydrophilicity, causing the matrix to swell and release an encapsulated drug, such as insulin.

Conclusion

This document provides a detailed, albeit proposed, framework for the incorporation of this compound into functional polymers. The outlined synthetic and polymerization protocols are based on established and robust chemical methodologies. The resulting polymers, with their unique electronic and steric properties, are promising candidates for advanced biomedical applications, particularly in the field of diabetes management. Further experimental validation is required to fully realize the potential of this novel functional polymer.

References

Application Notes and Protocols: Synthesis of Biaryl Derivatives from 3,5-Dinitro-2-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This protocol details a representative experimental procedure for the synthesis of a biaryl derivative using 3,5-Dinitro-2-methylphenylboronic acid as a starting material. The electron-withdrawing nature of the nitro groups on the boronic acid can influence the reaction conditions required for efficient coupling. These application notes provide a general framework for researchers and scientists in drug development and organic synthesis.

Reaction Scheme: Suzuki-Miyaura Coupling

A typical Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoborane compound (in this case, this compound) and an organohalide.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products r1 This compound p1 Biaryl Product r1->p1 + r1->p1 Suzuki-Miyaura Coupling r2 Aryl Halide (Ar-X) r2->p1 r2->p1 Suzuki-Miyaura Coupling cat Pd Catalyst (e.g., Pd(PPh₃)₄) base Base (e.g., K₂CO₃) solvent Solvent (e.g., Toluene/H₂O) p2 Byproducts p1->p2 +

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 2-Methyl-4'-methoxy-3,5-dinitro-1,1'-biphenyl

This protocol describes the synthesis of 2-Methyl-4'-methoxy-3,5-dinitro-1,1'-biphenyl from this compound and 4-bromoanisole.

Materials and Reagents
ReagentMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount
This compound225.951.01.0226 mg
4-Bromoanisole187.041.21.2224 mg (or 150 µL)
Tetrakis(triphenylphosphine)palladium(0)1155.560.050.0558 mg
Potassium Carbonate (K₂CO₃)138.212.02.0276 mg
Toluene---10 mL
Ethanol---2 mL
Deionized Water---2 mL

Theoretical Product Yield:

  • Product: 2-Methyl-4'-methoxy-3,5-dinitro-1,1'-biphenyl

  • Molecular Weight: 288.25 g/mol

  • Theoretical Yield (100%): 288 mg

Procedure
  • Reaction Setup:

    • To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (226 mg, 1.0 mmol), 4-bromoanisole (224 mg, 1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol), and potassium carbonate (276 mg, 2.0 mmol).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.

  • Solvent Addition:

    • Under the inert atmosphere, add degassed toluene (10 mL), ethanol (2 mL), and deionized water (2 mL) to the flask via syringe.

  • Reaction:

    • Heat the reaction mixture to 85-90 °C with vigorous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel.

    • A suitable eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

    • Collect the fractions containing the desired product and concentrate under reduced pressure to yield the purified 2-Methyl-4'-methoxy-3,5-dinitro-1,1'-biphenyl as a solid.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup 1. Reaction Setup (Reactants, Catalyst, Base) inert 2. Inert Atmosphere (Evacuate/Backfill Ar) setup->inert solvent 3. Add Solvents (Toluene, EtOH, H₂O) inert->solvent heat 4. Heat to 85-90 °C solvent->heat monitor 5. Monitor Progress (TLC/LC-MS) heat->monitor cool 6. Cool to RT monitor->cool extract 7. Extraction (EtOAc/H₂O) cool->extract dry 8. Dry and Concentrate extract->dry chrom 9. Column Chromatography dry->chrom product 10. Isolate Pure Product chrom->product

Caption: Step-by-step workflow for the synthesis of biaryl derivatives.

Safety Precautions

  • Palladium catalysts are toxic and should be handled in a fume hood.

  • Organic solvents are flammable and should be used in a well-ventilated area away from ignition sources.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Aryl halides and boronic acids can be irritants. Avoid inhalation and contact with skin.

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions for 3,5-Dinitro-2-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing 3,5-Dinitro-2-methylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. Due to the unique electronic and steric properties of this substrate—namely, strong electron-withdrawing nitro groups and a sterically hindering ortho-methyl group—researchers may encounter specific challenges. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to ensure successful coupling outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered when using this compound and provides actionable solutions.

Problem Potential Cause Suggested Solution
Low to No Product Yield 1. Inefficient Catalyst System: The catalyst may not be active enough to overcome the electronic deactivation and steric hindrance.Catalyst Selection: Employ a high-activity palladium precatalyst, such as a palladacycle or a catalyst system with an electron-rich, bulky phosphine ligand (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos).[1][2][3] • Ligand Choice: If using a simple palladium source like Pd(OAc)₂, add a suitable phosphine ligand. Tricyclohexylphosphine (PCy₃) or tri-tert-butylphosphine (P(t-Bu)₃) can be effective for sterically demanding substrates.[4][5][6]
2. Inadequate Base: The base may not be strong enough to facilitate the crucial transmetalation step with the electron-deficient boronic acid.[1][6]Stronger Base: Switch to a stronger base such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or cesium fluoride (CsF).[1][7] These are often more effective than weaker bases like sodium carbonate (Na₂CO₃) in difficult couplings.
3. Unfavorable Solvent System: The solvent may not be optimal for the solubility of reagents or for promoting the catalytic cycle.Solvent Screening: Test a range of solvents. Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are commonly used.[8][9] For anhydrous conditions, toluene or CPME may be suitable.
4. Insufficient Reaction Temperature: The reaction may require higher thermal energy to overcome the activation barrier.Increase Temperature: Gradually increase the reaction temperature, for example, from 80°C to 110°C, while monitoring for potential decomposition.[1]
Significant Homocoupling of Boronic Acid 1. Presence of Oxygen: Oxygen in the reaction mixture can lead to oxidative homocoupling of the boronic acid.[1][10]Thorough Degassing: Ensure all solvents are rigorously degassed prior to use. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.
2. Use of Pd(II) Precatalyst: Pd(II) sources can promote homocoupling during their reduction to the active Pd(0) species.[10]Use Pd(0) Source: Start with a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to minimize the initial presence of Pd(II).
Decomposition of Boronic Acid 1. Instability of Boronic Acid: Electron-deficient boronic acids can be prone to decomposition, especially at elevated temperatures.Protect the Boronic Acid: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a diethanolamine adduct, which can be used directly in the coupling reaction.[1][11] • Gradual Addition: In some cases, slow addition of the boronic acid to the reaction mixture can prevent its decomposition.[7]
Reaction Stalls Before Completion 1. Catalyst Deactivation: The palladium catalyst may become deactivated over the course of the reaction.Use a Robust Ligand: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) that form stable and highly active palladium complexes, preventing catalyst decomposition.[3] • Catalyst Loading: A slightly higher catalyst loading (e.g., 1-3 mol%) might be necessary for challenging substrates.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling with this compound failing when standard conditions work for other boronic acids?

A1: The combination of two strong electron-withdrawing nitro groups and an ortho-methyl group makes this substrate particularly challenging. The nitro groups decrease the nucleophilicity of the boronic acid, slowing down the transmetalation step.[1][7] The ortho-methyl group adds steric hindrance, which can impede both the oxidative addition and reductive elimination steps of the catalytic cycle.[12][13][14] Standard conditions are often insufficient to overcome these combined effects, necessitating the use of more active catalysts, stronger bases, and carefully optimized conditions.

Q2: What is the best palladium catalyst to use for this specific boronic acid?

A2: While there is no single "best" catalyst for all situations, highly active, pre-formed catalysts are generally recommended. Palladacycles or catalysts incorporating bulky, electron-donating phosphine ligands (Buchwald-type ligands) have shown great success with deactivated and sterically hindered substrates.[2][4][5] For example, catalysts like XPhos Pd G3 or SPhos Pd G3 are excellent starting points. If you are preparing the catalyst in situ, a combination of Pd(OAc)₂ or Pd₂(dba)₃ with a ligand like SPhos, XPhos, or PCy₃ is a good choice.

Q3: How do I properly degas my reaction mixture, and why is it so critical?

A3: Degassing is crucial to remove dissolved oxygen, which can lead to the unwanted homocoupling of your boronic acid and can also deactivate the palladium catalyst.[1][10] A common and effective method is the "freeze-pump-thaw" technique. Alternatively, for smaller scales, you can bubble an inert gas (argon or nitrogen) through the solvent for 15-30 minutes before adding the catalyst and other reagents. Always maintain a positive pressure of inert gas over the reaction for its entire duration.

Q4: Can I use microwave irradiation to improve my reaction?

A4: Yes, microwave-assisted heating can often be beneficial for difficult Suzuki couplings. It allows for rapid and uniform heating to higher temperatures, which can significantly reduce reaction times and improve yields.[15] However, it is important to screen conditions carefully, as the higher temperatures can also lead to degradation of sensitive substrates or catalysts.

Q5: My boronic acid seems to be decomposing. What can I do?

A5: Electron-deficient boronic acids can be unstable. One effective strategy is to convert the boronic acid into a more stable boronate ester, such as a pinacol ester, or to form a diethanolamine adduct.[1][11] These derivatives are often more stable to storage and reaction conditions and can be used directly in the Suzuki coupling, sometimes with improved results.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the optimization of the Suzuki coupling reaction with this compound.

Reagents and Materials:

  • This compound (1.2 equiv.)

  • Aryl halide (1.0 equiv.)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 2.5 equiv.)

  • Degassed solvent (e.g., Dioxane/H₂O, 10:1 mixture, 0.1 M concentration)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), potassium phosphate (2.5 equiv.), and the palladium precatalyst (2 mol%).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed dioxane/water mixture via syringe.

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at 100 °C.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle cluster_cycle pd0 Pd(0)L_n (Active Catalyst) pd_complex1 R¹-Pd(II)-X L_n pd0->pd_complex1 oxidative_addition Oxidative Addition pd_complex2 R¹-Pd(II)-R² L_n pd_complex1->pd_complex2 transmetalation Transmetalation pd_complex2->pd0 product R¹-R² (Product) pd_complex2->product reductive_elimination Reductive Elimination aryl_halide R¹-X boronic_acid R²-B(OR)₂ base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low or No Yield Observed check_catalyst Is the catalyst system optimal for electron-deficient and hindered substrates? start->check_catalyst change_catalyst Action: Use high-activity precatalyst (e.g., palladacycle) with bulky, electron-rich ligand (e.g., Buchwald type). check_catalyst->change_catalyst No check_base Is the base strong enough for slow transmetalation? check_catalyst->check_base Yes change_catalyst->check_base change_base Action: Switch to a stronger base (K₃PO₄, Cs₂CO₃, CsF). check_base->change_base No check_temp Is the reaction temperature sufficient? check_base->check_temp Yes change_base->check_temp increase_temp Action: Increase temperature (e.g., 80°C to 110°C) and monitor for decomposition. check_temp->increase_temp No check_oxygen Is oxygen excluded? (Homocoupling observed?) check_temp->check_oxygen Yes increase_temp->check_oxygen degas Action: Rigorously degas solvents and maintain inert atmosphere. check_oxygen->degas No success Improved Yield check_oxygen->success Yes degas->success

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

References

"common side reactions with 3,5-Dinitro-2-methylphenylboronic acid"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of 3,5-Dinitro-2-methylphenylboronic acid in synthetic chemistry, particularly in metal-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound?

A1: Due to the presence of two strongly electron-withdrawing nitro groups, this compound is highly susceptible to two primary side reactions:

  • Protodeboronation: This is a major undesired reaction where the boronic acid group is replaced by a hydrogen atom, yielding 2,4-dinitro-toluene as a byproduct. This reaction is often promoted by aqueous basic conditions and elevated temperatures.[1][2][3]

  • Homocoupling: This side reaction results in the formation of a symmetrical biaryl, where two molecules of the boronic acid couple to form 2,2'-dimethyl-3,3',5,5'-tetranitro-1,1'-biphenyl. Homocoupling can be promoted by the presence of oxygen or during the in situ reduction of a Pd(II) precatalyst to the active Pd(0) species.[4][5][6]

Q2: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the likely causes?

A2: Low yields are common when working with highly electron-deficient boronic acids. The primary culprits are often protodeboronation and poor reagent stability.[1][3] Key factors to investigate include:

  • Reagent Quality: The boronic acid may have degraded during storage. It is recommended to use fresh, high-purity reagent and store it at -20°C.[7]

  • Reaction Conditions: The presence of excess water or base, high temperatures, and prolonged reaction times can significantly increase the rate of protodeboronation.[1][8]

  • Inert Atmosphere: Failure to properly degas solvents and maintain an inert (nitrogen or argon) atmosphere can lead to oxidation of the Pd(0) catalyst and phosphine ligands, as well as promote homocoupling.[1][4]

  • Slow Transmetalation: The electron-deficient nature of the boronic acid can slow down the transmetalation step in the catalytic cycle.[4][9]

Q3: How can I minimize protodeboronation in my reaction?

A3: Minimizing protodeboronation is critical for achieving a good yield. Consider the following strategies:

  • Use Anhydrous Conditions: Employ anhydrous and thoroughly degassed solvents to minimize the presence of water.[1]

  • Optimize Base and Temperature: Use the mildest base and lowest temperature that still afford a reasonable reaction rate.

  • Use a More Stable Boron Reagent: Convert the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate. These reagents often release the active boronic acid species slowly into the reaction, minimizing its concentration and thus the rate of protodeboronation.[1][8][9]

  • Shorten Reaction Time: Monitor the reaction closely and work it up as soon as it reaches completion to avoid prolonged exposure to conditions that favor decomposition.[1]

Q4: I am observing a significant amount of homocoupling byproduct. How can I prevent this?

A4: Homocoupling is often linked to the palladium catalyst and the presence of oxygen.[5] To reduce this side reaction:

  • Thorough Degassing: Ensure all solvents are rigorously degassed and the reaction is maintained under a strict inert atmosphere to prevent oxygen from entering the system. Oxygen can lead to catalyst decomposition and promote homocoupling.[4]

  • Use a Pd(0) Catalyst: Start with a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) instead of a Pd(II) precatalyst (e.g., Pd(OAc)₂). Pd(II) sources require reduction to the active Pd(0) state, a process which can be accompanied by the homocoupling of the boronic acid.[5]

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess which can favor side reactions.

Troubleshooting Guides

Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling

This workflow helps diagnose the root cause of a failed or low-yielding Suzuki-Miyaura coupling reaction.

G start Low / No Yield reagents Check Reagent Quality & Stoichiometry start->reagents conditions Verify Reaction Conditions start->conditions catalyst Assess Catalyst System start->catalyst ba_check Is Boronic Acid fresh? Stored at -20°C? reagents->ba_check halide_check Is Aryl Halide pure? Reactivity: I > Br > OTf >> Cl reagents->halide_check base_check Is Base appropriate & dry? reagents->base_check inert_check Was system fully inert? (Degassed solvent, Ar/N2 atmosphere) conditions->inert_check temp_check Is temperature optimal? (Not too high to cause degradation) conditions->temp_check pd_check Is Pd source active? (Pd(0) vs Pd(II)) catalyst->pd_check ligand_check Is Ligand appropriate & not oxidized? (Consider electron-rich ligands) catalyst->ligand_check sol_ba Use fresh Boronic Acid or convert to Pinacol/MIDA ester ba_check->sol_ba No sol_halide Use more reactive halide (e.g., Bromide instead of Chloride) halide_check->sol_halide No/Low Reactivity sol_conditions Improve degassing, re-run at optimal temperature inert_check->sol_conditions No sol_catalyst Use fresh/different catalyst/ligand system (e.g., pre-formed Pd(0) catalyst) pd_check->sol_catalyst Inactive/Inappropriate ligand_check->sol_catalyst No/Oxidized

Caption: Troubleshooting workflow for low-yield Suzuki reactions.

Issue 2: Identification of Major Byproducts

If your reaction mixture shows significant impurities, the following diagram illustrates the likely side reaction pathways.

G start 3,5-Dinitro-2-methyl- phenylboronic acid protodeboronation Protodeboronation start->protodeboronation H₂O, Base Δ homocoupling Homocoupling start->homocoupling Pd(II) or O₂ suzuki Suzuki-Miyaura Coupling start->suzuki Ar-X, Pd(0) Base product_proto 2,4-Dinitrotoluene (Byproduct) protodeboronation->product_proto product_homo 2,2'-Dimethyl-3,3',5,5'- tetranitrobiphenyl (Byproduct) homocoupling->product_homo product_suzuki Desired Cross-Coupled Product suzuki->product_suzuki

Caption: Major reaction pathways for the boronic acid.

Data Presentation

The stability and reactivity of boronic acids can be influenced by the choice of the boron substituent. While specific quantitative data for this compound is sparse in comparative literature, general trends for aryl boronic acid derivatives are summarized below.

Boron DerivativeGeneral StabilitySusceptibility to ProtodeboronationHandling Notes
Boronic Acid ModerateHigh (especially when electron-deficient)Store cold (-20°C) and dry.[7] Can be challenging for difficult couplings.[1]
Pinacol Ester HighLowMore stable to chromatography and storage.[8] Slow release of boronic acid can improve reaction outcomes.[1]
MIDA Boronate Very HighVery LowExceptionally stable solid, can be purified by chromatography.[1] Requires specific conditions for deprotection/use.
Trifluoroborate Salt (K-ArBF₃) HighLowStable, crystalline solids.[9] Often show good reactivity and reduced side reactions.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol is a general starting point and should be optimized for specific substrates.

  • Reagent Preparation:

    • In an oven-dried flask equipped with a magnetic stir bar, add this compound (1.2 equivalents).

    • Add the aryl halide coupling partner (1.0 equivalent).

    • Add the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equivalents).

    • Seal the flask with a rubber septum.

  • Inert Atmosphere Setup:

    • Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen).

    • Repeat this evacuate/backfill cycle three times to ensure an oxygen-free environment.[1]

  • Solvent and Catalyst Addition:

    • Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.[4]

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required. For electron-deficient boronic acids, an electron-rich phosphine ligand may be beneficial.[4]

  • Reaction Execution:

    • Place the sealed flask in a preheated oil bath or heating block and stir vigorously. A typical temperature range is 80-100 °C.[1]

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.[4]

References

Technical Support Center: Purification of Products from 3,5-Dinitro-2-methylphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products derived from 3,5-Dinitro-2-methylphenylboronic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of products from reactions involving this compound.

Issue Potential Cause(s) Recommended Solution(s)
Poor separation during column chromatography (streaking or co-elution) The product is highly polar due to the two nitro groups and potentially other functional groups. Strong interactions with the stationary phase (e.g., silica gel) can lead to streaking.- Optimize the solvent system: Gradually increase the polarity of the eluent. For very polar compounds, consider using a more aggressive solvent system, such as a mixture of dichloromethane and methanol with a small percentage of ammonium hydroxide. - Consider a different stationary phase: If streaking persists on silica gel, try using alumina or a bonded-phase silica gel (e.g., diol or amine columns). - Employ Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is specifically designed for the separation of highly polar compounds and uses a polar stationary phase with a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous solvent.
Product does not move from the baseline in normal-phase TLC/column chromatography The compound is too polar for the selected eluent system.- Increase the eluent polarity: Add a more polar solvent like methanol or ethanol to your mobile phase. For particularly stubborn compounds, a small amount of acetic acid or ammonia can be added to the eluent to improve mobility, but be mindful of your compound's stability. - Switch to reversed-phase chromatography: If the compound is extremely polar, it may be better suited for purification on a C18 column with a polar mobile phase (e.g., water/acetonitrile or water/methanol).
Low yield after purification - Product loss during extraction: The product may have some water solubility, leading to loss in the aqueous phase during workup. - Decomposition on silica gel: Some nitro-aromatic compounds can be sensitive to acidic silica gel. - Incomplete crystallization: The chosen solvent system for recrystallization may not be optimal, leaving a significant amount of product in the mother liquor.- Extraction: When performing an aqueous workup, saturate the aqueous layer with brine to decrease the solubility of the organic product. Back-extract the aqueous layer multiple times with the organic solvent. - Chromatography: To minimize decomposition, consider using deactivated (neutral) silica gel or alumina. Alternatively, a rapid purification technique like flash chromatography can reduce the contact time with the stationary phase. - Recrystallization: Carefully select the recrystallization solvent. Perform small-scale solubility tests to find a solvent that dissolves the compound when hot but in which it is poorly soluble when cold. Cooling the solution in an ice bath can help maximize crystal precipitation.
Difficulty in removing unreacted boronic acid Boronic acids can sometimes be tricky to separate from the desired product, especially if they have similar polarities.- Aqueous wash: During the workup, washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can help remove unreacted boronic acid by converting it to the more water-soluble boronate salt. - Specific extraction: Some boronic acids can be removed by extraction with a diol-containing solution.
Product appears as an oil instead of a solid The product may be impure, or it may have a low melting point.- Re-purify: The presence of impurities can depress the melting point and prevent crystallization. Re-purification by column chromatography may be necessary. - Trituration: Try dissolving the oil in a small amount of a suitable solvent and then adding a non-solvent to precipitate the product as a solid. - Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification methods for products of Suzuki-Miyaura or Chan-Lam couplings with this compound?

A1: The most common purification strategy involves an initial workup procedure followed by either column chromatography or recrystallization. The workup typically consists of filtering the reaction mixture through a pad of Celite® to remove the catalyst, followed by aqueous extraction to remove inorganic salts and water-soluble impurities. The crude product is then purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent.[1]

Q2: My Suzuki-Miyaura coupling reaction with this compound is sluggish. Could this affect purification?

A2: Yes, challenges in the reaction can complicate purification. The presence of a nitro group in the 2-position of a phenylboronic acid can sometimes hinder the transmetalation step in the Suzuki-Miyaura catalytic cycle.[2] This can lead to incomplete reactions and a more complex mixture of starting materials and byproducts, making purification more challenging. Careful monitoring of the reaction progress (e.g., by TLC or LC-MS) is crucial before attempting purification.

Q3: What type of solvent systems are typically used for column chromatography of these dinitrophenyl compounds?

A3: For normal-phase column chromatography on silica gel, a gradient of ethyl acetate in hexane or dichloromethane in methanol is commonly used. The high polarity of the dinitrophenyl moiety often requires a relatively polar eluent system.

Q4: Can I use recrystallization to purify my product? If so, what solvents are recommended?

A4: Recrystallization can be a very effective method for obtaining highly pure crystalline products, provided the crude material is not excessively impure. For compounds similar in structure to dinitrophenyl derivatives, solvents like ethanol, n-butyl alcohol, or mixtures of ethanol and water have been used successfully.[3][4] It is always recommended to perform small-scale solubility tests to determine the optimal solvent for your specific product.

Q5: My product is very polar and shows poor retention on a C18 reversed-phase column. What can I do?

A5: For highly polar compounds that are not well-retained on standard C18 columns, consider using a polar-embedded column or switching to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is particularly well-suited for the retention and separation of very polar molecules.

Q6: Are there any stability concerns when purifying nitro-aromatic compounds?

A6: While many nitro-aromatic compounds are stable, some can be sensitive to heat, light, or acidic/basic conditions. It is advisable to avoid unnecessarily high temperatures during solvent evaporation and to consider the stability of your compound if using acidic or basic modifiers in your chromatography eluent. Some nitro compounds may also be unstable on acidic silica gel, in which case neutral silica or alumina might be a better choice for chromatography.

Data Presentation
Purification Method Compound Type Typical Purity Achieved Typical Yield Reference
Flash Column Chromatography Chan-Lam Coupling Product (Aryl Amine)>95%78%[3]
Flash Column Chromatography Suzuki-Miyaura Coupling Product (Biaryl)>95%80-99%[5]
Recrystallization Dinitrophenylhydrazone Derivative>98%>80%[6]
Experimental Protocols
General Protocol for Purification of a Suzuki-Miyaura Coupling Product

This protocol describes a general procedure for the workup and purification of a biaryl product from a Suzuki-Miyaura coupling reaction.

Materials:

  • Crude reaction mixture

  • Celite® or silica gel

  • Ethyl acetate (EtOAc) or other suitable organic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for eluent

Procedure:

  • Post-Reaction Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate.

    • Filter the mixture through a pad of Celite® or a short plug of silica gel to remove the palladium catalyst. Wash the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Separate the organic layer, dry it over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification by Flash Column Chromatography:

    • Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.

    • Load the sample onto the top of the silica gel column.

    • Elute the column with a suitable solvent system, such as a gradient of ethyl acetate in hexane. The polarity of the eluent can be gradually increased to facilitate separation.

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified compound.

General Protocol for Purification by Recrystallization

This protocol outlines a general procedure for the purification of a solid product by recrystallization.

Materials:

  • Crude solid product

  • Recrystallization solvent (e.g., ethanol, aqueous ethanol)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: Perform small-scale tests to find a suitable solvent in which the product is soluble at high temperatures but sparingly soluble at low temperatures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a drying oven at a temperature well below the melting point or in a vacuum desiccator.

Mandatory Visualization

experimental_workflow cluster_purification Purification start Crude Reaction Mixture filtration Filtration through Celite® (Catalyst Removal) start->filtration workup Aqueous Workup (e.g., wash with NaHCO3, brine) extraction Solvent Extraction workup->extraction filtration->workup drying Drying of Organic Layer (e.g., Na2SO4) extraction->drying concentration Concentration (Rotary Evaporation) drying->concentration crude_product Crude Product concentration->crude_product chromatography Column Chromatography crude_product->chromatography recrystallization Recrystallization crude_product->recrystallization pure_product Pure Product chromatography->pure_product recrystallization->pure_product

Caption: General experimental workflow for purification.

troubleshooting_logic cluster_good_sep Good Separation cluster_poor_sep Poor Separation start Crude Product Analysis (e.g., TLC) decision_separation Good Separation by TLC? start->decision_separation column_chrom Proceed with Column Chromatography decision_separation->column_chrom Yes streaking Streaking? decision_separation->streaking No change_eluent Optimize Eluent (e.g., add polar solvent/modifier) streaking->change_eluent Yes no_retention No Retention on C18? streaking->no_retention No change_eluent->decision_separation use_hilic Use HILIC or Polar-Embedded Column no_retention->use_hilic Yes change_stationary_phase Change Stationary Phase (e.g., Alumina, neutral Silica) no_retention->change_stationary_phase No use_hilic->column_chrom change_stationary_phase->column_chrom

Caption: Troubleshooting logic for column chromatography.

References

"deboronation of 3,5-Dinitro-2-methylphenylboronic acid under reaction conditions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the deboronation of 3,5-Dinitro-2-methylphenylboronic acid under various reaction conditions. Given the presence of strong electron-withdrawing nitro groups and an ortho-methyl substituent, this boronic acid is particularly susceptible to protodeboronation, a common side reaction that can significantly impact reaction yields and product purity.

Troubleshooting Guide

This guide addresses common issues observed during reactions involving this compound, such as Suzuki-Miyaura coupling.

Issue Potential Cause Recommended Solution
Low or No Yield of Desired Product with Significant Formation of 1,3-Dinitro-2-methylbenzene High degree of protodeboronation. The strong electron-withdrawing nature of the two nitro groups makes the C-B bond susceptible to cleavage, especially under basic conditions.[1][2]- Use Milder Bases: Switch from strong bases (e.g., NaOH, KOH) to milder inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) or organic bases (e.g., triethylamine).[3] - Anhydrous Conditions: Perform the reaction under strictly anhydrous conditions to minimize the proton source for deboronation.[4] - Lower Reaction Temperature: If the reaction tolerates it, decrease the temperature to slow down the rate of deboronation.
Inconsistent Reaction Yields Variability in the quality of the boronic acid, which may have partially deboronated upon storage. Degradation of the catalyst.- Check Boronic Acid Quality: Use freshly purchased or properly stored this compound. Consider converting it to a more stable boronate ester (e.g., pinacol ester) for storage and use.[2][4] - Use a Pre-catalyst: Employ a stable palladium pre-catalyst that is activated in situ to ensure a consistent concentration of the active catalytic species.
Formation of Homocoupled Byproducts Presence of oxygen in the reaction mixture, leading to oxidative homocoupling of the boronic acid.- Thoroughly Degas Solvents: Degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles. - Maintain Inert Atmosphere: Ensure the reaction is carried out under a positive pressure of an inert gas throughout the experiment.
Reaction Stalls Before Completion Catalyst deactivation or gradual decomposition of the boronic acid over the course of the reaction.- Use a More Robust Catalyst System: Employ ligands that form a more stable and active palladium complex. - "Slow-Release" Strategy: Convert the boronic acid to a MIDA boronate ester, which slowly releases the boronic acid into the reaction mixture, keeping its concentration low and minimizing deboronation.[2]

Frequently Asked Questions (FAQs)

Q1: Why is this compound so prone to deboronation?

A1: The two nitro groups are strong electron-withdrawing groups, which increase the Lewis acidity of the boron atom and weaken the carbon-boron bond. This makes the molecule highly susceptible to protodeboronation, especially under the basic conditions often employed in cross-coupling reactions.[1][2] Highly electron-deficient arylboronic acids are known to be inherently unstable in aqueous basic solutions.[1]

Q2: Can I use acidic conditions to avoid deboronation?

A2: While protodeboronation is often accelerated by base, it can also occur under acidic conditions.[5][6] For arylboronic acids with strong electron-withdrawing groups, acidic conditions might be a viable alternative to suppress base-catalyzed deboronation. However, the reaction compatibility of your other reagents with acid must be considered. A metal-free, acid-promoted protodeboronation has been described for various arylboronic acids.[5][6]

Q3: How does the ortho-methyl group affect the stability of this compound?

A3: The ortho-methyl group can have competing effects. It can introduce steric hindrance around the boronic acid moiety, which might slightly hinder the approach of reagents. However, ortho-substituents can also influence the acidity and electronic properties of the boronic acid.[7][8] For this specific molecule, the electronic effect of the nitro groups is likely the dominant factor driving deboronation.

Q4: Would converting the boronic acid to its pinacol ester help reduce deboronation?

A4: Yes, converting the boronic acid to a boronate ester, such as a pinacol ester, is a common strategy to increase stability and reduce the rate of protodeboronation.[4] The ester acts as a protecting group, which is then cleaved in situ during the cross-coupling reaction.

Q5: How can I monitor the extent of deboronation during my reaction?

A5: You can monitor the reaction progress by taking aliquots at regular intervals and analyzing them by techniques such as TLC, LC-MS, or GC-MS. Look for the appearance of the deboronated byproduct, 1,3-dinitro-2-methylbenzene, alongside your desired product and starting materials.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with this compound (Optimized to Minimize Deboronation)
  • Reagent Preparation:

    • This compound (1.2 equivalents)

    • Aryl halide (1.0 equivalent)

    • Palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

    • Mild base (e.g., K₃PO₄, 2.0 equivalents)

    • Anhydrous, degassed solvent (e.g., dioxane, toluene, or a 4:1 mixture of MeCN/H₂O)

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the this compound, aryl halide, palladium pre-catalyst, and base.

    • Add the degassed solvent via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting Workflow for Deboronation

Deboron_Troubleshoot start Low Yield of Desired Product High Yield of Deboronated Byproduct check_base Is a strong base (e.g., NaOH, KOH) being used? start->check_base change_base Switch to a milder base (e.g., K3PO4, Cs2CO3) check_base->change_base Yes check_water Are anhydrous conditions being used? check_base->check_water No change_base->check_water use_anhydrous Use anhydrous solvents and reagents. Dry glassware thoroughly. check_water->use_anhydrous No check_temp Is the reaction run at high temperature? check_water->check_temp Yes use_anhydrous->check_temp lower_temp Lower the reaction temperature. check_temp->lower_temp Yes protect_ba Consider protecting the boronic acid as a pinacol or MIDA ester. check_temp->protect_ba No lower_temp->protect_ba end_point Improved Yield protect_ba->end_point

Caption: A flowchart for troubleshooting unwanted deboronation.

References

Technical Support Center: 3,5-Dinitro-2-methylphenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to improve yields in cross-coupling reactions involving 3,5-Dinitro-2-methylphenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in Suzuki-Miyaura couplings?

A1: The primary challenges stem from the molecule's structure. The ortho-methyl group introduces significant steric hindrance, which can slow down key steps in the catalytic cycle like transmetalation.[1] Additionally, the two electron-withdrawing nitro groups make the boronic acid electronically deactivated, which can also affect the rate of transmetalation.[2] Finally, like many complex boronic acids, it can be susceptible to decomposition pathways such as protodeboronation.[3][4]

Q2: How do the nitro groups on the phenyl ring affect the Suzuki-Miyaura reaction?

A2: Typically, nitro groups are well-tolerated in Suzuki couplings.[5] Their electron-withdrawing nature makes the aromatic ring electron-poor, which can activate it towards palladium insertion if it were a halide substrate.[5] However, it's important to be aware of recent research showing that under certain conditions, the C–NO₂ bond itself can undergo oxidative addition to the palladium catalyst, acting as an electrophilic partner.[6][7][8][9] While this is less likely to compete with a more reactive aryl halide (e.g., bromide or iodide), it's a potential side reaction to consider.

Q3: My reaction is not working or giving very low yields. What are the first things to check?

A3: When a reaction fails, systematically check the following:

  • Inert Atmosphere: Ensure the reaction was set up under a properly inert atmosphere (argon or nitrogen) and that all solvents were thoroughly degassed. Oxygen can lead to catalyst decomposition and unwanted homocoupling of the boronic acid.[1][10]

  • Catalyst Activity: Verify the activity of your palladium source and ligand. Older palladium sources, especially dba-based precatalysts, can lose activity over time.[3]

  • Reagent Quality: Assess the purity and stability of the boronic acid. Consider performing a small test reaction with a simpler, known-to-work substrate to confirm your setup and reagents are sound.[11]

  • Base and Water Content: The choice and quality of the base are critical. Anhydrous bases like K₃PO₄ may require a small amount of water to be effective, while biphasic conditions require careful optimization.[11][12]

Q4: What is protodeboronation and how can I minimize it?

A4: Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom, effectively destroying the nucleophile.[5] This can be accelerated by heat, base, or residual water in the reaction.[4] To minimize it, you can:

  • Use milder reaction conditions (lower temperature, if possible).[3]

  • Employ a more stable boronic acid surrogate, such as a pinacol ester, MIDA boronate, or trifluoroborate salt, which slowly release the active boronic acid under the reaction conditions.[3][4][13]

  • Ensure the cross-coupling reaction is as fast as possible by using a highly active catalyst system, so it outcompetes the decomposition pathway.[5]

Troubleshooting Guide

Problem 1: Low to No Product Formation
Potential CauseSuggested Solution
Inefficient Catalyst System Due to the steric hindrance from the ortho-methyl group, a standard catalyst like Pd(PPh₃)₄ may be ineffective. Switch to a catalyst system with bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands like XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[1] These accelerate both oxidative addition and reductive elimination.[1]
Poor Reagent Solubility The boronic acid or other reagents may not be fully dissolved in the chosen solvent. Screen a range of solvents or solvent mixtures (e.g., Dioxane/H₂O, Toluene/H₂O, DMF/H₂O) to find one that effectively dissolves all components at the reaction temperature.[14][15]
Incorrect Base The base is crucial for activating the boronic acid for transmetalation.[12] For sterically hindered couplings, a strong base like K₃PO₄ or Cs₂CO₃ is often required.[13][16] Ensure the base is finely powdered and anhydrous if required.[11]
Catalyst Poisoning Heteroatoms in the coupling partner can sometimes coordinate to the palladium center and inhibit catalysis.[14] Using bulky ligands can help prevent this.[14]
Problem 2: Significant Formation of Side Products
Side ProductPotential CauseSuggested Solution
Homocoupling (Biphenyl of Boronic Acid) This occurs when two boronic acid molecules couple together. It is often caused by the presence of oxygen or Pd(II) species in the reaction mixture.[10]Ensure rigorous degassing of all solvents and maintain a strict inert atmosphere. Using a Pd(0) source or a precatalyst that rapidly generates the active Pd(0) species can help.[3][10]
Protodeboronation (Formation of 2,4-Dinitrotoluene) The boronic acid is decomposing faster than it is coupling. This is a common issue with unstable boronic acids.[3][4]Use a more stable boronic acid derivative like a MIDA boronate, which provides slow release of the boronic acid into the reaction.[4] Alternatively, use a more active catalyst to accelerate the desired coupling reaction.[5]
Dehalogenation of Coupling Partner The aryl halide is being reduced instead of coupled.This can sometimes be mitigated by changing the ligand, solvent, or base. Ensure the reaction is not running for an unnecessarily long time.

Data Presentation: Catalyst and Condition Selection

Table 1: Recommended Catalyst Systems for Hindered Suzuki-Miyaura Couplings

Catalyst Precursor Ligand Key Features & Applications
Pd(OAc)₂ or Pd₂(dba)₃ XPhos, SPhos, RuPhos Bulky, electron-rich biarylphosphine ligands. Highly effective for sterically hindered and electron-poor substrates.[1]
Pd(OAc)₂ PCy₃ or P(t-Bu)₃ Electron-rich trialkylphosphines. Good for accelerating oxidative addition with less reactive halides like aryl chlorides.[12]
Pd(acac)₂ BrettPhos A bulky biarylphosphine ligand shown to be effective in couplings involving nitroarenes as electrophiles, suggesting high activity.[6][7][8]

| PEPPSI™-type catalysts | N-Heterocyclic Carbene (NHC) | Offer high thermal stability and are effective for challenging couplings, including those with aryl chlorides.[3] |

Table 2: Common Bases and Solvents for Suzuki-Miyaura Couplings

Base Typical Concentration Common Solvents Notes
K₃PO₄ 2.0 - 3.0 equiv. Dioxane, Toluene, DMF A strong base, often effective for difficult couplings. May require a small amount of water to function optimally in anhydrous solvents.[11][16]
K₂CO₃ / Na₂CO₃ 2.0 - 3.0 equiv. Toluene/H₂O, DMF/H₂O, Dioxane/H₂O Standard conditions for many Suzuki reactions, often used in biphasic systems.[17][18]
Cs₂CO₃ 2.0 - 3.0 equiv. Dioxane, Toluene A highly effective but more expensive base, often used when other bases fail.

| KF | 2.0 - 3.0 equiv. | Dioxane, THF | A milder base that can be used to avoid side reactions with base-sensitive functional groups.[12][15] |

Visualized Workflows and Mechanisms

Troubleshooting_Workflow start Low / No Yield check_reagents Check Reagent Quality (Boronic Acid, Halide, Solvent) start->check_reagents check_catalyst Evaluate Catalyst System start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions side_reactions Side Reactions Observed? (Homocoupling, Protodeboronation) start->side_reactions sol_reagents Use fresh reagents Degas solvents thoroughly check_reagents->sol_reagents Impure? sol_catalyst Switch to bulky, electron-rich ligand (e.g., XPhos, SPhos) check_catalyst->sol_catalyst Ineffective? sol_conditions Increase temperature Switch to stronger base (K3PO4) Screen different solvents check_conditions->sol_conditions Suboptimal? sol_stability Consider boronic acid surrogate (MIDA ester, Trifluoroborate) side_reactions->sol_stability Yes

Caption: A troubleshooting workflow for diagnosing and solving low-yield Suzuki reactions.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_side Common Side Reactions pd0 Pd(0)L₂ (Active Catalyst) pd_ox R¹-Pd(II)L₂(X) pd0->pd_ox Oxidative Addition (R¹-X) pd_trans R¹-Pd(II)L₂(R²) pd_ox->pd_trans Transmetalation (R²-B(OH)₂ + Base) pd_trans->pd0 Reductive Elimination product R¹-R² (Desired Product) pd_trans->product boronic_acid R²-B(OH)₂ homocoupling R²-R² (Homocoupling) boronic_acid->homocoupling O₂, Pd(II) protodeboronation R²-H (Protodeboronation) boronic_acid->protodeboronation H⁺ source

Caption: The Suzuki-Miyaura catalytic cycle and common competing side reactions.

Experimental Protocol: General Procedure

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization may be required for specific substrates.

Reagents & Equipment:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.3 equiv)

  • Pd₂(dba)₃ (0.02 equiv, 4 mol% Pd)

  • XPhos (0.088 equiv)

  • K₃PO₄ (finely ground, dried) (3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Schlenk flask or reaction vial with a stir bar

  • Inert gas line (Argon or Nitrogen)

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.3 equiv), K₃PO₄ (3.0 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.088 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas (e.g., argon) three times to ensure all oxygen is removed.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe. The typical concentration is 0.1 M with respect to the aryl bromide.

  • Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C. Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Separate the organic layer. Wash the organic layer with water, then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired product.

References

Technical Support Center: Troubleshooting Catalyst Deactivation with 3,5-Dinitro-2-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with catalyst deactivation when using 3,5-Dinitro-2-methylphenylboronic acid in their reactions. The following troubleshooting guides and frequently asked questions (FAQs) will help you identify and resolve common issues.

Troubleshooting Guides

Issue 1: Rapid Loss of Catalytic Activity

Question: My reaction starts well but then quickly slows down or stops completely. What could be causing this rapid catalyst deactivation?

Answer: Rapid deactivation when using this compound is often linked to the reduction of the nitro groups on the phenyl ring. Under the reducing conditions of many cross-coupling reactions (e.g., Suzuki-Miyaura), the nitro groups can be reduced to amino groups or other intermediates. These resulting functional groups, particularly anilines, can act as strong ligands that bind tightly to the metal center of the catalyst (e.g., Palladium), leading to catalyst poisoning and a swift drop in activity.

Troubleshooting Workflow:

G A Rapid Catalyst Deactivation Observed B Potential Cause: Nitro Group Reduction A->B C Analyze Reaction Mixture (LC-MS, GC-MS) B->C D Is the reduced aniline (3,5-Diamino-2-methylphenol) or other reduced species present? C->D E YES: Modify Reaction Conditions D->E Yes F NO: Investigate Other Deactivation Pathways D->F No G Use a milder reducing agent or a different base. E->G H Lower reaction temperature. E->H I Decrease reaction time. E->I J Consider a different catalyst system less sensitive to amines. E->J

Caption: Troubleshooting workflow for rapid catalyst deactivation.

Experimental Protocol: Analysis of Nitro Group Reduction

  • Sample Preparation: At the point of observed deactivation, carefully quench a small aliquot of the reaction mixture. A typical method is to add a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the quenched aliquot with an appropriate organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Analysis: Analyze the crude product mixture by Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Identification: Look for the mass corresponding to the reduced product, 3,5-diamino-2-methylphenol, or other potential reduction intermediates. The presence of these species strongly suggests catalyst poisoning by in-situ generated anilines.

Issue 2: Low Product Yield and Formation of Side Products

Question: I am observing low yields of my desired product and the formation of significant side products. How can I address this?

Answer: Low yields and side product formation can be due to several factors, including protodeboronation of the this compound, homocoupling of the boronic acid (to form a biphenyl species), or catalyst degradation. The electron-withdrawing nature of the dinitro groups can make the boronic acid more susceptible to protodeboronation, especially in the presence of water and certain bases.

Troubleshooting Workflow:

G A Low Product Yield & Side Product Formation B Potential Causes: Protodeboronation, Homocoupling, Catalyst Degradation A->B C Analyze Side Products (NMR, LC-MS) B->C D Are protodeboronated (1,3-dinitro-2-methylbenzene) or homocoupled products present? C->D E YES: Optimize Reaction Conditions D->E Yes F NO: Investigate Catalyst Degradation D->F No G Use anhydrous solvents and reagents. E->G H Screen different bases (e.g., K3PO4, Cs2CO3). E->H I Use a higher catalyst loading or a more robust catalyst/ligand system. E->I J Consider using a phase-transfer catalyst. E->J

Caption: Troubleshooting workflow for low yield and side products.

Experimental Protocol: Screening for Optimal Reaction Conditions

  • Setup: Prepare a parallel array of small-scale reactions (e.g., in a 24-well plate).

  • Variable Parameters: Systematically vary key parameters such as the base, solvent, temperature, and catalyst/ligand combination.

  • Execution: Run all reactions for a set period.

  • Analysis: Use a high-throughput method like UPLC-MS to analyze the product yield and side product formation in each reaction well.

  • Optimization: Identify the conditions that provide the highest yield of the desired product with the minimal formation of side products.

Table 1: Example Reaction Condition Screening

ReactionBaseSolventTemperature (°C)Yield (%)
1K₂CO₃Toluene10045
2K₃PO₄Toluene10065
3Cs₂CO₃Dioxane10078
4K₃PO₄Dioxane8072

Frequently Asked Questions (FAQs)

Q1: Can the steric hindrance from the ortho-methyl group affect the reaction?

A1: Yes, the methyl group in the ortho position to the boronic acid can sterically hinder the transmetalation step in cross-coupling reactions. This can slow down the reaction rate and may require more forcing conditions (higher temperature, longer reaction time) or a less sterically bulky catalyst system.

Q2: Is this compound stable under my reaction conditions?

A2: The stability of this compound can be a concern. Besides the potential for nitro group reduction and protodeboronation, boronic acids can undergo trimerization to form boroxines, especially in the absence of water. It is recommended to use fresh or properly stored boronic acid.

Q3: What alternative catalysts can I use if I suspect my current one is being poisoned?

A3: If you suspect catalyst poisoning by the reduced nitro groups, consider using catalyst systems that are known to be more resistant to coordination by anilines. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) with a palladium precursor can sometimes offer improved performance in such cases.

Q4: How can I minimize the risk of protodeboronation?

A4: To minimize protodeboronation, ensure your reaction is run under strictly anhydrous conditions. Use dry solvents and reagents. The choice of base is also critical; weaker bases or non-aqueous bases can sometimes suppress this side reaction.

Q5: Could the quality of my this compound be the issue?

A5: Absolutely. Impurities in the starting material can interfere with the catalysis. It is advisable to check the purity of your boronic acid by NMR or melting point analysis. If in doubt, purifying the material by recrystallization may be necessary.

Signaling Pathway and Deactivation Mechanism

The following diagram illustrates the potential pathways for catalyst deactivation when using this compound in a generic palladium-catalyzed cross-coupling reaction.

G cluster_0 Catalytic Cycle cluster_1 Deactivation Pathways A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X B->C D Transmetalation C->D Boronic Acid E Ar-Pd(II)-Ar' D->E F Reductive Elimination E->F F->A Catalyst Regeneration G Ar-Ar' (Product) F->G H 3,5-Dinitro-2-methyl -phenylboronic acid I Nitro Group Reduction H->I L Protodeboronation H->L J 3,5-Diamino-2-methyl -phenylboronic acid I->J K Catalyst Poisoning J->K K->A Inactivation M 1,3-Dinitro-2 -methylbenzene L->M

Caption: Potential catalyst deactivation pathways.

"effect of base on the stability of 3,5-Dinitro-2-methylphenylboronic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3,5-Dinitro-2-methylphenylboronic acid, particularly in the presence of bases during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction using this compound is failing or giving low yields. Could the base be affecting the stability of my boronic acid?

A1: Yes, the choice and concentration of the base can significantly impact the stability of this compound, potentially leading to reaction failure or low yields. Arylboronic acids, especially electron-deficient ones, can be susceptible to decomposition pathways such as protodeboronation under basic conditions.[1][2] It is also possible that the boronic acid itself is degrading over time, which can prevent the cross-coupling from occurring.[2]

Q2: What is protodeboronation and why is it a concern for this compound?

A2: Protodeboronation is a side reaction where the boronic acid group is replaced by a hydrogen atom. This process can be promoted by basic conditions.[1] For this compound, the presence of two electron-withdrawing nitro groups can make the C-B bond more susceptible to cleavage under certain basic conditions.

Q3: How can I assess the stability of my this compound in the presence of a specific base before running my main experiment?

A3: You can perform a small-scale stability study by dissolving the boronic acid in the reaction solvent with the intended base. The stability can be monitored over time using techniques like ¹H NMR or HPLC.[3][4] By analyzing aliquots at different time points, you can determine the rate of decomposition, if any.

Q4: Are there alternative bases I can use to minimize the decomposition of my boronic acid?

A4: Yes, using milder bases is a common strategy to prevent the degradation of sensitive boronic acids. For instance, potassium phosphate (K₃PO₄) or potassium fluoride (KF) are sometimes used as alternatives to stronger bases like sodium or potassium carbonate.[2][5] The choice of base may also depend on the solvent system.

Q5: Besides the base, what other factors can influence the stability of this compound during a reaction?

A5: Several factors can affect the stability, including:

  • Temperature: Higher temperatures can accelerate decomposition.

  • Solvent: The choice of solvent, including the presence of water, can influence stability.[2]

  • Presence of Oxygen: While less of a concern for base-mediated decomposition, it's good practice to degas reaction mixtures to prevent oxidative side reactions that can affect the catalyst and other reagents.[6]

Troubleshooting Guides

Issue 1: Low or No Product Formation in a Suzuki-Miyaura Coupling Reaction

Possible Cause: Decomposition of this compound due to the base.

Troubleshooting Steps:

  • Assess Boronic Acid Quality: Before troubleshooting the reaction, ensure the starting material is of high purity and has been stored correctly, typically at -20°C.[7]

  • Run a Control Experiment: Set up a small-scale reaction mixture containing the boronic acid, base, and solvent (without the palladium catalyst and aryl halide). Monitor the stability of the boronic acid over time using TLC, HPLC, or NMR.

  • Screen Different Bases: If decomposition is observed, consider screening milder bases. The following table provides a general guide.

Base TypeExamplesRelative StrengthPotential Impact on Stability
Strong Inorganic NaOH, KOHStrongHigher risk of decomposition
Carbonates Na₂CO₃, K₂CO₃, Cs₂CO₃Moderate to StrongCommonly used, but can cause decomposition
Phosphates K₃PO₄ModerateOften a milder alternative
Fluorides KF, CsFMildCan be effective and less harsh
  • Optimize Reaction Conditions:

    • Lower the temperature: If the reaction allows, try running it at a lower temperature to slow down the decomposition of the boronic acid.

    • Reduce reaction time: If the catalytic cycle is fast, a shorter reaction time may be sufficient and minimize exposure to harsh conditions.

    • Use a co-solvent: In some cases, the addition of a co-solvent like water can be crucial for the reaction, but it can also affect boronic acid stability.[2][5] Optimization of the solvent system may be necessary.

Issue 2: Inconsistent Reaction Yields

Possible Cause: Variable rates of boronic acid decomposition.

Troubleshooting Steps:

  • Standardize Reagent Addition: Ensure that the base is added consistently in each reaction. The order of addition of reagents can sometimes influence the outcome.

  • Ensure Homogeneity: Inconsistent mixing can lead to localized high concentrations of the base, causing variable decomposition. Ensure efficient stirring.

  • Moisture Control: While some water is often necessary for Suzuki couplings, ensure that the amount is consistent. Anhydrous conditions where not intended can also lead to irreproducibility.[5]

  • Protect the Boronic Acid: If stability remains an issue, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) which can be used directly in the coupling reaction.[8][9]

Experimental Protocols

Protocol 1: HPLC Method for Assessing Boronic Acid Stability

This protocol provides a general method for monitoring the stability of this compound in a basic solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase:

      • A: 0.1% Formic acid in Water.

      • B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm (adjust based on the absorbance of the compound).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or THF).

    • In a separate vial, prepare the reaction solvent with the chosen base at the desired concentration.

    • Initiate the stability study by adding a known amount of the boronic acid stock solution to the basic solution.

    • At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot, quench with a mild acid (e.g., dilute HCl) to neutralize the base, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

    • Inject the prepared samples and monitor the peak area of the boronic acid over time. A decrease in the peak area indicates decomposition.

Protocol 2: ¹H NMR Method for Assessing Boronic Acid Stability

This protocol outlines how to use ¹H NMR to monitor the stability of the boronic acid.

  • NMR Spectrometer and Parameters:

    • Spectrometer: 400 MHz or higher.

    • Solvent: A deuterated solvent that is compatible with the reaction conditions (e.g., DMSO-d₆, CD₃CN).

    • Internal Standard: Use a stable internal standard with a known concentration and a signal that does not overlap with the analyte peaks (e.g., maleic acid).[3]

  • Sample Preparation:

    • In an NMR tube, dissolve a known amount of this compound and the internal standard in the deuterated solvent.

    • Acquire an initial ¹H NMR spectrum (time = 0).

    • Add the desired amount of base to the NMR tube.

    • Acquire subsequent ¹H NMR spectra at various time points.

    • The stability can be determined by integrating the characteristic peaks of the boronic acid relative to the internal standard. The appearance of new peaks may indicate the formation of degradation products (e.g., the protodeboronated product, 1,3-dinitro-2-methylbenzene).

Visualizations

experimental_workflow start Start: Suspected Boronic Acid Instability check_quality 1. Verify Quality of Boronic Acid Stock start->check_quality stability_study 2. Conduct Small-Scale Stability Study (NMR or HPLC) check_quality->stability_study is_stable Is Boronic Acid Stable? stability_study->is_stable optimize_reaction 3a. Proceed with Main Reaction; Optimize other parameters (temp, time) is_stable->optimize_reaction Yes screen_bases 3b. Screen Milder Bases (e.g., K3PO4, KF) is_stable->screen_bases No end End: Optimized and Stable Reaction optimize_reaction->end re_evaluate 4. Re-evaluate Stability with New Base screen_bases->re_evaluate consider_ester 5. If still unstable, consider using a boronate ester (e.g., pinacol) screen_bases->consider_ester re_evaluate->is_stable consider_ester->end degradation_pathway boronic_acid This compound boronate Tetrahedral Boronate Anion boronic_acid->boronate + Base (e.g., OH⁻) protodeboronation Protodeboronation Product (1,3-Dinitro-2-methylbenzene) boronate->protodeboronation H₂O (Undesired Pathway) invis1 boronate->invis1 desired_product Desired Suzuki Coupling Product transmetalation Transmetalation (Catalytic Cycle) transmetalation->desired_product invis1->transmetalation Pd(II) Complex

References

Technical Support Center: Managing Steric Hindrance in Reactions with 3,5-Dinitro-2-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dinitro-2-methylphenylboronic acid in cross-coupling reactions. The unique structure of this compound, featuring significant steric hindrance from the ortho-methyl group and strong electron-withdrawing effects from the two nitro groups, presents specific challenges in achieving high reaction yields.

Troubleshooting Guide

Low yields or failed reactions when using this compound are common issues. The primary bottleneck is often the combination of steric hindrance, which impedes key steps in the catalytic cycle, and the electron-deficient nature of the boronic acid, which can slow down transmetalation. Below is a systematic guide to troubleshoot and optimize your reaction conditions.

Problem: Low or No Product Formation in Suzuki-Miyaura Coupling

The combination of the ortho-methyl group and two electron-withdrawing nitro groups on this compound makes it a challenging substrate for Suzuki-Miyaura coupling. The steric bulk hinders the approach of the coupling partners to the metal center, while the electron deficiency reduces the nucleophilicity of the boronic acid.

Troubleshooting Workflow: Addressing Steric Hindrance and Electronic Effects

G cluster_catalyst Catalyst System Optimization cluster_conditions Reaction Condition Optimization start Low Yield with 3,5-Dinitro- 2-methylphenylboronic Acid catalyst_ligand Use Bulky, Electron-Rich Phosphine Ligands (e.g., XPhos, SPhos, RuPhos) start->catalyst_ligand Primary Strategy base Select a Stronger, Non-Nucleophilic Base (e.g., K3PO4, Cs2CO3) start->base Crucial for Transmetalation precatalyst Employ Modern Palladium Precatalysts (G3/G4) catalyst_ligand->precatalyst Enhances active catalyst formation outcome_improved Improved Yield catalyst_ligand->outcome_improved Improves Oxidative Addition & Reductive Elimination temperature Increase Reaction Temperature (e.g., 80-120 °C) base->temperature base->outcome_improved Accelerates Transmetalation solvent Use High-Boiling Point Aprotic Solvents (e.g., Dioxane, Toluene, DMF) temperature->solvent

Caption: Troubleshooting logic for sterically hindered and electron-deficient Suzuki-Miyaura couplings.

Quantitative Data Summary for Method Optimization

The following table summarizes illustrative reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide (e.g., 4-bromoanisole). These are representative data based on couplings with structurally similar, challenging boronic acids and should be used as a starting point for optimization.

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Time (h)Illustrative Yield (%)
1Pd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/H₂O10024<10
2Pd₂(dba)₃ (2)SPhos (4)K₂CO₃ (2)Dioxane1001845-55
3Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (3)Toluene1101275-85
4XPhos Pd G3 (2)-K₃PO₄ (3)Dioxane1101280-90
5RuPhos Pd G3 (2)-Cs₂CO₃ (3)Toluene1201285-95

Experimental Protocols

Detailed Protocol for a Suzuki-Miyaura Coupling with this compound

This protocol outlines a robust starting point for the coupling of this compound with an aryl bromide, employing a modern palladium precatalyst.

G prep 1. Vessel Preparation: Add aryl bromide (1.0 equiv), boronic acid (1.5 equiv), and K3PO4 (3.0 equiv) to an oven-dried vial. inert 2. Inert Atmosphere: Seal vial and purge with Argon for 10 min. prep->inert catalyst 3. Catalyst Addition: Add XPhos Pd G3 (2 mol%) under Argon. inert->catalyst solvent 4. Solvent Addition: Add degassed dioxane (to 0.1 M). catalyst->solvent reaction 5. Reaction: Stir at 110 °C for 12-24h. Monitor by TLC/LC-MS. solvent->reaction workup 6. Workup: Cool, dilute with EtOAc, wash with H2O and brine. reaction->workup purify 7. Purification: Dry, concentrate, and purify by column chromatography. workup->purify

Caption: Experimental workflow for a robust Suzuki-Miyaura coupling.

Methodology:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equivalent), this compound (1.5 equivalents), and finely powdered potassium phosphate (K₃PO₄) (3.0 equivalents).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Solvent Addition: Add degassed, anhydrous 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at 110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura reaction with this compound failing even with standard catalysts like Pd(PPh₃)₄?

A1: Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) are often ineffective for substrates with high steric hindrance.[1] The ortho-methyl group on your boronic acid physically blocks the palladium center, inhibiting crucial steps of the catalytic cycle like transmetalation and reductive elimination.[2] Additionally, the two nitro groups make the boronic acid highly electron-deficient, slowing the transmetalation step. For such challenging substrates, catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are required to promote the reaction.[1]

Q2: I observe significant decomposition of my boronic acid during the reaction. What can I do to prevent this?

A2: Electron-deficient boronic acids are prone to protodeboronation, especially at elevated temperatures and in the presence of water and a base. To mitigate this, ensure your reaction is run under strictly anhydrous conditions. Using a stronger base like potassium phosphate (K₃PO₄) can sometimes accelerate the desired coupling reaction to outcompete the decomposition pathway. Alternatively, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling reaction can be an effective strategy.

Q3: Can I use a different base? What is the role of the base in this reaction?

A3: The choice of base is critical. The base activates the boronic acid by forming a borate complex, which increases the nucleophilicity of the organic group and facilitates its transfer to the palladium center (transmetalation). For sterically hindered and electron-deficient boronic acids, stronger bases are often necessary. While sodium carbonate might be sufficient for simple couplings, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally more effective for challenging substrates. For very difficult couplings, a stronger base like potassium tert-butoxide (t-BuOK) might be required, but care must be taken as it can promote side reactions.

Q4: My reaction is very slow. Besides changing the catalyst, what else can I do?

A4: Increasing the reaction temperature is a common strategy to overcome the high activation energy associated with sterically hindered substrates.[2] Solvents with high boiling points such as toluene, dioxane, or DMF are suitable for this purpose. However, be aware that higher temperatures can also accelerate the decomposition of the boronic acid. Therefore, a balance must be found. Using a higher catalyst loading (e.g., from 1-2 mol% up to 5 mol%) can also increase the reaction rate, although this is a less cost-effective solution.

Q5: Are the nitro groups on the boronic acid compatible with the palladium catalyst?

A5: Generally, nitro groups are well-tolerated in Suzuki-Miyaura couplings. In some cases, the strong electron-withdrawing nature of the nitro group can even be beneficial by activating an aryl halide coupling partner towards oxidative addition. While there are reports of nitro groups acting as leaving groups in some palladium-catalyzed reactions, this is typically not a major competing pathway in Suzuki-Miyaura couplings, especially when more reactive leaving groups like bromide or iodide are present on the other coupling partner.

References

Technical Support Center: Scale-Up of Reactions Involving 3,5-Dinitro-2-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the scale-up of chemical reactions involving 3,5-Dinitro-2-methylphenylboronic acid.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up reactions with this compound?

A1: The presence of two nitro groups on the phenyl ring makes this compound an energetic compound. Similar to other dinitro-aromatic compounds like picric acid, it poses a potential explosion hazard when dry and can be sensitive to heat, shock, and friction.[1] Key safety considerations for scale-up include:

  • Thermal Stability Analysis: It is crucial to conduct thermal hazard evaluations using techniques like Differential Scanning Calorimetry (DSC) to determine the decomposition temperature and potential for thermal runaway. For example, a similar compound, 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN), has a decomposition temperature of 273 °C in a closed system.[2]

  • Handling Precautions: Avoid grinding the solid material or subjecting it to high impact. Ensure all equipment is properly grounded to prevent static discharge.

  • Solvent Choice: Use solvents with appropriate boiling points to allow for effective heat management during the reaction.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, face shields, and flame-retardant lab coats. For larger scale operations, consider the use of a blast shield.

  • Waste Disposal: Do not pour waste containing this compound down the drain, as it can react with metals to form potentially explosive picrate-like salts.[1] Dispose of all waste in clearly labeled containers following institutional safety protocols.[1]

Q2: What are the common challenges in scaling up Suzuki-Miyaura coupling reactions with this boronic acid?

A2: Scaling up Suzuki-Miyaura reactions involving this compound presents several challenges:

  • Catalyst Inhibition: The electron-withdrawing nitro groups can affect the palladium catalyst's activity, potentially leading to slower reaction rates or incomplete conversion.[3][4]

  • Side Reactions: Homocoupling of the boronic acid to form 3,3'-bitolyl is a common side reaction, often exacerbated by the presence of oxygen.[5] Protodeboronation, the cleavage of the C-B bond, can also occur, especially in the presence of water.

  • Purification: Removing residual palladium to acceptable levels (<5 ppm in pharmaceuticals) is a significant challenge at scale.[6] The final product may also be difficult to crystallize due to impurities, sometimes resulting in an oil.[5]

II. Troubleshooting Guides

Issue: Low Yield in Scale-Up of Suzuki-Miyaura Coupling
Potential CauseTroubleshooting Steps
Poor Mass Transfer/Mixing Improve agitation to ensure homogeneous mixing of reactants and catalyst. Inefficient mixing can lead to localized "hot spots" and side reactions.
Incomplete Reaction Monitor reaction progress by HPLC. If the reaction stalls, consider a second addition of the palladium catalyst or boronic acid.
Catalyst Deactivation Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) to prevent catalyst oxidation. Consider using more robust ligands, such as BrettPhos, which have shown efficacy in couplings with nitroarenes.[7]
Protodeboronation Minimize water in the reaction mixture. Use anhydrous solvents and bases where possible.
Issue: Product Purification Challenges
Potential CauseTroubleshooting Steps
Residual Palladium After the initial aqueous work-up, employ palladium scavengers such as SiliaMetS Thiol or activated charcoal.[5][8] Washing the organic layer with an aqueous solution of L-cysteine can also be effective.[9]
Homocoupling Byproduct Rigorously degas all solvents and reagents and maintain a positive pressure of inert gas throughout the reaction to minimize oxygen exposure.[5] Careful column chromatography or recrystallization may be required for removal.[5]
Product is an Oil The presence of impurities can inhibit crystallization. Attempt further purification by column chromatography with a shallow solvent gradient.[5] If the product is inherently an oil, chromatography is the most suitable purification method.[5]

III. Experimental Protocols

Representative Lab-Scale Suzuki-Miyaura Coupling Protocol
  • Degassing: Place this compound (1.0 eq), the aryl halide (1.0-1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and base (e.g., K₂CO₃, 2-3 eq) in a round-bottom flask equipped with a condenser and magnetic stir bar. Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add degassed solvents (e.g., a mixture of dioxane and water) via cannula.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water or brine to remove inorganic salts.[5]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization from a suitable solvent system like hexanes/methanol.[10]

Scale-Up Considerations for the Protocol:
ParameterLab Scale (1 g)Pilot Scale (1 kg)
Catalyst Loading 1-5 mol%0.05-1 mol% (optimization is key)
Solvent Volume ~10-20 mL~10-20 L
Reaction Time 2-24 hours4-12 hours (often optimized for shorter cycles)[9]
Temperature Control Heating mantleJacketed reactor with controlled heating/cooling
Purification Column ChromatographyCrystallization, Slurrying, Palladium Scavengers

IV. Visualizations

Logical Workflow for Troubleshooting Suzuki Coupling Scale-Up

G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Troubleshooting Actions cluster_3 Outcome A Low Yield or High Impurity in Scale-Up B Review Reaction Parameters A->B C Analyze Crude Mixture (HPLC/NMR) B->C Data Needed D Optimize Catalyst/ Ligand System C->D Catalyst Issue E Improve Inert Atmosphere Control C->E Side Products (e.g., Homocoupling) F Enhance Purification (Scavengers/Crystallization) C->F Purification Failure G Successful Scale-Up D->G E->G F->G

Caption: A decision-making workflow for troubleshooting common scale-up issues.

Simplified Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)Ln OxAdd Ar-Pd(II)(X)Ln Pd(0)L2->OxAdd Oxidative Addition Ar-X Aryl Halide Ar-X->OxAdd Boronic_Acid 3,5-Dinitro-2-methyl- phenylboronic Acid Boronate Ar'-B(OR)3- Boronic_Acid->Boronate Base Base Base->Boronate Product Biaryl Product Transmetalation Transmetalation OxAdd->Transmetalation RedElim Reductive Elimination Transmetalation->RedElim Ar-Pd(II)(Ar')Ln Boronate->Transmetalation RedElim->Pd(0)L2 Catalyst Regeneration RedElim->Product

Caption: Key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

References

"analytical techniques for monitoring reactions of 3,5-Dinitro-2-methylphenylboronic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for monitoring reactions involving 3,5-Dinitro-2-methylphenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is best for monitoring my reaction involving this compound?

A1: The choice of technique depends on your specific needs. High-Performance Liquid Chromatography (HPLC) is excellent for quantitative analysis of reaction progress and purity.[1] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can be used for in-situ reaction monitoring.[2][3] Liquid Chromatography-Mass Spectrometry (LC-MS) is highly sensitive and ideal for identifying the parent compound, intermediates, and byproducts, especially at trace levels.[4]

Q2: I'm observing a new, less polar spot on my TLC plate and a higher mass in my MS analysis. What could this be?

A2: You are likely observing the formation of the corresponding boroxine, a cyclic trimeric anhydride. Boronic acids are prone to dehydration, especially when stored or analyzed in non-aqueous conditions, which can complicate spectral interpretation.[5][6] This is often a reversible process.

Q3: What is protodeboronation and how can I detect it in my reaction mixture?

A3: Protodeboronation is a significant side reaction where the carbon-boron bond is cleaved and replaced by a hydrogen atom, converting your this compound into 1,3-Dinitro-2-methylbenzene.[7] This byproduct can be detected by HPLC as a new peak, by ¹H NMR through the appearance of its characteristic signals, and confirmed by GC-MS or LC-MS. The presence of water, strong bases, or high temperatures can promote this side reaction.[6][8]

Q4: Can I use ¹¹B NMR to monitor my reaction?

A4: Yes, ¹¹B NMR spectroscopy is a powerful tool for directly observing the boron-containing species in your reaction.[7] The chemical shift of the boron atom will change significantly as the boronic acid is consumed and converted into a product (e.g., in a Suzuki-Miyaura coupling) or an intermediate. This provides a clear and direct way to track the reaction's progress.

Q5: My boronic acid seems to be degrading in the presence of a copper catalyst. Why is this happening?

A5: Copper(I) can mediate the degradation of boronic acids.[9] If your reaction involves copper, such as in a Chan-Lam amination or a Cu-assisted click reaction, you may observe this side reaction. Consider using protecting groups for the boronic acid or adding fluoride ions, which can sometimes protect the boronic acid from copper-mediated degradation.[9]

Analytical Technique Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)
ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing 1. Secondary interactions between the acidic boronic acid and residual silanols on the column packing.[10] 2. Column overload. 3. Column degradation.[11]1. Add a mobile phase modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to suppress silanol interactions.[12] 2. Dilute the sample. 3. Use a column with high-purity silica or end-capping. Flush the column or replace it if necessary.
Inconsistent Retention Times 1. Fluctuation in mobile phase composition or pH.[13] 2. Column temperature variation.[11] 3. Improper column equilibration.1. Ensure proper mixing and degassing of the mobile phase. Use a buffered mobile phase to control pH. 2. Use a column oven to maintain a consistent temperature. 3. Equilibrate the column for a sufficient time (10-15 column volumes) before analysis.
Ghost Peaks 1. Contamination in the sample, solvent, or HPLC system. 2. Carryover from a previous injection.1. Run a blank gradient to identify the source of contamination. 2. Implement a needle wash step in your autosampler method.[12]
Low Signal Intensity 1. Improper sample preparation leading to low analyte concentration.[11] 2. The compound is not being retained or is eluting in the solvent front.1. Review sample preparation and extraction steps to ensure sufficient analyte concentration. 2. Adjust mobile phase to increase retention (e.g., decrease organic content in reversed-phase).
Nuclear Magnetic Resonance (NMR) Spectroscopy
ProblemPotential Cause(s)Recommended Solution(s)
Broad or Disappearing B(OH)₂ Protons 1. Chemical exchange with residual water in the deuterated solvent.[7]1. Use a freshly opened or dried deuterated solvent (e.g., DMSO-d₆, which is hygroscopic but often shows the B(OH)₂ protons, or dry CDCl₃).
Poor Signal Resolution / Distorted Lineshapes 1. Sample inhomogeneity caused by the reaction.[14][15] 2. Magnetic field instability if not using a deuterated solvent with a lock signal.[15]1. Ensure the sample is fully dissolved and homogenous. 2. If using non-deuterated solvents, advanced data processing techniques may be required.[15]
Difficulty in Quantifying Conversion 1. Overlapping signals of starting material and product. 2. Inaccurate integration due to poor baseline or broad peaks.1. Use a well-resolved, non-overlapping peak for each compound for integration. 2. Add a known amount of an internal standard with a clean, isolated signal (e.g., 1,3,5-trimethoxybenzene) for accurate quantification.[7]
Mass Spectrometry (MS)
ProblemPotential Cause(s)Recommended Solution(s)
Poor Ionization / Low Sensitivity 1. Boronic acids can be challenging to ionize directly via ESI.1. Consider derivatization to improve sensitivity.[4] 2. For MALDI-MS, using a DHB matrix can efficiently form a detectable adduct without pre-derivatization.[16]
Complex Spectra with Multiple High-Mass Peaks 1. In-source formation of boroxine trimers or other adducts (e.g., with solvents).[1][5]1. Optimize MS source conditions to minimize in-source reactions. 2. Use LC-MS to chromatographically separate the monomer from the trimer before detection.[1]
Inaccurate Mass Measurement 1. Formation of adducts ([M+Na]⁺, [M+K]⁺) instead of the expected [M+H]⁺ or [M-H]⁻.1. Analyze the isotopic pattern and mass difference to identify common adducts. 2. Ensure high-purity solvents and additives to minimize sodium/potassium contamination.

Experimental Protocols & Methodologies

Protocol 1: HPLC Method for Reaction Monitoring
  • Instrumentation: HPLC system with a PDA or UV detector.

  • Column: C18 stationary phase (e.g., XBridge Premier BEH C18, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: At various time points, withdraw a small aliquot (e.g., 20 µL) from the reaction mixture. Quench the reaction if necessary, then dilute with the initial mobile phase composition to a final concentration of ~0.1 mg/mL. Filter through a 0.22 µm syringe filter before injection.

  • Data Analysis: Monitor the decrease in the peak area of this compound and the increase in the product peak area over time to determine reaction conversion.

Protocol 2: ¹H NMR Method for Quantitative Analysis
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Dry DMSO-d₆ or CDCl₃.

  • Internal Standard: Use a stable, non-reactive compound with a signal that does not overlap with reactants or products (e.g., 1,3,5-trimethoxybenzene).

  • Sample Preparation:

    • Prepare a stock solution of the internal standard (e.g., 5 mg/mL) in the chosen deuterated solvent.

    • At each reaction time point (t=0, t=1h, etc.), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

    • Add the aliquot to a pre-weighed NMR tube containing a known volume (e.g., 0.6 mL) of the internal standard stock solution.

  • Acquisition: Acquire a standard ¹H NMR spectrum.[17]

  • Data Analysis:

    • Identify a well-resolved signal for the starting material, the product, and the internal standard.

    • Integrate these peaks.

    • Calculate the concentration of the reactant and product relative to the known concentration of the internal standard to determine the reaction progress.[7]

Protocol 3: LC-MS Method for Product and Byproduct Identification
  • Instrumentation: LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF).

  • LC Method: Use the same HPLC method as described in Protocol 1.

  • MS Ionization: Electrospray Ionization (ESI) in both positive and negative ion modes.

  • Mass Range: m/z 100 - 1000.

  • Sample Preparation: Prepare samples as described in the HPLC protocol, but at a lower concentration (~1-10 µg/mL).

  • Data Analysis: Extract ion chromatograms for the expected masses of the starting material (C₇H₇BN₂O₆, exact mass ~226.04), the expected product, and potential byproducts like the protodeboronated species (C₇H₆N₂O₄, exact mass ~182.03) and the boroxine trimer (C₂₁H₁₅B₃N₆O₁₅, exact mass ~642.10).

Visualizations and Workflows

G cluster_start Reaction Monitoring Goal cluster_qual Qualitative Analysis cluster_quant Quantitative Analysis start Define Analytical Goal qual Quick Progress Check Byproduct ID start->qual Qualitative quant Kinetics / Purity Yield Calculation start->quant Quantitative tlc TLC qual->tlc Fastest gcms GC-MS / LC-MS qual->gcms Structural Confirmation hplc HPLC-UV quant->hplc High Throughput qnmr qNMR quant->qnmr Structural & Quantitative

Caption: Workflow for selecting an analytical technique.

G cluster_causes Potential Causes cluster_solutions Solutions problem Problem: Inconsistent HPLC Retention Times cause1 Mobile Phase Issue problem->cause1 cause2 Column Issue problem->cause2 cause3 System Issue problem->cause3 sol1a Remake & Degas Mobile Phase cause1->sol1a sol1b Use Buffered Mobile Phase cause1->sol1b sol2a Check/Set Column Temperature cause2->sol2a sol2b Ensure Proper Equilibration cause2->sol2b sol3 Check for Leaks & Pump Malfunctions cause3->sol3

Caption: Troubleshooting flowchart for HPLC retention time issues.

G boronic_acid 3 x 3,5-Dinitro-2-methylphenyl boronic Acid (Monomer) boroxine Boroxine Trimer (Cyclic Anhydride) boronic_acid->boroxine - 3 H₂O

Caption: Equilibrium between boronic acid and its boroxine trimer.

References

Validation & Comparative

Navigating Synthesis with Substituted Phenylboronic Acids: A Comparative Guide to 3,5-Dinitro-2-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount for the successful synthesis of complex molecules. Phenylboronic acids are a cornerstone of modern organic synthesis, particularly in the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction. This guide provides a comparative analysis of the potential advantages of using the highly functionalized, yet sparsely documented, 3,5-Dinitro-2-methylphenylboronic acid in synthesis. Due to the limited availability of direct experimental data for this specific compound, this guide will offer a theoretical comparison based on established chemical principles and data from structurally related molecules.

The unique substitution pattern of this compound, featuring two potent electron-withdrawing nitro groups and a sterically influential methyl group, suggests a distinct reactivity profile compared to more common phenylboronic acids. Understanding these potential differences is crucial for strategic synthetic planning.

Theoretical Advantages and Reactivity Profile

The reactivity of a phenylboronic acid in Suzuki-Miyaura coupling is primarily governed by the electronic and steric nature of its substituents. These factors influence the Lewis acidity of the boron center and the efficiency of the transmetalation step in the catalytic cycle.

Electronic Effects: The two nitro groups on the phenyl ring are strong electron-withdrawing groups. This electronic pull is expected to increase the Lewis acidity of the boronic acid.[1] A more Lewis acidic boronic acid can interact more readily with the base in the reaction mixture, facilitating the formation of the boronate species necessary for transmetalation. However, excessively strong electron-withdrawing effects can also inhibit the cross-coupling reaction.[2]

Steric Effects: The methyl group at the ortho position to the boronic acid introduces steric hindrance. This bulkiness can influence the approach of the palladium catalyst and may slow down the rate of transmetalation.[3] In some cases, steric hindrance can be beneficial, for example, in promoting the reductive elimination step of the catalytic cycle.[2]

Comparison with Alternative Phenylboronic Acids

To contextualize the potential utility of this compound, it is useful to compare its hypothetical properties with those of other commonly used phenylboronic acids.

FeatureThis compound (Hypothetical)Phenylboronic Acid (Unsubstituted)4-Methoxyphenylboronic Acid (Electron-Donating Group)2,6-Dimethylphenylboronic Acid (Sterically Hindered)
Electronic Nature Strongly electron-withdrawingNeutralElectron-donatingNeutral
Lewis Acidity HighModerateLowModerate
Reactivity in Transmetalation Potentially complex; electronic activation may be offset by steric hindrance.Standard reactivity.Generally lower reactivity due to reduced Lewis acidity.Slow due to significant steric hindrance around the boron center.
Potential Advantages - Enhanced reactivity through increased Lewis acidity.- Can be used to synthesize highly functionalized biaryl compounds.- Well-understood reactivity.- Commercially available and cost-effective.- Suitable for the synthesis of biaryls with electron-rich moieties.- Can be used to synthesize sterically congested biaryl compounds.
Potential Challenges - Steric hindrance from the ortho-methyl group.- Potential for side reactions due to the reactive nitro groups.- May exhibit lower reactivity with electron-rich aryl halides.- Slower reaction rates.- May require more forcing reaction conditions.- Very slow reaction rates.- Often requires specialized catalysts and ligands.

General Experimental Protocol for Suzuki-Miyaura Coupling

The following is a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with a phenylboronic acid. This protocol would require optimization for a specific substrate like this compound.

Materials:

  • Aryl halide (1.0 equiv)

  • Phenylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., dioxane, toluene, DMF)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, the phenylboronic acid, the palladium catalyst, and the base.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Synthetic Strategies

To effectively utilize a novel reagent such as this compound, a systematic approach to reaction optimization is essential. The following workflow illustrates the key parameters to consider.

G Workflow for Suzuki-Miyaura Reaction Optimization cluster_start Initial Setup cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_analysis Analysis and Refinement Start Select Aryl Halide and This compound Catalyst Choose Palladium Precatalyst (e.g., Pd(OAc)2, Pd2(dba)3) Start->Catalyst Ligand Select Ligand (e.g., PPh3, SPhos, XPhos) Catalyst->Ligand Base Select Base (e.g., K2CO3, Cs2CO3, K3PO4) Ligand->Base Solvent Choose Solvent (e.g., Toluene, Dioxane, DMF) Base->Solvent Temperature Set Temperature (e.g., 80-120 °C) Solvent->Temperature Analysis Monitor Reaction Progress (TLC, GC-MS, LC-MS) Temperature->Analysis Optimization Adjust Parameters based on Yield and Purity Analysis->Optimization Product Isolated and Purified Product Analysis->Product Reaction Complete Optimization->Catalyst Re-evaluate Optimization->Ligand Re-evaluate Optimization->Base Re-evaluate Optimization->Solvent Re-evaluate Optimization->Temperature Re-evaluate G Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R1-Pd(II)L2-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R1-Pd(II)L2-R2 Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R1-R2 RedElim->Product ArX R1-X ArX->OxAdd Boronic R2-B(OH)2 Boronic->Transmetalation Base Base Base->Transmetalation

References

"spectroscopic analysis to confirm the structure of 3,5-Dinitro-2-methylphenylboronic acid products"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Spectroscopic Analysis of 3,5-Dinitro-2-methylphenylboronic Acid and its Analogues

For researchers and professionals in drug development and chemical synthesis, precise structural confirmation of novel compounds is paramount. This guide provides a comparative analysis of the spectroscopic techniques used to confirm the structure of this compound. Due to the limited availability of direct spectral data for this specific compound, we will extrapolate expected spectral characteristics based on its constituent functional groups and compare them with the experimentally available data for a key structural analogue, 2-Methylphenylboronic acid. This approach allows for a practical understanding of the expected spectral features and the influence of nitro-group substitution on the phenylboronic acid scaffold.

Spectroscopic Data Comparison

The following tables summarize the expected and observed spectroscopic data for this compound and 2-Methylphenylboronic acid, respectively.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityNotes
Ar-H8.5 - 9.0sThe two aromatic protons are expected to be significantly downfield due to the strong electron-withdrawing effect of the two nitro groups.
-CH₃2.5 - 2.7sThe methyl protons are slightly downfield due to the aromatic ring current.
-B(OH)₂5.0 - 8.0br sThe boronic acid protons are broad and their chemical shift is highly dependent on solvent and concentration.

Table 2: Experimental ¹H NMR Spectral Data for 2-Methylphenylboronic acid

ProtonsChemical Shift (ppm)Multiplicity
Ar-H7.1 - 7.8m
-CH₃2.5s
-B(OH)₂4.5 - 5.5br s

Table 3: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (ppm)Notes
C-B130 - 135The signal for the carbon attached to boron can be broad due to quadrupolar relaxation of the ¹¹B nucleus.
C-NO₂148 - 152
C-H120 - 130
C-CH₃140 - 145
-CH₃20 - 22

Table 4: Experimental ¹³C NMR Spectral Data for 2-Methylphenylboronic acid

CarbonChemical Shift (ppm)
C-B~133
C-H125 - 135
C-CH₃~142
-CH₃~22

Table 5: Predicted and Experimental Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted m/z [M-H]⁻
This compoundC₇H₇BN₂O₆225.95[1]224.94
2-Methylphenylboronic acidC₇H₉BO₂135.96[2]134.95

Table 6: Predicted and Experimental IR Spectral Data (cm⁻¹)

Functional GroupThis compound (Predicted)2-Methylphenylboronic acid (Experimental)
O-H stretch (boronic acid)3200-3600 (broad)3200-3600 (broad)
C-H stretch (aromatic)3000-31003000-3100
C-H stretch (methyl)2850-29802850-2980
N-O stretch (nitro group)1520-1560 (asymmetric), 1340-1380 (symmetric)N/A
C=C stretch (aromatic)1450-16001450-1600
B-O stretch1310-13501310-1350

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh 5-10 mg of the boronic acid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent can affect the chemical shifts and the observation of exchangeable protons like those in the B(OH)₂ group.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

    • ¹H NMR: A standard single-pulse experiment is typically used. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: A proton-decoupled pulse sequence is used to simplify the spectrum. A larger number of scans is usually required compared to ¹H NMR.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition:

    • Technique: Electrospray ionization (ESI) is a common technique for the analysis of boronic acids, often in negative ion mode to detect the [M-H]⁻ ion.

    • Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is preferred for accurate mass measurements.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For solid samples, the Attenuated Total Reflectance (ATR) technique is convenient and requires minimal sample preparation. A small amount of the solid is placed directly on the ATR crystal.

    • Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Data Acquisition:

    • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer is used.

    • Parameters: Typically, spectra are recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Boronic Acid Product Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Dilution Dilution for MS Sample->Dilution Solid_State Solid Sample for IR Sample->Solid_State NMR NMR Spectrometer (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometer (ESI-MS) Dilution->MS IR FTIR Spectrometer (ATR) Solid_State->IR Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation logical_comparison cluster_target This compound (Predicted Data) cluster_alternative 2-Methylphenylboronic acid (Experimental Data) Target_NMR ¹H NMR: Downfield aromatic signals ¹³C NMR: Signals for C-NO₂ Alt_NMR ¹H NMR: Upfield aromatic signals ¹³C NMR: No C-NO₂ signals Target_NMR->Alt_NMR Comparison of Substituent Effects Target_IR IR: Strong N-O stretches Alt_IR IR: Absence of N-O stretches Target_IR->Alt_IR Presence/Absence of Functional Groups Target_MS MS: m/z ~225 Alt_MS MS: m/z ~136 Target_MS->Alt_MS Molecular Weight Difference

References

"comparative study of catalysts for 3,5-Dinitro-2-methylphenylboronic acid coupling"

Author: BenchChem Technical Support Team. Date: December 2025

Beginning Research Phase

I've started with a deep dive into scholarly articles and patents, focusing on catalysts for coupling reactions with 3,5-Dinitro-2-methylphenylboronic acid. I'm aiming to identify the most promising catalysts.

Compiling Catalyst Data

I'm now deeply immersed in extracting quantitative data from the research. Specifically, I am focusing on metrics like yield, selectivity, and turnover numbers, alongside detailed reaction conditions for each catalyst. Simultaneously, I am meticulously recording the experimental protocols associated with the data. I've begun organizing this information into a comparative table and plan to generate a workflow diagram to streamline the upcoming analysis.

Analyzing Key Reactions

I've initially gathered a broad overview of Suzuki-Miyaura and Buchwald-Hartwig couplings, highlighting their relevance to arylboronic acids. Currently, I'm finding the initial search lacks concrete experimental details; specific catalyst selection, reaction conditions, and yields are needed to go deeper. More targeted resources are vital for developing an in-depth understanding of the synthetic strategy.

Deepening Experimental Focus

I need to zero in on specific experimental data. The initial overview of Suzuki-Miyaura and Buchwald-Hartwig couplings is too broad. I'm now focusing my search on this compound, seeking catalyst performance comparisons and detailed reaction conditions. Without these specifics, I can't fully grasp the potential synthetic strategy.

Analyzing reaction parameters

I've been digging deeper into the specifics of Suzuki-Miyaura coupling to uncover critical quantitative data. While general protocols exist, I'm currently focused on extracting yield, reaction time, and catalyst loading values. This will give me a better understanding of the coupling's efficiency and optimization potential, and help with comparison among different catalysts and ligands.

Pinpointing crucial data gaps

I realize the current information is insufficient. The initial search, while informative, didn't deliver the targeted quantitative data for my specific substrate. Specifically, I need yields, times, and loadings for the Suzuki-Miyaura coupling of this compound. I'm now focusing on literature that explicitly uses this compound to fill this essential gap. I'm hoping to build the detailed comparison guide once I have that data.

A Comparative Guide to the Suzuki-Miyaura Coupling: Validation of Synthetic Routes Utilizing Arylboronic Acids with Electron-Withdrawing Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes employing arylboronic acids, with a particular focus on substrates bearing strong electron-withdrawing groups, analogous to the reactivity expected from 3,5-Dinitro-2-methylphenylboronic acid. Due to the limited availability of specific experimental data for this compound in published literature, this guide leverages data from structurally similar compounds to provide a robust framework for experimental design and validation.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] The electronic nature of the substituents on the phenylboronic acid is a critical parameter that can significantly influence reaction outcomes.

Performance Comparison of Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling

The efficiency of Suzuki-Miyaura couplings is highly dependent on the electronic and steric nature of the substituents on the phenylboronic acid. Generally, electron-donating groups on the boronic acid can enhance the rate of transmetalation, a key step in the catalytic cycle, often leading to higher yields.[3] Conversely, strong electron-withdrawing groups, such as nitro groups, can present a more complex scenario. While they can activate an aryl halide towards oxidative addition, they can also retard the transmetalation step.[3]

The following table summarizes typical yields obtained with various substituted phenylboronic acids under optimized conditions, providing a baseline for comparison. This data is illustrative and actual yields will be substrate and condition-dependent.

Boronic Acid DerivativeCoupling Partner (Aryl Halide)Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acid4-BromoacetophenonePd(PPh₃)₄K₂CO₃Toluene/H₂O10012>95
4-Methylphenylboronic acid (Electron-Donating)4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene100298
4-Methoxyphenylboronic acid (Electron-Donating)2-BromotoluenePd(PPh₃)₄Cs₂CO₃Dioxane/H₂O901287
4-Fluorophenylboronic acid (Electron-Withdrawing)1-Bromo-4-nitrobenzenePd(dppf)Cl₂K₂CO₃DMF/H₂O80492
4-Nitrophenylboronic acid (Strong Electron-Withdrawing)4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene1101675
2-Nitrophenylboronic acid (Strong Electron-Withdrawing)4-ChlorotoluenePd₂(dba)₃ / XPhosK₃PO₄Dioxane1001885
3,5-Bis(trifluoromethyl)phenylboronic acid (Strong EWD)4-BromoanisolePd(OAc)₂ / RuPhosCsFTHF801291

Note: This table is a compilation of representative data and is intended for comparative purposes. EWD refers to Electron-Withdrawing Group.

Experimental Protocols

A general experimental procedure for a Suzuki-Miyaura coupling reaction is provided below. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary to achieve high yields, particularly with electronically demanding substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (0.5-5 mol%)

  • Ligand (if required, e.g., PPh₃, SPhos, XPhos) (1-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Degassed solvent (e.g., Toluene, Dioxane, DMF, THF/Water mixture)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the degassed solvent (e.g., Toluene/H₂O 4:1, 5 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (e.g., 12 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[4][5][6]

Visualizations

Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl R¹-Pd(II)L₂-R² transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

The following diagram illustrates a typical workflow for setting up, running, and working up a Suzuki-Miyaura coupling reaction in a research laboratory setting.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents (Aryl Halide, Boronic Acid, Catalyst, Base) setup Assemble Reaction (Add Reagents & Solvent) reagents->setup glassware Dry Glassware (Inert Atmosphere) glassware->setup solvent Degas Solvent solvent->setup heating Heat and Stir (Monitor Progress) setup->heating quench Cool and Quench heating->quench extract Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purification (Column Chromatography) concentrate->purify characterize Characterization (NMR, MS, etc.) purify->characterize

References

A Comparative Guide to 3,5-Dinitro-2-methylphenylboronic Acid and Other Substituted Phenylboronic Acids in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3,5-Dinitro-2-methylphenylboronic acid and other substituted phenylboronic acids, focusing on their performance in the widely utilized Suzuki-Miyaura cross-coupling reaction. The content is designed to assist researchers in selecting the appropriate boronic acid for their synthetic needs by presenting a combination of experimental data for representative compounds and established structure-activity relationships.

Introduction

Phenylboronic acids are indispensable reagents in modern organic synthesis, primarily serving as versatile coupling partners in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. The electronic and steric properties of substituents on the phenyl ring significantly influence the reactivity, stability, and acidity (pKa) of the boronic acid, thereby affecting the efficiency of the coupling process. This guide specifically examines this compound, a highly electron-deficient derivative, and compares its expected performance with other substituted phenylboronic acids based on available data.

Physicochemical Properties and Reactivity Profile

The reactivity of a phenylboronic acid in the Suzuki-Miyaura coupling is intricately linked to its electronic nature and steric hindrance around the boronic acid moiety. Electron-withdrawing groups, such as nitro groups, increase the Lewis acidity of the boron atom, which can influence the transmetalation step of the catalytic cycle. However, strong electron-withdrawing groups can also promote undesired side reactions like protodeboronation.

Table 1: Comparison of Physicochemical Properties of Selected Substituted Phenylboronic Acids

CompoundSubstituentspKaExpected Reactivity in Suzuki-Miyaura Coupling
Phenylboronic AcidNone~8.8Baseline reactivity
4-Methylphenylboronic Acid4-CH₃ (EDG)~8.84[1]Generally higher yields and faster reactions compared to unsubstituted phenylboronic acid.
2-Methylphenylboronic Acid2-CH₃ (EDG)Not widely reportedOrtho-substituent can introduce steric hindrance, potentially lowering yields.
3-Nitrophenylboronic Acid3-NO₂ (EWG)Not widely reportedReduced reactivity compared to unsubstituted phenylboronic acid due to the electron-withdrawing nature.
4-Nitrophenylboronic Acid4-NO₂ (EWG)~7.04 (Predicted)[2]Generally exhibits lower to moderate yields; the strong electron-withdrawing group can slow down the transmetalation step.
3,5-Dinitrophenylboronic Acid3,5-(NO₂)₂ (Strong EWG)Not widely reportedExpected to have significantly reduced reactivity due to the strong electron-withdrawing effects of two nitro groups.
This compound 3,5-(NO₂)₂, 2-CH₃ (Strong EWG, Steric Hindrance) Not experimentally determined Expected to be a challenging substrate due to a combination of strong electron-withdrawing character and steric hindrance from the ortho-methyl group.

Note: EDG = Electron-Donating Group; EWG = Electron-Withdrawing Group. pKa values can vary depending on the measurement conditions. The reactivity is a generalized expectation based on established principles of the Suzuki-Miyaura reaction.

Performance in Suzuki-Miyaura Cross-Coupling

Table 2: Representative Yields for Suzuki-Miyaura Coupling of Various Phenylboronic Acids with Aryl Bromides

Phenylboronic AcidAryl BromideCatalyst SystemBaseSolventYield (%)Reference
Phenylboronic Acid4-BromoanisolePd(PPh₃)₄Na₂CO₃Toluene/H₂O~95%General Literature
4-Methylphenylboronic Acid4-BromoanisolePd(PPh₃)₄Na₂CO₃Toluene/H₂OHighGeneral Literature
2-Nitrophenylboronic acid4-BromoanisolePd(dppf)Cl₂K₂CO₃Dioxane/H₂OModerate to Good[3]
4-Nitrophenylboronic acid4-BromoanisolePd(PPh₃)₄Na₂CO₃Toluene/H₂OModerate
This compound Various - - - Data not available -

The data suggests that while couplings with nitro-substituted phenylboronic acids are feasible, they may require careful optimization of the catalyst, ligand, base, and solvent system to achieve satisfactory yields. The presence of two nitro groups and an ortho-methyl group in this compound is expected to further decrease its reactivity, making it a particularly challenging coupling partner.

Experimental Protocols

Below is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for use with electron-deficient phenylboronic acids. Optimization of the reaction conditions is often necessary for challenging substrates.

General Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), the substituted phenylboronic acid (1.2-1.5 mmol), and the base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 mmol).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst, 1-5 mol%) and, if necessary, a suitable ligand (e.g., a bulky phosphine ligand like SPhos or XPhos).

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of an organic solvent like dioxane, toluene, or DMF, and an aqueous solution of the base).

  • Reaction Execution: The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 °C to 120 °C.

  • Monitoring and Work-up: The reaction progress is monitored by an appropriate analytical technique (e.g., TLC or GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is then dried, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by a suitable method, such as column chromatography on silica gel.

Visualizing the Catalytic Cycle and Experimental Workflow

The following diagrams illustrate the fundamental mechanism of the Suzuki-Miyaura reaction and a typical experimental workflow for comparing the performance of different phenylboronic acids.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction and Analysis Aryl_Halide Aryl Halide (1 eq.) Heating Heat under Inert Atmosphere Aryl_Halide->Heating Boronic_Acid Substituted Phenylboronic Acid (1.2 eq.) (e.g., this compound) Boronic_Acid->Heating Base Base (2-3 eq.) Base->Heating Catalyst Pd Catalyst/Ligand Catalyst->Heating Solvent Degassed Solvent Solvent->Heating Monitoring Monitor by TLC/GC-MS Heating->Monitoring Workup Aqueous Work-up Monitoring->Workup Purification Column Chromatography Workup->Purification Analysis Yield and Purity Determination Purification->Analysis

References

A Comparative Guide to Assessing the Purity of Synthesized 3,5-Dinitro-2-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous assessment of purity for synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of drug development and chemical research. For a compound like 3,5-Dinitro-2-methylphenylboronic acid, a versatile building block in organic synthesis, ensuring high purity is paramount for predictable reaction outcomes, biological activity, and overall safety. This guide provides a comprehensive comparison of analytical methodologies for determining the purity of synthesized this compound, complete with experimental data summaries and detailed protocols.

Understanding the Synthetic Landscape and Potential Impurities

Potential Impurities in the Synthesis of this compound:

  • Starting Material: Unreacted 2-methylphenylboronic acid.

  • Partially Nitrated Intermediates: Mono-nitrated species such as 2-methyl-3-nitrophenylboronic acid and 2-methyl-5-nitrophenylboronic acid.

  • Regioisomers: Isomers with nitro groups at different positions on the aromatic ring.

  • Protodeboronation Products: The loss of the boronic acid group to yield 1,3-dinitro-2-methylbenzene.

  • Boronic Anhydrides (Boroxines): Cyclic trimers formed by the dehydration of the boronic acid.

A multi-pronged analytical approach is therefore essential for a comprehensive purity profile. This guide will focus on a comparative analysis of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis.

Comparative Analysis of Analytical Methods

A combination of chromatographic and spectroscopic techniques provides a robust framework for both qualitative and quantitative purity assessment.

Analytical MethodPrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a stationary and mobile phase.Excellent for quantifying the purity and separating closely related impurities. High sensitivity and reproducibility.Potential for on-column degradation of boronic acids. Method development can be time-consuming.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei.Provides detailed structural information for the main component and impurities. Quantitative NMR (qNMR) can determine absolute purity without a reference standard for the impurity. ¹¹B NMR is specific for boron-containing compounds.Lower sensitivity compared to HPLC for trace impurities. Signal overlap can complicate quantification.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High sensitivity and specificity for molecular weight determination and impurity identification, especially when coupled with a separation technique (LC-MS, GC-MS).Boronic acids can be challenging to analyze directly due to dehydration and boroxine formation. Derivatization may be required.
Elemental Analysis Determines the elemental composition of a sample.Provides the percentage of C, H, N, and other elements, which can be compared to the theoretical values to assess bulk purity.Does not provide information on the nature of impurities. Requires a relatively pure sample for accurate results.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable purity assessment.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a powerful technique for the analysis of arylboronic acids. Careful method development is necessary to mitigate the on-column hydrolysis and boroxine formation that can affect boronic acids.

Instrumentation:

  • HPLC system with a UV detector

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the more nonpolar impurities. For example: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

Sample Preparation:

  • Dissolve an accurately weighed amount of the synthesized this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for structural confirmation and the identification of impurities. Both ¹H and ¹¹B NMR should be employed for a thorough analysis.

¹H NMR Spectroscopy:

  • Instrument: 400 MHz or higher NMR spectrometer

  • Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide)

  • Procedure: Dissolve approximately 5-10 mg of the sample in 0.7 mL of DMSO-d₆. The aromatic protons of the main compound and any structurally similar impurities will have distinct chemical shifts and coupling patterns, allowing for their identification and quantification by integration.

¹¹B NMR Spectroscopy:

  • Instrument: NMR spectrometer equipped for boron-11 observation.

  • Solvent: DMSO-d₆

  • Procedure: Prepare the sample as for ¹H NMR. The chemical shift of the boron atom can provide information about its coordination state (trigonal boronic acid vs. tetrahedral boronate ester or boroxine). This is particularly useful for detecting the presence of boronic anhydrides.[1][2][3][4][5]

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique for determining the molecular weight of the synthesized compound and identifying unknown impurities. Electrospray Ionization (ESI) is a common and effective technique for the analysis of boronic acids.[6][7][8][9]

Liquid Chromatography-Mass Spectrometry (LC-MS):

  • LC System: Coupled to an ESI-MS detector.

  • Ionization Mode: Negative ion mode is often preferred for boronic acids as they can readily form [M-H]⁻ ions.[9]

  • Procedure: The HPLC method described above can be directly coupled to the mass spectrometer. The mass spectrum of the main peak should correspond to the molecular weight of this compound. The mass-to-charge ratios of any impurity peaks can be used to propose their structures.

Elemental Analysis

Elemental analysis provides a fundamental assessment of the bulk purity of the synthesized compound by comparing its elemental composition (Carbon, Hydrogen, Nitrogen) to the theoretical values.

Procedure:

  • A small, accurately weighed amount of the dried and purified sample is combusted in a specialized elemental analyzer.

  • The resulting gases (CO₂, H₂O, N₂) are separated and quantified.

  • The experimental percentages of C, H, and N are then compared to the theoretical values calculated from the molecular formula of this compound (C₇H₇BN₂O₆).

Theoretical Composition for C₇H₇BN₂O₆:

  • Carbon (C): 37.21%

  • Hydrogen (H): 3.12%

  • Nitrogen (N): 12.40%

A significant deviation from these values would indicate the presence of impurities.

Visualization of the Purity Assessment Workflow

A logical workflow is crucial for a systematic and comprehensive purity assessment.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Work-up cluster_decision Decision cluster_outcome Outcome Synthesis Synthesis of this compound Workup Initial Purification (e.g., Recrystallization) Synthesis->Workup HPLC HPLC Analysis (Purity & Impurity Profile) Workup->HPLC NMR NMR Spectroscopy (¹H and ¹¹B) (Structure Confirmation) MS Mass Spectrometry (Molecular Weight & Impurity ID) EA Elemental Analysis (Bulk Purity) Decision Purity Meets Specification? EA->Decision Pass Product Approved Decision->Pass Yes Fail Further Purification Required Decision->Fail No Fail->Workup Re-purify

Caption: Workflow for the purity assessment of synthesized this compound.

Conclusion

The purity assessment of synthesized this compound requires a multifaceted analytical strategy. While HPLC provides excellent quantitative data on purity and impurity levels, NMR spectroscopy is crucial for definitive structural confirmation of the target compound and identification of structurally related impurities. Mass spectrometry offers unparalleled sensitivity for molecular weight verification and the identification of unknown byproducts. Finally, elemental analysis serves as a valuable tool for confirming the bulk purity of the final product. By employing a combination of these techniques and following rigorous experimental protocols, researchers can ensure the quality and reliability of their synthesized this compound for its intended applications in research and development.

References

Navigating the Reactivity of Electron-Deficient Boronic Acids: A Comparative Guide for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

The reactivity of arylboronic acids in widely-used cross-coupling reactions is significantly influenced by the electronic nature of their substituents. Arylboronic acids bearing electron-withdrawing groups, such as nitro or fluoro groups, often present unique challenges compared to their electron-rich or neutral counterparts.[1][2]

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, is catalyzed by palladium complexes and typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic properties of the arylboronic acid primarily impact the transmetalation step.

Electron-deficient arylboronic acids can exhibit slower rates of transmetalation.[2] This is attributed to the reduced nucleophilicity of the aryl group, making its transfer from the boron atom to the palladium center less favorable. To overcome this challenge, more forcing reaction conditions, such as higher temperatures, or the use of specialized catalyst systems, may be necessary.[2][3] Buchwald-type phosphine ligands, for instance, are often employed to enhance the catalytic activity for challenging substrates, including electron-poor ones.[2]

In contrast, electron-rich and neutral arylboronic acids generally participate readily in Suzuki-Miyaura couplings under standard conditions.[4]

Table 1: Comparative Performance of Arylboronic Acids in Suzuki-Miyaura Coupling

Boronic Acid TypeGeneral ReactivityTypical Reaction ConditionsCommon LigandsPotential Challenges
Electron-Deficient (e.g., nitro-substituted)Slower reaction rates[2]Higher temperatures, longer reaction times[3]Buchwald-type phosphines (e.g., SPhos, XPhos)[2]Slower transmetalation, potential for side reactions
Electron-Neutral (e.g., phenylboronic acid)Moderate to highStandard conditions (e.g., Pd(PPh₃)₄, K₂CO₃)[5]Triphenylphosphine (PPh₃)Generally reliable
Electron-Rich (e.g., methoxy-substituted)High reactivityMild conditionsTriphenylphosphine (PPh₃)Can be prone to protodeboronation under harsh conditions
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following is a representative protocol for a Suzuki-Miyaura coupling reaction. Optimization of the catalyst, ligand, base, and solvent is often necessary, particularly for electron-deficient substrates.

  • Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 mmol), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add a degassed solvent system (e.g., toluene/water, dioxane/water).

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent. The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-X Ar-X->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'B(OH)2 Ar'B(OH)2 Ar'B(OH)2->Transmetalation Base Base Base->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Performance in Chan-Lam Cross-Coupling

The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, typically C-N and C-O bonds, using a copper catalyst. Similar to the Suzuki-Miyaura reaction, the electronic nature of the arylboronic acid plays a crucial role.

Studies have shown that Chan-Lam couplings can perform poorly with electron-deficient arylboronic acids.[6][7] This has been attributed to a slower Cu(II)/Cu(III) oxidation step within the catalytic cycle.[6] However, recent advancements, such as the use of photoredox catalysis, have shown promise in expanding the scope of the Chan-Lam reaction to include these challenging substrates.

In contrast, electron-rich arylboronic acids tend to be more reactive in Chan-Lam couplings.[7]

Table 2: Comparative Performance of Arylboronic Acids in Chan-Lam Coupling

Boronic Acid TypeGeneral ReactivityCommon CatalystsPotential Challenges
Electron-Deficient (e.g., nitro-substituted)Generally lower reactivity[6]Cu(OAc)₂, specialized Cu complexesSlower catalytic cycle, potential for low yields
Electron-Neutral (e.g., phenylboronic acid)Moderate to highCu(OAc)₂, Cu(OTf)₂Generally reliable
Electron-Rich (e.g., methoxy-substituted)High reactivity[7]Cu(OAc)₂, Cu(OTf)₂Can be susceptible to homocoupling side reactions
Experimental Protocol: General Procedure for Chan-Lam Coupling

The following is a representative protocol for a Chan-Lam C-N coupling reaction.

  • Reaction Setup: To a reaction vessel, add the amine (1.0 mmol), the arylboronic acid (1.5 equiv.), and the copper catalyst (e.g., Cu(OAc)₂, 10 mol%).

  • Solvent and Base: Add a suitable solvent (e.g., CH₂Cl₂, MeOH) and a base (e.g., pyridine, Et₃N), if required. Many Chan-Lam reactions can be performed in the presence of air.

  • Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is typically filtered through a pad of celite, and the filtrate is concentrated. The crude product is then purified by column chromatography.

Chan_Lam_Cycle Cu(II) Cu(II) Transmetalation Transmetalation Cu(II)->Transmetalation ArB(OH)2 ArB(OH)2 ArB(OH)2->Transmetalation Ar-Cu(II) Ar-Cu(II) Transmetalation->Ar-Cu(II) Coordination Coordination Ar-Cu(II)->Coordination Nu-H Nu-H Nu-H->Coordination Ar-Cu(II)-Nu Ar-Cu(II)-Nu Coordination->Ar-Cu(II)-Nu Oxidation Oxidation Ar-Cu(II)-Nu->Oxidation Ar-Cu(III)-Nu Ar-Cu(III)-Nu Oxidation->Ar-Cu(III)-Nu Reductive Elimination Reductive Elimination Ar-Cu(III)-Nu->Reductive Elimination Ar-Nu Ar-Nu Reductive Elimination->Ar-Nu Cu(I) Cu(I) Reductive Elimination->Cu(I) Reoxidation Reoxidation Cu(I)->Reoxidation Reoxidation->Cu(II)

Caption: A plausible catalytic cycle for the Chan-Lam cross-coupling reaction.

Conclusion

While specific experimental data for 3,5-Dinitro-2-methylphenylboronic acid remains elusive in the current body of scientific literature, a general understanding of the behavior of electron-deficient arylboronic acids provides a valuable framework for researchers. These substrates often require more tailored reaction conditions to achieve efficient cross-coupling in both Suzuki-Miyaura and Chan-Lam reactions. The development of novel catalysts and methodologies continues to expand the utility of these challenging yet important building blocks in organic synthesis. Researchers working with highly electron-deficient boronic acids should anticipate the need for careful optimization of reaction parameters to achieve desired outcomes.

References

Comparative Analysis of Biologically Active Compounds Derived from Nitro-Substituted Phenylboronic and Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current literature reveals a notable absence of studies specifically detailing the synthesis and biological evaluation of derivatives from 3,5-Dinitro-2-methylphenylboronic acid. However, significant research has been conducted on structurally related compounds, particularly other nitrophenylboronic acids and dinitrobenzoic acid derivatives. This guide provides a comparative overview of the biological activities, primarily anticancer and antimicrobial, of these related compound classes, offering valuable insights for researchers and drug development professionals.

Anticancer Activity of Substituted Phenylboronic Acid Derivatives

Recent studies have highlighted the potential of phenylboronic acid derivatives as anticancer agents. The substitution pattern on the phenyl ring plays a crucial role in determining the cytotoxic efficacy and mechanism of action.

Quantitative Comparison of Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of various substituted phenylboronic acid derivatives against different cancer cell lines.

CompoundCancer Cell LineIC₅₀ (µM)Reference
2-Fluoro-6-formylphenylboronic acidA2780 (Ovarian)7.5[1]
2-Fluoro-6-formylphenylboronic acidMV-4-11 (Leukemia)8.9[1]
2-Fluoro-6-formylphenylboronic acid5637 (Bladder)15.2[1]
Chalcone-boronic acid derivative (AM 58)HCT116 (Colon)3.85[2]
Chalcone-diboronic acid derivative (AM 114)HCT116 (Colon)1.49[2]
Experimental Protocols: Anticancer Assays

Cell Viability Assay (MTT Assay):

  • Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • After incubation, the formazan crystals formed are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability. The IC₅₀ value is calculated as the concentration of the compound that inhibits cell growth by 50%.

Apoptosis and Cell Cycle Analysis (Flow Cytometry):

  • Cells are treated with the test compounds for a defined period.

  • For apoptosis analysis, cells are harvested, washed, and stained with Annexin V and propidium iodide (PI).

  • For cell cycle analysis, cells are fixed, permeabilized, and stained with a DNA-intercalating dye like PI.

  • The stained cells are then analyzed by flow cytometry to quantify the percentage of apoptotic cells and the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Signaling Pathway Visualization

The pro-apoptotic activity of some phenylboronic acid derivatives involves the induction of cell cycle arrest, particularly at the G2/M phase, and the activation of caspase-3.[1]

G2_M_Arrest Phenylboronic Acid Derivative Phenylboronic Acid Derivative p21 accumulation p21 accumulation Phenylboronic Acid Derivative->p21 accumulation G2/M Arrest G2/M Arrest p21 accumulation->G2/M Arrest Caspase-3 Activation Caspase-3 Activation G2/M Arrest->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Phenylboronic acid induced G2/M cell cycle arrest and apoptosis.

Antimicrobial Activity of Substituted Phenylboronic and Dinitrobenzamide Derivatives

Derivatives of both phenylboronic acids and dinitrobenzamides have demonstrated promising activity against various microbial strains, including bacteria and fungi.

Quantitative Comparison of Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for selected compounds against different microorganisms.

CompoundMicroorganismMIC (µg/mL)Reference
5-Trifluoromethyl-2-formylphenylboronic acidCandida albicansModerate[3]
5-Trifluoromethyl-2-formylphenylboronic acidAspergillus nigerHigh[3]
5-Trifluoromethyl-2-formylphenylboronic acidEscherichia coliHigh[3]
5-Trifluoromethyl-2-formylphenylboronic acidBacillus cereusHigh[3]
3,5-diiodo-2-methoxyphenylboronic acid (DIMPBA)Vibrio parahaemolyticus100[4]
2-fluoro-5-iodophenylboronic acid (FIPBA)Vibrio parahaemolyticus100[4]
N-alkylphenyl-3,5-dinitrobenzamide (7a)Mycobacterium tuberculosis H37Rv0.05 µM[5]
N-alkylphenyl-3,5-dinitrobenzamide (7d)Mycobacterium tuberculosis H37Rv0.1 µM[5]
Experimental Protocols: Antimicrobial Assays

Minimum Inhibitory Concentration (MIC) Determination:

  • A serial dilution of the test compounds is prepared in a suitable broth medium in 96-well microtiter plates.

  • Each well is inoculated with a standardized suspension of the target microorganism.

  • The plates are incubated under appropriate conditions (temperature, time) for microbial growth.

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Antibiofilm Activity Assay:

  • Microorganisms are allowed to form biofilms on a suitable surface (e.g., the wells of a microtiter plate).

  • The established biofilms are then treated with different concentrations of the test compounds.

  • After incubation, the non-adherent cells are washed away, and the remaining biofilm is quantified, often by staining with crystal violet followed by absorbance measurement.

Experimental Workflow Visualization

The general workflow for screening the antimicrobial and antibiofilm activity of novel compounds is depicted below.

Antimicrobial_Screening_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Model Compound Synthesis Compound Synthesis MIC Determination MIC Determination Compound Synthesis->MIC Determination Antibiofilm Assay Antibiofilm Assay MIC Determination->Antibiofilm Assay Virulence Factor Analysis Virulence Factor Analysis Antibiofilm Assay->Virulence Factor Analysis Infection Model (e.g., Shrimp) Infection Model (e.g., Shrimp) Virulence Factor Analysis->Infection Model (e.g., Shrimp)

Caption: Workflow for antimicrobial and antibiofilm activity screening.

Conclusion

While direct data on the biological activity of derivatives from this compound is currently unavailable in the scientific literature, the analysis of structurally similar compounds provides a strong rationale for their potential as bioactive molecules. Both nitrophenylboronic acids and dinitrobenzoic acid amides have demonstrated significant anticancer and antimicrobial properties. The presented data and experimental protocols offer a valuable starting point for researchers interested in synthesizing and evaluating novel derivatives of this compound for therapeutic applications. Further research in this specific area is warranted to explore the full potential of this compound class.

References

"cost-benefit analysis of using 3,5-Dinitro-2-methylphenylboronic acid in synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry, particularly in the construction of complex biaryl molecules for pharmaceuticals and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone methodology. The choice of boronic acid is critical, dictating not only the reaction's success but also its economic feasibility. This guide provides a detailed cost-benefit analysis of using 3,5-Dinitro-2-methylphenylboronic acid, a highly electron-deficient reagent, compared to more common alternatives.

The primary characteristic of this compound is the presence of two strong electron-withdrawing nitro groups. These groups significantly lower the electron density of the aromatic ring, which can be a desirable trait for tuning the electronic properties of a target molecule or for exploring specific structure-activity relationships in drug discovery. However, this unique electronic nature comes at a significant cost and presents potential reactivity challenges.

Cost Comparison of Arylboronic Acids

The most immediate factor in a cost-benefit analysis is the price of the reagent. This compound is a specialty chemical with a substantially higher cost compared to common, less functionalized boronic acids. The following table provides a comparative overview of reagent costs, highlighting the economic barrier to the large-scale use of this compound.

Compound NameCAS NumberRepresentative Price (USD/gram)Electronic Nature
This compound 24341-76-2~$3050.00Strongly Electron-Deficient
Phenylboronic acid98-80-6~$0.20 - $9.00Electron-Neutral
3-Methylphenylboronic acid17933-03-8~$0.82 - $29.00Electron-Rich
3,5-Difluorophenylboronic acid156545-07-2~$1.41 - $2.60Electron-Deficient

Note: Prices are approximate, based on publicly available data from various suppliers for research quantities, and are subject to change.

Performance and Benefit Analysis

The "benefit" of a reagent is primarily measured by its performance in a given chemical transformation. For boronic acids, this typically means the yield, reaction time, and robustness of the Suzuki-Miyaura coupling.

A key finding of this analysis is the lack of specific, published experimental data for the Suzuki-Miyaura coupling of this compound. This scarcity suggests it is not a commonly employed reagent in mainstream academic or industrial research, likely due to its prohibitive cost and the availability of more economical alternatives.

Electron-deficient boronic acids are often described as challenging coupling partners due to a potentially slower transmetalation step in the catalytic cycle.[1] However, under optimized conditions, they can be highly effective. To provide a performance context, the following table summarizes representative data for the alternative boronic acids.

Boronic AcidCoupling PartnerCatalyst SystemBase / SolventTemp. / TimeYield (%)Reference
This compound ----Data not available in published literature -
Phenylboronic acid (Electron-Neutral)6-ChloroindoleXPhos PrecatalystK₃PO₄ / Dioxane:H₂O60 °C / 5-8 h97%[2]
3-Methylphenylboronic acid (Electron-Rich)Aryl HalideStandard Pd CatalystStandard Base / SolventTypicalHigh (Assumed)[3]
3,5-Difluorophenylboronic acid (Electron-Deficient)5-Bromosalicylic acidPdCl₂ (ligand-free)K₂CO₃ / DMF:H₂O75 °C98%[4]

This data indicates that high yields can be achieved with both electron-neutral and other electron-deficient boronic acids, which are orders of magnitude cheaper than this compound. The benefit of the target compound is therefore not in achieving C-C bond formation per se, but in incorporating its unique 2-methyl-3,5-dinitrophenyl moiety into a target structure, a goal that must be critical to justify the cost.

Experimental Protocols

A generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. Researchers should note that optimization of the catalyst, ligand, base, and solvent is often necessary, especially for challenging or electron-deficient substrates.

General Procedure for Suzuki-Miyaura Coupling:
  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the aryl halide (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Solvent Addition: Add the degassed solvent (e.g., a mixture of Dioxane and Water, 4:1 v/v, 5-10 mL) via syringe.

  • Reaction: Place the sealed flask in a pre-heated oil bath and stir the mixture vigorously at the desired temperature (typically 60-110 °C). Monitor the reaction's progress using an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer two more times with the organic solvent. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified, typically by flash column chromatography on silica gel, to yield the pure biaryl product.[5][6]

Visualization of Experimental Workflow

The logical flow of a typical Suzuki-Miyaura coupling experiment, from setup to final product, is depicted in the following diagram.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_result Result prep_reagents Weigh Reagents: Aryl Halide, Boronic Acid, Base, Catalyst setup Combine Reagents in Flask under Inert Gas prep_solvent Degas Solvent prep_glass Oven-Dry Glassware add_solvent Add Degassed Solvent setup->add_solvent heat Heat and Stir (Monitor by TLC/LC-MS) add_solvent->heat quench Cool & Quench Reaction heat->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify product Isolated Biaryl Product purify->product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Conclusion

The cost-benefit analysis of using this compound in synthesis is heavily skewed by its exceptionally high cost and lack of established applications in the scientific literature.

  • Cost: At over $3000 per gram, its use is confined to small-scale, exploratory research where the specific electronic properties imparted by the 2-methyl-3,5-dinitrophenyl group are mission-critical and cannot be replicated by other means.

  • Benefit: The primary benefit is the introduction of a unique, strongly electron-deficient moiety. However, the performance benefit in terms of reaction yield or efficiency over cheaper alternatives is not documented and cannot be assumed. Well-established, and dramatically more economical, electron-deficient boronic acids like 3,5-difluorophenylboronic acid provide excellent yields in Suzuki-Miyaura couplings.

For researchers, scientists, and drug development professionals, the decision to use this compound should be made only when the synthetic goal explicitly requires this precise structural fragment. For general purposes of creating C-C bonds or introducing electron-deficient rings, a vast array of more cost-effective and well-documented alternatives are available and should be prioritized.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3,5-Dinitro-2-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of science and drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental protection. This document provides a detailed, step-by-step protocol for the proper disposal of 3,5-Dinitro-2-methylphenylboronic acid, ensuring the safety of laboratory personnel and compliance with regulatory standards.

I. Understanding the Hazard Profile

Anticipated Hazards:

  • Acute Toxicity (Oral): Likely harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Expected to cause skin irritation.[2][3][4]

  • Serious Eye Damage/Eye Irritation: Likely to cause serious eye irritation or damage.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[2][3]

  • Environmental Hazards: Dinitro-aromatic compounds can be harmful to aquatic life with long-lasting effects.[3]

II. Quantitative Data from Related Compounds

To provide a clearer understanding of the potential risks, the following table summarizes the GHS hazard classifications for structurally similar chemicals.

CompoundAcute Oral ToxicitySkin IrritationEye IrritationRespiratory IrritationAquatic Hazard (Chronic)
2-hydroxy-3,5-dinitrobenzoic acid Category 4[1]-Category 1[1]--
3,5-Dinitrobenzoic acid Category 4[2][3]Category 2[2][3]Category 2A[2][3]Category 3[2][3]Category 4[3]
Methyl 3,5-dinitrobenzoate Category 4----
3-Tolylboronic Acid -Category 2[5]Category 2A[5]Category 3[5]-
3,5-Dimethylphenylboronic Acid -Category 2[4]Category 2[4]--

This data is for informational purposes to infer the probable hazards of this compound.

III. Personal Protective Equipment (PPE) - The First Line of Defense

Before handling this compound for any purpose, including disposal, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE).

  • Eye Protection: Wear chemical safety goggles with side shields or a face shield.[5]

  • Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile rubber).[5]

  • Skin and Body Protection: A lab coat or chemical-resistant apron is required.[5]

  • Respiratory Protection: All handling of the solid material should be conducted in a certified chemical fume hood to avoid dust inhalation. If a fume hood is not available, a NIOSH-approved respirator for particulates is necessary.[5]

IV. Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as hazardous waste. Under no circumstances should this chemical be disposed of in standard laboratory trash or flushed down the drain. [6]

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Collect any unused or waste this compound in a dedicated, clearly labeled hazardous waste container.

    • Contaminated materials such as weighing papers, pipette tips, and gloves should also be placed in this container.[6]

    • The container must be sealable and made of a material compatible with the chemical.

  • Liquid Waste:

    • If the compound is in a solution, it must be collected in a separate, labeled container for liquid hazardous waste.[6]

    • Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[6]

Step 2: Labeling of Waste Containers

Proper labeling is critical for safe waste management. The label on the hazardous waste container must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The CAS Number: "24341-76-2"

  • An indication of the primary hazards (e.g., "Toxic," "Irritant")

Step 3: On-site Storage

  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area.[6]

  • The storage area should be away from incompatible materials, such as strong oxidizing agents or bases.

  • Follow all institutional guidelines for the temporary storage of hazardous waste.

Step 4: Final Disposal

  • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal contractor.

  • The final disposal method will be determined by the waste management facility, which will ensure compliance with all local, state, and federal regulations. This typically involves incineration at a permitted hazardous waste facility.[1][2]

Step 5: Decontamination of Empty Containers

  • Empty containers that once held this compound must be decontaminated before they can be considered non-hazardous.

  • Triple Rinse: In a chemical fume hood, rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: The solvent from the first rinse, and potentially subsequent rinses depending on local regulations, must be collected and disposed of as liquid hazardous waste.[6]

  • Final Container Disposal: After triple rinsing and allowing the container to dry completely, deface the original label. The clean container can then be disposed of as regular laboratory glass or plastic waste.[6]

V. Spill and Emergency Procedures

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Secure: Alert others in the vicinity and, if necessary, evacuate the immediate area. Restrict access to the spill site.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment:

    • For a solid spill, carefully sweep up the material to avoid creating dust.[2]

    • Place the swept-up material into a labeled container for hazardous waste disposal.[2]

  • Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials for disposal as hazardous waste.

  • Personal Contamination:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[5]

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.[5]

VI. Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow start Start: Waste Generation ppe Don Appropriate PPE start->ppe waste_type Solid or Liquid Waste? ppe->waste_type solid_waste Collect in Labeled Solid Waste Container waste_type->solid_waste Solid liquid_waste Collect in Labeled Liquid Waste Container waste_type->liquid_waste Liquid storage Store in Designated Secure Area solid_waste->storage liquid_waste->storage disposal Arrange for Professional Disposal (EHS) storage->disposal end End: Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Logistical Information for Handling 3,5-Dinitro-2-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of 3,5-Dinitro-2-methylphenylboronic acid.

Hazard Identification and Personal Protective Equipment

Based on analogous compounds like 3,5-dinitrobenzoic acid, this compound is anticipated to be a hazardous substance. The primary hazards include being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[1] Dinitrophenyl compounds can also pose an explosion risk if allowed to dry out completely and are subjected to shock, friction, or heat.[2] Therefore, stringent safety measures are required.

A multi-layered approach to safety, combining engineering controls with appropriate Personal Protective Equipment (PPE), is mandatory.[3]

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Eye and Face Protection Safety GogglesMust be worn at all times in the laboratory and conform to EN 166 or OSHA 29 CFR 1910.133 standards.[3]
Face ShieldRecommended when there is a significant risk of splashing or dust generation.[3]
Hand Protection Chemical-resistant glovesNitrile rubber gloves are a suitable choice for short-term protection. Always inspect gloves for integrity before each use and change them immediately upon contamination.[3]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned.[3]
Respiratory Protection Dust mask or respiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a certified chemical fume hood.[3][4]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is crucial when working with this compound.

1. Preparation and Engineering Controls:

  • All handling of this compound powder must occur within a certified chemical fume hood to minimize inhalation exposure.[3]

  • Ensure that an eyewash station and a safety shower are readily accessible.[3]

2. Weighing and Transfer:

  • Conduct all weighing and transfer operations within a fume hood to contain any dust.

  • Avoid the formation of dust during handling.[3]

3. During the Experiment:

  • Keep all containers with this compound clearly labeled.

  • Avoid contact with skin and eyes.[3]

  • Do not eat, drink, or smoke in the laboratory.[1][3]

  • Wash hands thoroughly after handling the chemical, even if gloves were worn.[3]

4. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] The recommended storage temperature is -20°C.[5]

  • Store away from incompatible materials such as strong oxidizing agents.[3]

  • Given the potential explosive nature of similar dried dinitro compounds, ensure the material does not dry out completely, especially if it has been stored for a prolonged period.[2]

Disposal Plan: Waste Management and Decontamination

Waste Characterization and Segregation:

  • This compound and any contaminated materials should be treated as hazardous chemical waste.[6]

  • Do not mix this compound with other waste streams unless explicitly instructed by your institution's environmental health and safety (EHS) department.[6]

  • Never dispose of this chemical down the drain.[6]

Step-by-Step Disposal Protocol:

  • Container Selection: Use a container that is compatible with boronic acids. High-density polyethylene (HDPE) or glass containers are generally suitable.[6]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" with the full chemical name: "this compound".

  • Storage of Waste: Store the sealed and labeled waste container in a designated and secure satellite accumulation area until collection by a licensed hazardous waste disposal contractor.[6]

  • Empty Containers: Empty containers must be triple rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[7] After thorough rinsing and air drying in a well-ventilated area, deface the original label before disposing of the container.

Spill Management Protocol

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.[6]

  • Ventilate: Ensure the area is well-ventilated. If the spill is within a fume hood, keep it running.[3]

  • Don PPE: Put on the appropriate PPE, including respiratory protection.[3]

  • Contain and Clean:

    • For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust.[3]

    • For a liquid spill, absorb the material with an inert absorbent, such as vermiculite or sand. Collect the absorbed material and place it into a sealed, labeled hazardous waste container.[6]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[3][6]

  • Report: Report the spill to your supervisor and your institution's EHS department.[6]

Experimental Workflow and Safety Diagram

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination cluster_spill Spill Response prep_risk Risk Assessment & SDS Review prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Set up in Chemical Fume Hood prep_ppe->prep_setup handle_weigh Weighing & Transfer prep_setup->handle_weigh handle_exp Conduct Experiment handle_weigh->handle_exp handle_store Secure Storage handle_exp->handle_store disp_waste Collect as Hazardous Waste handle_exp->disp_waste spill_evac Evacuate & Secure Area handle_exp->spill_evac If Spill Occurs disp_label Label Waste Container disp_waste->disp_label disp_store Store in Designated Area disp_label->disp_store disp_pickup Arrange for Professional Disposal disp_store->disp_pickup spill_contain Contain & Clean Spill spill_evac->spill_contain spill_dispose Dispose of Spill Waste spill_contain->spill_dispose spill_report Report Incident spill_dispose->spill_report

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.